Product packaging for 3-Methoxy-4-(trifluoromethyl)phenol(Cat. No.:CAS No. 106877-41-2)

3-Methoxy-4-(trifluoromethyl)phenol

Cat. No.: B1369301
CAS No.: 106877-41-2
M. Wt: 192.13 g/mol
InChI Key: VWNDFOHZRDLUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxy-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C8H7F3O2 and its molecular weight is 192.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3O2 B1369301 3-Methoxy-4-(trifluoromethyl)phenol CAS No. 106877-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNDFOHZRDLUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292849
Record name 3-Methoxy-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-41-2
Record name 3-Methoxy-4-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106877-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol

This compound, identified by its CAS Number 106877-41-2, is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring a phenol, a methoxy group, and a trifluoromethyl group, offers a unique combination of electronic and steric properties. This guide provides an in-depth analysis of its physicochemical characteristics, synthesis, applications, and handling protocols, designed for researchers and drug development professionals.

The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance molecular properties.[3][4] This group is known to improve metabolic stability by blocking sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and enhance binding affinity to target proteins.[3][4][5] The presence of the methoxy (-OCH3) and hydroxyl (-OH) groups provides reactive handles for further chemical modification, making this compound a versatile scaffold for building diverse molecular architectures.

Physicochemical & Structural Properties

The unique arrangement of functional groups on the phenol ring dictates the compound's reactivity and physical properties. A summary of its key characteristics is presented below.

PropertyValueSource
CAS Number 106877-41-2[1][2]
Molecular Formula C8H7F3O2[2]
Molecular Weight 192.14 g/mol [2]
Appearance (Typically) Off-white to pale solidInferred from related compounds
Storage Sealed in dry, Room Temperature[2]
Structural Diagram

The chemical structure provides insight into its potential for hydrogen bonding (via the hydroxyl group), its aromatic nature, and the influence of the electron-withdrawing trifluoromethyl group.

Caption: 2D Structure of this compound.

Synthesis Pathways: A Representative Protocol

The synthesis of substituted trifluoromethylphenols often involves multi-step processes. While specific proprietary methods may vary, a common and logical approach involves the modification of a pre-existing, functionalized benzene ring. One plausible route is the demethylation of a corresponding methoxy-substituted trifluoromethylanisole.

Hypothetical Synthesis Workflow

This workflow illustrates a general, logical pathway for producing the target compound. The selection of reagents is critical for achieving high yield and purity.

G start Starting Material (e.g., 2-Methoxy-4-bromobenzotrifluoride) step1 Step 1: Methoxy Group Introduction (If not present) Reagent: Sodium Methoxide start->step1 Nucleophilic Substitution step2 Step 2: Hydroxylation/Demethylation Reagent: Boron Tribromide (BBr₃) or HBr step1->step2 Demethylation purify Purification (Chromatography/Recrystallization) step2->purify product Final Product This compound purify->product

Caption: Generalized synthesis workflow diagram.

Experimental Protocol: Demethylation of 1,2-Dimethoxy-4-(trifluoromethyl)benzene

This protocol is a representative example based on established demethylation procedures for aryl methyl ethers.[6] It is designed to be self-validating through in-process checks and final product characterization.

Objective: To synthesize this compound via selective demethylation.

Materials:

  • 1,2-Dimethoxy-4-(trifluoromethyl)benzene (1 eq.)

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,2-dimethoxy-4-(trifluoromethyl)benzene (1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the reactivity of BBr₃ and prevent over-reaction or side product formation.

  • Reagent Addition: Slowly add the 1M solution of BBr₃ in DCM (1.1 eq.) dropwise via a syringe over 30 minutes. Maintain the temperature at -78 °C. Trustworthiness: Slow addition ensures the reaction does not run away and allows for selective demethylation at the less sterically hindered position.

  • Reaction Monitoring: After addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and slowly add methanol to quench the excess BBr₃. Safety: This step is highly exothermic and must be performed slowly and with caution.

  • Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for creating novel therapeutic agents.[7] The phenolic hydroxyl group is an excellent handle for introducing the scaffold into larger molecules via etherification or esterification reactions.

Logical Framework for Application

The trifluoromethyl and methoxy groups work in concert to confer desirable pharmacological properties.

G cluster_0 Core Scaffold: this compound cluster_1 Key Functional Groups cluster_2 Resulting Pharmacological Advantages scaffold Phenolic Scaffold cf3 -CF₃ Group och3 -OCH₃ Group oh -OH Group lipophilicity Increased Lipophilicity cf3->lipophilicity metabolism Enhanced Metabolic Stability cf3->metabolism binding Improved Target Binding cf3->binding och3->metabolism Modulates Electronics synthesis Synthetic Handle oh->synthesis Enables Derivatization

Caption: Logic diagram of functional group contributions.

Phenol-containing motifs are prevalent in FDA-approved drugs, highlighting their importance in molecular recognition and biological activity.[8] This specific intermediate is valuable for synthesizing compounds in therapeutic areas where metabolic stability and CNS penetration are desired, such as in neuroscience or oncology. The trifluoromethyl group, in particular, is a bioisostere for other groups like chlorine but with enhanced metabolic inertness.[4]

Safety, Handling, and Storage

As with all specialized chemical reagents, proper handling of this compound is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from closely related trifluoromethylated and methoxylated phenols provide a strong basis for safe handling protocols.[9][10][11][12]

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed.[10][13]

  • Skin Corrosion/Irritation: Causes skin irritation.[10][13]

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[9][13]

  • Respiratory Irritation: May cause respiratory tract irritation.[13][14]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Wear a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Safe Handling Practices: Avoid breathing dust, fumes, or vapors.[10] Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.[14]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[11] Keep the container tightly sealed and stored under an inert atmosphere if necessary.[2][9]

References

  • Vertex AI Search Result. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG7et99eDQya4w4gXcrbgFuSwdNa4c02g0pBNjKp3uJOet5zG1eahseXhoYGq8nl5GBx93AAd1P6PS_lIsBjwPQ_EioKZlBOCg72AXeUFgWGYxXopjsB7MbAH1Zm_eZhxSsJpnf29f-EcKvVbaFtSBWul-GW2lNj8Fh_X4RCpwq_bPWns=]
  • Sunway Pharm Ltd. This compound - CAS:106877-41-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqmTYLz4CEJ_pX9cvR4_orvyMuiO0mevhhFVg-KT_Ij1JY3GFGh8zwjaTZl4uOVHfD1rNIx-01dYxlJmTxT2wAff5QgRF8EStIE_E2OkyINU0VcQL4F3tVAGZv-dyEn2Gu-UvSvw==]
  • BOC Sciences. CAS 349-56-4 3-METHOXY-5-(TRIFLUOROMETHYL)PHENOL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc3Ywg80-GE4Fni3oYqSND_DS2JsAWzODiGE-0t0IH6667pDnLF1DWDUIKRiGe7A7utyvEqeYL_SV7cpJppQmscwGDhf3ZoBMnWt5lHmSDZ0U0abM_8r4qDSahRs31eOzAKJo-FlMze2tVc-KYua-oHirPOAFbJfDX6VE1yJGn-LTyupQIECFKJCypPn12OjlSdQ==]
  • Fisher Scientific. SAFETY DATA SHEET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0_EAULfKuqM5G3NnbdOBMZgxBE2_sr3xtoS_xoKZG525bNMvG_IyYuZhorMqYu4Q0vnBVMjO03b4q8yNFZjuXlmfMxwczhUkUJvP_R8Iv3iCu7avBtV5_BF_FjC_wLdz7kT0hh_piduTLKKDhQGge3G2QbjJKz6igjXP6gtCJPNOZ0lAxxmadKo09LYEJ09iX]
  • Thermo Fisher Scientific. SAFETY DATA SHEET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfjNnzlyVp78lE5iUA4iedebOFumlXtXmaBFn72OGVwIG4DlieTm_sg5H5JpNydf-ShFQQDkpFGVTLNZ_K9bRhlgUJwOtGXumbthKbYwzf9-WhTlpT1GOw4I65C4jjnV0m6glXmrmod6tswCQ4eyWBSIA-CMci42gMyUmbr9fWLjUSWyWuTqPddHne7W6pcPflg477NwfnLRkGGeJ88KN-N8kBxWBfGE6SDAgTnkFgohbhmGBQMu-7-vEmtyZKYjJgMi91Uiv_azN5GHTL]
  • CymitQuimica. 3-Fluoro-4-methoxyphenol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUf14azJpYpQDiDB1ivjxHakP4VRFJNtFWlxisUUSgPv1EnkrTJP8T7EBItpTX2CgXg8k7nRtoKQ6GrdC92bvGNaBIFsoVuP9rmh-PN9ZIMdBDAI8n6AMywKcrjFf0bZe4_V60JCdEibBu0TuU0seuv6t1TEnO9uiI]
  • Sigma-Aldrich. 3-Methoxy-5-(trifluoromethyl)phenol | 349-56-4. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqlRrBdliFEh5TvzaV7boL8VPHrVDolxSYGEJ9fcezri8bY69heNH-N7XA-Q-XZxVqn9lpE-zKhjWIqNk_t28-kdR03kuFKwfrJUl7gXXCy1wrQ7zGWQ3pT5h-Zv304p_RIaeLAz_hSLcVXGt5NkNluSVyGYHLHtYPW5bjPKzTJsowxnBDkNNtxexC9Hlki0bwO_QpC2i5EWeRhQ==]
  • Benchchem. 3-Methoxy-4-(trifluoromethoxy)phenol | 1261571-61-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiYBTYo42dGx3oHhpx1c4Q7QN3aYLRkBj0ITd6vx1EAQbhr4TQsvGAH31yoROPSRQ5k5iqVJWuOGcW4xj07cS31kA_8Szwi-RiO85WlYSQhedjG6-t6iRQYMV74m8zwzw168q9Tg==]
  • Cole-Parmer. Material Safety Data Sheet - 3-Methoxyphenol, 97%. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPU_TbcLIVkzCmZJUzjeU4Q9BK7ClB0G5KO7zyhfbk7eAPsLxkRwWjXNXA8nuuo1C4mCnLqBPdXgAw1uzACQtgfFQRXFld52Et_5HO9WepfUpRz4tb5Y5_7w5AehQqaAEa-XQYHtt7b9seH1Md]
  • Synquest Labs. 4-(Trifluoromethoxy)phenol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyJd7LC2AANdC6iVZlUR6QRjX52laPfLLEhNEa72_HCtc4pGV8SZhw1dXpmC8XjmVg1kSSUvJVx38_dzYmDfubghtnKrzTE_gHaVY6Y5jw43R4jF6Kl3PauBBccziqjZt7lDmBdeN48ffyQDf0SGVJjJgNNYX9sOLuMQF7Z6iYbb-emVUVHwO_pTSOYXQpwJHG-I5O]
  • LabSolutions. 3-(Trifluoromethoxy)phenol. [https://vertexaisearch.cloud.google.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtkEeE2FF6lWuxdkEV_1qoJ8pBjV76kmv0KoKPhefWCMAc8rSkGk8p4T7_dxEUefCIW4hdDBNYsV0sCXriORwTpNjEC0wwSN61dEGJR93gd6J9IRHxwdLDnGoa9P-VHGv9pqgu]
  • ResearchGate. Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery | Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW3RuDC7iDrG31FVc2QwKK8XQHBjD1Stc9iohV8bgj_Vpwbj5MwlgfASSaIXGxRLUUX7kA7AVMlu8uem481LArot212XhbDIKGyXpNbhTXIXSwyZh-PLbyfln4uSu26Pcp6NxymrYpUb9xYNqbkriAu_C5BEU2gQUKbdGPFDGtZHjlxlxXPfm-IzHK0LENVlZGIbFWPvK4IVjDLeboSIh_EbJ_SFzCdsWXigiD8M-DHl8LHNfBblPJXnrxui3mY_WhGG4MqJyBg==]
  • NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEle-02o7lED1Dx0Zz5FRaLDJncYNSu2nK6RM4TsZUE91ijkP6nnE0sv4v30efXERsrdrAp1Jz43zFAXaMMzF1Xo-J0LtN_BjebWKDzjKF_H4UFQrlRqn-f6BNj9PJdG9ccssPPxQ==]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeb3Ot4NWE7jNIvJCB_aVDZIjXNjuhiEx1zG-35Hc0GR0BKJQEpMCGcnc2JitahFtqhAeCJLuV0GHLGhKxtUMTKWLHPAMglGSZQLWDZxljQQB1-Elm-qp89T_BhR5o6ruM5SY-sW1sMso9cxvfA_YGRA4KKIXsvSdFugbmhVHJqpP3s5RibtotXQLGcxrFfbvqIlhW2yU-Ztfs4fOMtrzCHWP19FbKnskvaxkw-XoerZVnyTOt7Ba7KfGjVsWZ_NQxyh1lG-J6OdyAmqVD8dAqBj-z]
  • PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAHx2HiXJrHdkcdccoQ40a70vW5RpVmHbo1ppC1aw4kJ7eggDWwXKZwV7Qmn7Yv5lBnY7on2BGmLiP0dy1SWlDDXHVH8Q8v8pcQmAGwHRnaNWUR9DFIUZC_g22MD2AsBo3oCHnyZ54Edg6Ex0_]

Sources

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenol ring substituted with both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group, presents a unique combination of electronic and steric properties. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability, lipophilicity, and binding affinity of molecules. The methoxy group, also a common substituent in bioactive molecules, influences the electronic nature and hydrogen bonding capabilities of the phenolic hydroxyl group.

This technical guide provides a comprehensive overview of the known physical properties of this compound. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also offers insights into the expected properties based on the influence of its functional groups and provides information on the synthesis of structurally related compounds to aid researchers in their work with this molecule.

Molecular Structure and Properties

The foundational properties of this compound have been established and are crucial for any experimental design or computational modeling.

PropertyValueSource
CAS Number 106877-41-2[1][2]
Molecular Formula C₈H₇F₃O₂[2]
Molecular Weight 192.14 g/mol [3]

Structure:

Caption: 2D structure of this compound.

Physical Properties: An Overview

A thorough search of scientific databases and chemical supplier information did not yield experimentally determined values for several key physical properties of this compound. The following table summarizes the available information and explicitly notes where data is currently unavailable.

PropertyValueRemarks
Melting Point Not availableData not found in the searched literature.
Boiling Point Not availableData not found in the searched literature.
Density Not availableData not found in the searched literature.
Solubility Not availableExpected to have moderate solubility in organic solvents and limited solubility in water.
pKa Not availableThe phenolic proton's acidity will be influenced by the electron-withdrawing -CF₃ group and the electron-donating -OCH₃ group.

The absence of this data highlights an opportunity for further experimental characterization of this compound. For researchers requiring these parameters for applications such as reaction optimization, formulation development, or computational studies, experimental determination is highly recommended.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methoxy and trifluoromethyl groups. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm. The phenolic proton signal may be broad and its chemical shift will be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), C-O stretching of the ether and phenol, and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.14 g/mol ). The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.

Synthesis of Structurally Related Phenols: Methodological Insights

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of structurally similar compounds provides valuable insights into potential synthetic strategies. A common approach for the synthesis of substituted phenols involves the diazotization of an appropriate aniline precursor followed by hydrolysis.

Hypothetical Synthetic Pathway:

A plausible synthetic route to this compound could start from 3-methoxy-4-(trifluoromethyl)aniline.

G cluster_0 Synthetic Scheme 3-Methoxy-4-(trifluoromethyl)aniline 3-Methoxy-4-(trifluoromethyl)aniline Diazonium Salt Diazonium Salt 3-Methoxy-4-(trifluoromethyl)aniline->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound H₂O, Δ

Caption: Hypothetical synthesis of this compound.

Experimental Protocol for a Related Compound (Diazotization of an Aniline):

The following is a general procedure for the diazotization of an aniline, which could be adapted for the synthesis of the target molecule from its corresponding aniline precursor.

  • Salt Formation: Dissolve the starting aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Diazotization: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1-1.1 equivalents) in water, keeping the temperature below 10 °C.

  • Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.

  • Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by techniques such as distillation or chromatography.

Causality in Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are often unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for preventing unwanted side reactions and ensuring a good yield.

  • Acidic Conditions: The presence of a strong acid is necessary for the formation of nitrous acid (HNO₂) from sodium nitrite, which is the reactive species in the diazotization reaction.

  • Controlled Addition of Nitrite: Slow, controlled addition of the sodium nitrite solution is important to manage the exothermic nature of the reaction and to avoid a buildup of nitrous acid.

Conclusion

This compound is a compound with high potential in various fields of chemical research. While its fundamental molecular properties are known, a significant gap exists in the publicly available experimental data for its key physical properties. This guide has consolidated the available information and provided a framework for understanding the compound's expected characteristics based on established chemical principles. The outlined synthetic strategies for related compounds offer a starting point for researchers interested in the preparation and further investigation of this molecule. The determination and publication of the missing physical and spectroscopic data would be a valuable contribution to the scientific community.

References

  • Vendor Information for a rel
  • BenchChem entry for a rel
  • MSDS for a rel
  • Sunway Pharm Product Page
  • Product Listing
  • Fisher Scientific Safety Data Sheet for a rel
  • Thermo Fisher Scientific Safety Data Sheet for a rel
  • BOC Sciences Product Page for a rel
  • Safety Data Sheet for a rel
  • Key Organics Safety Data Sheet for a rel
  • PubChemLite entry for a rel
  • Capot Chemical Specifications for a rel
  • Arctom Scientific Product Page for a rel
  • Capot Chemical Specific
  • Sigma-Aldrich search results for rel
  • Review on Trifluoromethyl Ethers
  • PubChem entry for a rel
  • MDPI article on synthesis of a rel
  • NIH article on synthesis of a rel
  • BenchChem Technical Guide for a rel
  • PubChem entry for a rel

Sources

3-Methoxy-4-(trifluoromethyl)phenol chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol CAS Number: 106877-41-2 Molecular Formula: C₈H₇F₃O₂ Molecular Weight: 192.14 g/mol [1]

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of a methoxy group and a trifluoromethyl group on a phenol scaffold imparts a unique combination of physicochemical properties, including modified lipophilicity and metabolic stability, making it a valuable building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document details the compound's structure, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, predictive spectroscopic analysis, and essential safety and handling protocols, designed to serve as a foundational resource for drug development professionals and synthetic chemists.

Introduction and Strategic Importance

This compound is a substituted phenol that merges three key functional groups onto a single aromatic ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃). The interplay of these groups provides a powerful tool for molecular design.

  • The Trifluoromethyl Group (-CF₃): This moiety is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's pharmacological profile by enhancing metabolic stability (blocking sites of oxidative metabolism), increasing binding affinity to target proteins, and improving membrane permeability.[2]

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the electronic properties of the aromatic ring and can participate in hydrogen bonding. It offers a site for potential demethylation metabolism or can be used to fine-tune steric and electronic properties.

  • The Phenolic Hydroxyl Group (-OH): This versatile functional group serves as a key handle for synthetic elaboration. It is a hydrogen bond donor, can be readily converted into ethers or esters, and directs electrophilic aromatic substitution, providing a gateway to a wide array of derivatives.

The combination of these features makes this compound a high-value intermediate for constructing novel compounds where precise control over lipophilicity, electronic character, and metabolic fate is critical.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. Note that experimental data for this specific isomer is limited; therefore, some values are based on predictions from structurally related compounds.

PropertyValueSource
CAS Number 106877-41-2Sunway Pharm Ltd[1]
Molecular Formula C₈H₇F₃O₂Sunway Pharm Ltd[1]
Molecular Weight 192.14 g/mol Sunway Pharm Ltd[1]
Appearance Solid (Predicted)N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Storage Sealed in dry, Room TemperatureSunway Pharm Ltd[1]

Synthesis and Mechanistic Rationale

The synthesis of substituted trifluoromethylphenols often requires a multi-step approach that strategically introduces the required functional groups. A plausible and efficient synthetic route for this compound is outlined below. This pathway is designed based on established organometallic and aromatic substitution reactions.

Proposed Synthetic Workflow

G start 4-Bromo-2-methoxyaniline intermediate1 4-Bromo-2-methoxybenzenediazonium salt start->intermediate1 1. NaNO₂, aq. HCl 2. 0-5 °C (Diazotization) intermediate2 1-Bromo-3-methoxy-4-iodobenzene intermediate1->intermediate2 KI (Sandmeyer Reaction) intermediate3 1-Bromo-3-methoxy-4-(trifluoromethyl)benzene intermediate2->intermediate3 TMS-CF₃, CuI, KF DMF, 80 °C (Trifluoromethylation) product This compound intermediate3->product 1. n-BuLi, THF, -78 °C 2. B(OMe)₃ 3. H₂O₂, NaOH (Borylation/Oxidation)

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol and Rationale
  • Step 1: Diazotization of 4-Bromo-2-methoxyaniline

    • Protocol: 4-Bromo-2-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

    • Causality: The reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures produces a relatively stable diazonium salt. This intermediate is an outstanding electrophile and has an excellent leaving group (N₂), making it a versatile precursor for introducing a variety of substituents onto the aromatic ring.

  • Step 2: Sandmeyer Reaction to Introduce Iodine

    • Protocol: The cold diazonium salt solution from Step 1 is slowly added to a stirred solution of potassium iodide (KI) in water. The mixture is allowed to warm to room temperature and then heated gently (e.g., to 50 °C) until nitrogen evolution ceases. The product, 1-bromo-3-methoxy-4-iodobenzene, is then extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified.

    • Causality: The Sandmeyer reaction is a reliable method for replacing a diazonium group with a halide. Using potassium iodide as the nucleophile source effectively installs an iodine atom at the desired position. Iodine is a particularly useful halogen for subsequent cross-coupling reactions.

  • Step 3: Copper-Catalyzed Trifluoromethylation

    • Protocol: To a solution of 1-bromo-3-methoxy-4-iodobenzene in a polar aprotic solvent like DMF, (trifluoromethyl)trimethylsilane (TMS-CF₃, Ruppert-Prakash reagent), copper(I) iodide (CuI), and potassium fluoride (KF) are added. The mixture is heated to approximately 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or GC-MS. Upon completion, the reaction is worked up and the product, 1-bromo-3-methoxy-4-(trifluoromethyl)benzene, is purified by column chromatography.

    • Causality: This reaction introduces the critical -CF₃ group. The more reactive C-I bond is selectively targeted over the C-Br bond. The copper catalyst facilitates the transfer of the "CF₃" nucleophile (generated from TMS-CF₃ and a fluoride source) to the aromatic ring.

  • Step 4: Borylation and Oxidation to Phenol

    • Protocol: The purified 1-bromo-3-methoxy-4-(trifluoromethyl)benzene is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange at the bromine position. After stirring for a short period, trimethyl borate (B(OMe)₃) is added, and the reaction is allowed to slowly warm to room temperature. The resulting boronic ester is then oxidized in situ by the addition of an aqueous solution of sodium hydroxide followed by the careful addition of hydrogen peroxide (H₂O₂). Acidification, extraction, and purification yield the final product, this compound.

    • Causality: This two-part final step transforms the C-Br bond into the desired C-OH group. The lithium-halogen exchange with n-BuLi creates a potent aryl lithium nucleophile. This nucleophile attacks the electrophilic boron atom of trimethyl borate. The subsequent oxidative workup with hydrogen peroxide in a basic medium is a classic and high-yielding method to convert arylboronic acids/esters into phenols.

Spectroscopic and Structural Characterization (Predicted)

Due to the absence of publicly available spectra for this specific isomer, the following characterization data are predicted based on established principles of NMR and IR spectroscopy and analysis of similar structures.[3][4][5][6]

Technique Predicted Data
¹H NMR ~7.2-7.4 ppm (d, 1H, Ar-H), ~6.8-7.0 ppm (m, 2H, Ar-H), ~5.0-6.0 ppm (s, broad, 1H, -OH), ~3.9 ppm (s, 3H, -OCH₃)
¹³C NMR ~155-160 ppm (C-OH), ~145-150 ppm (C-OCH₃), ~120-130 ppm (q, C-CF₃), ~123.5 ppm (q, J ≈ 272 Hz, -CF₃), ~110-125 ppm (Ar-CH), ~55-56 ppm (-OCH₃)
IR (cm⁻¹) 3200-3500 (broad, O-H stretch), 2850-3000 (C-H stretch), 1500-1600 (C=C aromatic stretch), 1250-1350 (C-F stretch), 1000-1100 (C-O stretch)
Mass Spec (EI) M⁺ at m/z = 192, Fragments at m/z = 177 ([M-CH₃]⁺), 163 ([M-CHO]⁺), 123 ([M-CF₃]⁺)

Justification for Predictions:

  • ¹H NMR: The aromatic region should show three distinct protons. The proton ortho to the electron-withdrawing -CF₃ group will be the most downfield. The phenolic -OH proton signal is typically broad and its chemical shift is concentration-dependent. The methoxy protons will appear as a sharp singlet around 3.9 ppm.

  • ¹³C NMR: The carbon attached to the highly electronegative fluorine atoms (-CF₃) will appear as a quartet due to C-F coupling, with a large coupling constant (J). The carbons attached to oxygen will be the most downfield in the aromatic region.

  • IR Spectroscopy: The spectrum will be dominated by a broad O-H stretch for the phenol, characteristic C-F stretches, and aromatic C=C and C-O vibrations.[7][8]

  • Mass Spectrometry: The molecular ion peak should be clearly visible at m/z 192. Common fragmentation pathways would include the loss of a methyl radical from the methoxy group or the loss of the entire trifluoromethyl group.[9]

Chemical Reactivity and Applications

The unique arrangement of functional groups in this compound dictates its reactivity and utility as a synthetic building block.

Key Reaction Sites

Caption: Key reactive sites on this compound for synthetic derivatization.

  • At the Phenolic -OH Group: This is the most reactive site for derivatization. It can be easily alkylated (e.g., Williamson ether synthesis) or acylated to form a vast library of ethers and esters. This is a common strategy for converting a phenol into a more drug-like ether linkage, as seen in many pharmaceutical agents.[10]

  • Electrophilic Aromatic Substitution (EAS): The -OH and -OCH₃ groups are strong activating, ortho-, para-directors. The -CF₃ group is a deactivating, meta-director. The combined effect strongly activates the positions ortho and para to the hydroxyl and methoxy groups. This allows for selective introduction of other substituents like nitro groups or halogens, further expanding the synthetic possibilities.

  • Use in Drug Discovery: This molecule is an ideal scaffold for structure-activity relationship (SAR) studies. By keeping the core constant and modifying the phenolic -OH, researchers can systematically probe the binding pocket of a biological target. Its role as a precursor for pharmaceuticals and agrochemicals is significant due to the beneficial properties imparted by the trifluoromethyl group.

Safety, Handling, and Storage

Hazard Identification (Extrapolated)
Hazard ClassStatement
Acute Toxicity, Oral May be harmful if swallowed.[11]
Skin Corrosion/Irritation Causes skin irritation; may cause severe skin burns.[11]
Eye Damage/Irritation Causes serious eye damage.[11]
STOT - Single Exposure May cause respiratory irritation.[11]
Recommended Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14] Ensure that eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[14]

    • Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling.[14] Launder contaminated clothing before reuse.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12][13] Store locked up.[12]

  • Spill Response: In case of a spill, remove all ignition sources.[14] Absorb with an inert, dry material and place in a suitable container for disposal.[14] Avoid generating dust.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advanced scientific research. Its unique combination of a reactive phenolic hydroxyl, a directing methoxy group, and a property-enhancing trifluoromethyl group makes it a powerful tool for the synthesis of novel compounds. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers, scientists, and drug development professionals to effectively utilize this compound in their work, accelerating the discovery of new medicines and materials.

References

  • 3-Fluoro-4-methoxyphenol - CymitQuimica. (n.d.).
  • 4-(Trifluoromethoxy)phenol - Synquest Labs. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 3-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2733261 - PubChem. (n.d.).
  • 3-Methoxy-4-(trifluoromethoxy)phenol | 1261571-61-2 | Benchchem. (n.d.).
  • Cas 106877-44-5,1,3-Benzenediol,2-(trifluoromethyl)- | lookchem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012).
  • 3-Chloro-4-(trifluoromethoxy)phenol - African Rock Art. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025).
  • 3-(Trifluoromethoxy)phenol(827-99-6) 13C NMR spectrum - ChemicalBook. (n.d.).
  • Supporting information for - The Royal Society of Chemistry. (n.d.).
  • Phenol, 4-(trifluoromethoxy)- - NIST WebBook. (n.d.).
  • 4-(Trifluoromethyl)-phenol - NIST WebBook. (n.d.).
  • Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (2017).
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447. (1979).
  • This compound - CAS:106877-41-2 - Sunway Pharm Ltd. (n.d.).
  • 3-Methoxyphenol(150-19-6)IR1 - ChemicalBook. (n.d.).
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents. (n.d.).
  • The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem. (n.d.).

Sources

3-Methoxy-4-(trifluoromethyl)phenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 106877-41-2), a fluorinated organic compound of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, present a representative synthetic pathway, detail robust analytical methodologies for its characterization, and explore its applications as a strategic building block in modern drug discovery. This document is intended to serve as a foundational resource for scientists leveraging this molecule in their research and development programs.

Physicochemical Properties and Structural Information

This compound is a substituted aromatic compound featuring both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group. The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable intermediate for fine-tuning the characteristics of larger, biologically active molecules.[1]

The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group but is significantly more lipophilic and metabolically stable. Its strong electron-withdrawing nature can profoundly influence the acidity of the phenolic proton and modulate the electron density of the aromatic ring. The adjacent methoxy group further modifies these electronic effects and provides an additional vector for chemical functionalization.

Table 1: Core Physicochemical Data

Property Value Source
CAS Number 106877-41-2 [2][3][4][5]
Molecular Formula C₈H₇F₃O₂ [2][3][5]
Molecular Weight 192.14 g/mol [2][5]
Purity (Typical) ≥98% (by HPLC) [3]
Physical Form Not specified in literature; likely a solid or high-boiling liquid at room temperature.
Boiling Point Data not publicly available; requires experimental determination.
Melting Point Data not publicly available; requires experimental determination.

| Solubility | Data not publicly available; expected to be soluble in common organic solvents like methanol, chloroform, and ethyl acetate. | |

Note: Specific physical constants such as melting and boiling points for this exact isomer are not consistently reported in public databases and should be determined experimentally upon receipt of the material.

Synthesis Pathway: A Representative Protocol

The synthesis of substituted phenols, particularly those bearing sensitive functional groups, often requires a protection-functionalization-deprotection strategy. A common and robust method for synthesizing trifluoromethyl-substituted phenols involves the protection of the hydroxyl group as a benzyl ether. This protecting group is stable under a wide range of reaction conditions but can be cleaved cleanly via catalytic hydrogenolysis.[6]

Below is a representative, field-proven workflow for the synthesis of the target compound, starting from a commercially available halobenzene precursor.

Experimental Protocol: Benzyl Ether Protection and Hydrogenolysis

Step 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)phenyl Benzyl Ether

  • To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir for 30 minutes at room temperature to ensure the complete formation of sodium benzylate.

  • Add 1-chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected intermediate, 2-Methoxy-4-(trifluoromethyl)phenyl benzyl ether.

Step 2: Deprotection via Catalytic Hydrogenolysis

  • Dissolve the purified benzyl ether intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature. Monitor the reaction for the consumption of starting material by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification via chromatography or distillation may be performed if necessary.

Causality Note: The benzyl ether is an ideal protecting group in this context because it is robust enough to withstand the conditions of the ether synthesis but is readily cleaved under mild hydrogenolysis conditions, which will not reduce the aromatic ring or cleave the trifluoromethyl group.[6]

G cluster_synthesis Representative Synthesis Workflow start 1-Chloro-2-methoxy- 4-(trifluoromethyl)benzene step1 Step 1: Williamson Ether Synthesis (SNA_r Reaction) start->step1 reagent1 Sodium Benzylate (from Benzyl Alcohol + NaH) reagent1->step1 intermediate Protected Intermediate: 2-Methoxy-4-(trifluoromethyl)phenyl Benzyl Ether step1->intermediate step2 Step 2: Catalytic Hydrogenolysis (Deprotection) intermediate->step2 reagent2 H₂, Pd/C Catalyst (Methanol Solvent) reagent2->step2 product Final Product: This compound step2->product

Caption: Representative synthesis workflow for this compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of chemical intermediates is paramount in research and drug development. A multi-modal analytical approach is recommended for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identity confirmation and detection of volatile impurities.

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

This protocol is a self-validating system for routine quality control.

  • Instrumentation and Materials:

    • HPLC system with a UV detector, pump, and autosampler.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid or phosphoric acid (for mobile phase modification).

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range (e.g., 100 µg/mL).

  • Chromatographic Conditions (Illustrative):

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (A preliminary UV scan should be run to determine the λₘₐₓ).

    • Injection Volume: 10 µL.

  • Data Analysis and Validation:

    • Identity: The retention time of the main peak in the sample chromatogram must match that of the reference standard.

    • Purity: Construct a calibration curve by plotting peak area against concentration for the working standards. The curve must have a correlation coefficient (r²) of >0.999. Calculate the concentration of the sample from the calibration curve and express purity as a percentage of the expected value. Area percent is also a common method for purity assessment.

G cluster_qc Analytical QC Workflow cluster_criteria Acceptance Criteria sample Raw Material: This compound prep Sample Preparation (Weighing & Dilution) sample->prep hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis data->analysis identity Identity Check: Retention Time Match analysis->identity purity Purity Assay: ≥98% by Area analysis->purity pass Material PASS fail Material FAIL (Further Investigation) purity->pass If Both Met purity->fail If Either Fails

Caption: Quality control workflow for purity and identity verification.

Applications in Drug Discovery and Development

The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, used to enhance the pharmacological profile of drug candidates.[1] The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are particularly favored for their ability to improve metabolic stability, increase lipophilicity (which can enhance membrane permeability), and modulate binding affinity to biological targets.[1]

This compound serves as a key building block for introducing these desirable properties. Its phenol group provides a reactive handle for derivatization through etherification, esterification, or participation in cross-coupling reactions, allowing for its incorporation into a wide array of molecular scaffolds.

Key Roles in Drug Design:

  • Metabolic Blocking: The robust C-F bonds of the trifluoromethyl group are resistant to oxidative metabolism by cytochrome P450 enzymes. Placing this group at a potential site of metabolism can block unwanted biotransformation, thereby increasing the drug's half-life and bioavailability.

  • Lipophilicity Modulation: The -CF₃ group significantly increases the lipophilicity of a molecule, which can be crucial for crossing the blood-brain barrier or enhancing oral absorption.

  • Binding Affinity Enhancement: The strong dipole moment and unique electronic nature of the -CF₃ group can lead to favorable interactions (such as dipole-dipole or orthogonal multipolar interactions) within a protein's active site, potentially increasing the binding affinity and potency of a drug.

While specific drugs directly synthesized from this compound are not prominent in publicly available literature, closely related structures like 4-(trifluoromethoxy)phenol are known intermediates in the synthesis of potent therapeutics, such as Kv1.5 potassium channel inhibitors.[7][8] This demonstrates the established utility of this class of compounds as critical starting materials in pharmaceutical R&D.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound (CAS 106877-41-2) is not widely available, data from closely related structural analogs provide a strong basis for assessing its potential hazards. Analogs such as 4-(trifluoromethoxy)phenol and 3-methoxy-5-(trifluoromethyl)phenol are classified as hazardous.[9][10][11]

Expected Hazards (based on analogs):

  • Skin Irritation/Corrosion: Causes skin irritation and may cause severe skin burns.[10][11][12]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[9][10][11][12]

  • Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[9][10][12]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10][12]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[10][12]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for chemical waste disposal.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][10]

  • Keep away from incompatible materials such as strong oxidizing agents.

References

  • Capot Chemical. (n.d.). Specifications of this compound.
  • Google Patents. (1979). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Google Patents. (2021). WO 2021/171301 A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol.
  • Google Patents. (1980). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
  • European Patent Office. (2022). EP 4029849 A1 - Method for preparing m-trifluoromethylphenol.

Sources

A Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Methoxy-4-(trifluoromethyl)phenol is a fluorinated aromatic chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a methoxy and a trifluoromethyl group, imparts valuable physicochemical properties to larger molecules, making it a key building block in modern medicinal chemistry. The trifluoromethyl group, in particular, is a well-established bioisostere for enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides an in-depth overview of the compound's chemical identity, synthesis, key applications, and safe handling protocols, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is unequivocally identified by its IUPAC name and CAS Registry Number. Its core structure consists of a phenol ring substituted with a methoxy group (-OCH₃) at position 3 and a trifluoromethyl group (-CF₃) at position 4.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 106877-33-2[1][2]
Molecular Formula C₈H₇F₃O₂[2]
Molecular Weight 192.14 g/mol [2]
Appearance Varies (typically a solid)N/A
Purity Typically ≥98% (by HPLC)[2]

The presence of the highly electronegative trifluoromethyl group significantly influences the compound's electronic properties and acidity compared to simpler phenols. This functional group is renowned in drug design for its ability to increase lipophilicity and block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[3][4]

Synthesis and Manufacturing Insights

The synthesis of substituted trifluoromethylphenols often requires specialized strategies due to the challenges associated with introducing the -CF₃ group. While a specific, detailed industrial synthesis for this compound is proprietary, general and patented methodologies for analogous structures provide a logical framework for its preparation.

A common conceptual pathway involves the modification of a pre-existing, suitably substituted benzene ring. One plausible approach is a multi-step synthesis starting from a more readily available precursor, such as a substituted anisole or phenol. Patented processes for similar compounds often involve:

  • Halogenation/Substitution: Reacting a trifluoromethylated benzene derivative with a halogen, followed by nucleophilic substitution to introduce a hydroxyl or methoxy group.

  • Protection and Functionalization: Utilizing protecting groups to facilitate regioselective reactions. For instance, protecting the phenol group of a 4-(trifluoromethyl)phenol derivative allows for directed electrophilic substitution at the meta-position.[5]

  • Direct Trifluoromethylation: Modern methods may involve the direct trifluoromethylation of a methoxyphenol precursor using specialized reagents, although this can sometimes lead to mixtures of isomers.[6]

A generalized workflow for synthesizing a substituted trifluoromethylphenol is depicted below.

G cluster_0 Synthesis Workflow A Starting Material (e.g., 4-Halotoluene) B Trifluoromethylation (e.g., via Swarts reaction) A->B Step 1 C Functional Group Interconversion (e.g., Nitration/Reduction/Diazotization) B->C Step 2 D Introduction of Methoxy Group (e.g., Williamson Ether Synthesis) C->D Step 3 E Final Product This compound D->E Step 4 G cluster_1 Role in Drug Discovery Start 3-Methoxy-4- (trifluoromethyl)phenol Step1 Chemical Synthesis (Multi-step reactions) Start->Step1 Building Block Step2 Active Pharmaceutical Ingredient (API) Step1->Step2 Creates Core Scaffold Step3 Formulation into Pharmaceutical Composition Step2->Step3 Formulation End Therapeutic Application (e.g., Kinase Inhibitor for Cancer) Step3->End Final Product

Caption: Role of this compound in the drug discovery pipeline.

Experimental Protocol: General Procedure for Phenolic Ether Synthesis

While a specific synthesis for the title compound is not publicly detailed, a general, illustrative protocol for a key reaction type—the Williamson ether synthesis often used to introduce methoxy groups—is provided below. This protocol is representative of the methodologies employed in the synthesis of such intermediates.

Objective: To illustrate the methylation of a substituted phenol.

Materials:

  • Substituted phenol (e.g., 4-(trifluoromethyl)phenol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted phenol (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Methylation: Add the methylating agent (e.g., methyl iodide, 1.1-1.2 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure anisole derivative.

Causality and Self-Validation: The use of an anhydrous solvent and a solid base like K₂CO₃ is crucial to favor the O-alkylation of the phenoxide. Monitoring by TLC provides a reliable in-process check to determine the reaction endpoint, ensuring that the starting material has been consumed and preventing the formation of byproducts from prolonged heating. The multi-step workup and final purification are essential to isolate a product of high purity, which is validated by characterization techniques like NMR and Mass Spectrometry.

Safety and Handling

This compound and related fluorinated compounds require careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [7][8]* Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [7][9]* Incompatibilities: Keep away from strong oxidizing agents and acid chlorides. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources. [7][8][9]* First Aid:

    • Eyes: May cause severe eye irritation or damage. Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [7][8][10] * Skin: May cause skin irritation. Wash off immediately with plenty of soap and water. [7][8] * Ingestion: May be harmful if swallowed. Rinse mouth and call a poison center or doctor immediately. [7][8] * Inhalation: May cause respiratory irritation. Move the person to fresh air. [8][9] Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160308704, 4-(trifluoromethoxy)phenol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%.
  • Google Patents. (n.d.). Derivatives of 4- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.
  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Google Patents. (n.d.). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • Google Patents. (n.d.). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
  • Chemical Synthesis Service. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3).
  • ChemSynthesis. (2025). 4-(trifluoromethoxy)phenol.
  • Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-.
  • Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • African Rock Art. (2025). 4-(Trifluoromethoxy)phenol.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-4-(trifluoromethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the acquisition and interpretation of the spectrum, grounded in established scientific literature.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. The interplay of the hydroxyl (-OH), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups on the benzene ring creates a unique electronic environment, which is directly reflected in its ¹H NMR spectrum. Understanding this spectrum is crucial for structural verification, purity assessment, and for predicting its chemical behavior.

The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group exert opposing effects on the electron density of the aromatic ring, leading to a distinct and predictable pattern of chemical shifts for the aromatic protons.[1][2] The hydroxyl proton's chemical shift is further influenced by solvent and concentration due to hydrogen bonding.[3][4]

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure and proton designations are as follows:

Caption: Molecular structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
OH4.5 - 7.0Broad SingletN/AChemical shift is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to chemical exchange.[5][6]
H-2~6.9DoubletJortho = ~8-9 HzThis proton is ortho to the electron-donating -OH group and meta to the electron-donating -OCH₃ group, leading to shielding. It is coupled to H-6.
H-6~7.1Doublet of DoubletsJortho = ~8-9 Hz, Jmeta = ~2-3 HzThis proton is ortho to the electron-donating -OH group and meta to the strongly electron-withdrawing -CF₃ group, resulting in a downfield shift compared to H-2. It is coupled to H-2 (ortho) and H-5 (meta).
H-5~7.3DoubletJmeta = ~2-3 HzThis proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the electron-donating -OH and -OCH₃ groups, causing it to be the most deshielded of the aromatic protons. It is coupled to H-6 (meta).
OCH₃~3.9SingletN/AThe methoxy protons are not coupled to other protons and typically appear as a singlet in this region.
Analysis of Substituent Effects:
  • Hydroxyl Group (-OH): An activating, ortho-, para- directing group that shields the protons at these positions, causing an upfield shift.

  • Methoxy Group (-OCH₃): Also an activating, ortho-, para- directing group that shields the protons at these positions.

  • Trifluoromethyl Group (-CF₃): A strongly deactivating, meta- directing group that deshields all aromatic protons, with the most significant effect on the ortho protons.

The predicted chemical shifts are a result of the cumulative influence of these substituents.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the OH proton.[1][3]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

2. NMR Spectrometer Setup:

  • Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
  • Tune and shim the probe to ensure a homogeneous magnetic field.
  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
  • Use a standard pulse sequence for ¹H NMR acquisition.

3. Data Acquisition:

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  • The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the TMS signal.
  • Integrate the signals to determine the relative number of protons for each resonance.

5. D₂O Shake Experiment (Optional):

  • To confirm the assignment of the phenolic -OH proton, a D₂O shake experiment can be performed.[6]
  • After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.
  • The -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity, thus confirming its identity.[5][6]

Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation NMR_Acq NMR Acquisition SamplePrep->NMR_Acq Dissolved Sample FT Fourier Transform NMR_Acq->FT FID Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration Calibration->Integration ChemShift Chemical Shift Analysis Integration->ChemShift Splitting Splitting Pattern Analysis ChemShift->Splitting Coupling Coupling Constant Measurement Splitting->Coupling Structure Structure Elucidation Coupling->Structure

Caption: A typical workflow for acquiring and interpreting an NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and structural characterization. A thorough understanding of the electronic effects of the substituents allows for a confident prediction and interpretation of the chemical shifts and coupling patterns of the aromatic protons. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the integrity and reliability of the structural analysis. This knowledge is fundamental for any research or development activities involving this and structurally related molecules.

References

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH.
  • Nikolaos, L., Ioannis, D., & Panagiotis, Z. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 14757–14811.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Martin, T., & Schneider, B. (1962). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 40(5), 875-881.
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.

Sources

13C NMR of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR of 3-Methoxy-4-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of chemical shift prediction, a detailed experimental protocol for spectral acquisition, and a thorough interpretation of the spectral data. By integrating fundamental principles with practical insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and structurally related fluorinated phenolic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring three distinct functional groups: a hydroxyl (-OH), a methoxy (-OCH₃), and a trifluoromethyl (-CF₃) group. This unique combination of electron-donating and electron-withdrawing moieties makes it a valuable building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group, in particular, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.

Given its structural complexity, unambiguous characterization is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, as it provides direct insight into the electronic environment of every carbon atom in the molecule. This guide explains how to leverage ¹³C NMR to confirm the identity and purity of this compound, with a focus on the causal relationships between molecular structure and spectral output.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon atom in this compound is governed by the cumulative electronic effects of the three substituents on the aromatic ring. A robust understanding of these effects is the foundation for accurate spectral prediction and assignment.

Substituent Effects on the Aromatic Ring

The distribution of electron density in the benzene ring is perturbed by the hydroxyl, methoxy, and trifluoromethyl groups. Their effects are a combination of induction and resonance.

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups. They exert an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but this is overwhelmingly surpassed by their strong electron-donating resonance effect (+R). The donation of lone pair electrons from the oxygen into the π-system increases electron density primarily at the ortho and para positions, causing the corresponding carbon signals to be shielded (shifted upfield to lower δ values).[1][2]

  • Trifluoromethyl (-CF₃) Group: This is a potent deactivating group. It exerts a powerful electron-withdrawing inductive effect (-I) owing to the high electronegativity of the three fluorine atoms.[3] This effect significantly deshields the ipso-carbon (C-4) and, to a lesser extent, the other ring carbons. The carbon atom of the -CF₃ group itself will exhibit a distinct chemical shift and, critically, will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JC-F).[4][5]

The logical workflow for predicting the chemical shifts based on these principles is outlined below.

G cluster_prediction Spectral Prediction Workflow A Identify Molecular Structure (this compound) B Analyze Substituent Effects (-OH, -OCH3, -CF3) A->B C Estimate Additivity Effects on Aromatic Carbons B->C D Predict C-F Coupling Patterns (Quartet for CF3, smaller couplings for ring carbons) C->D E Generate Predicted Spectrum (Chemical Shifts & Multiplicities) D->E

Caption: Logical workflow for predicting the ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol is a self-validating system designed for acquiring a high-quality, interpretable ¹³C NMR spectrum. The causality behind each parameter choice is explained to ensure technical rigor.

Materials and Instrumentation
  • Sample: this compound (20-30 mg)

  • Solvent: Deuterated chloroform (CDCl₃, 0.6-0.7 mL) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility and simple solvent signal, but DMSO-d₆ may be required for compounds with poor solubility.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • NMR Spectrometer: A multinuclear spectrometer operating at a ¹³C frequency of ≥100 MHz.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 20-30 mg of the sample directly into a clean, dry NMR tube.

  • Solvation: Add ~0.6 mL of the chosen deuterated solvent containing TMS.

  • Homogenization: Cap the NMR tube and gently invert it several times to fully dissolve the sample. If necessary, use a vortex mixer or brief sonication. A clear, homogeneous solution is critical for sharp, well-resolved signals.

Spectrometer Setup and Data Acquisition

This protocol utilizes a standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30° pulse angle experiment provides a good compromise between signal intensity and preventing saturation, which is crucial given the long T1 relaxation times of quaternary carbons.
Spectral Width0 to 200 ppmThis range comfortably encompasses typical organic chemical shifts, from aliphatic carbons to carbonyls, ensuring all signals, including the deshielded aromatic carbons, are captured.
Acquisition Time (AQ)~1.0 - 2.0 secondsA longer acquisition time provides better digital resolution, which is important for resolving closely spaced peaks and observing small C-F coupling constants.
Relaxation Delay (D1)2.0 - 5.0 seconds¹³C nuclei, especially quaternary carbons, have long relaxation times. A sufficient delay is essential for the magnetization to return to equilibrium, allowing for accurate signal integration.
Number of Scans (NS)1024 - 4096 (or more)Due to the low natural abundance (1.1%) of ¹³C, a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio.
Temperature298 K (25 °C)Standard room temperature operation ensures consistency and comparability with reference data.
Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure a flat and accurate baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.

Spectral Interpretation and Data Analysis

The ¹³C NMR spectrum of this compound will display 8 distinct signals: 6 for the aromatic carbons, 1 for the methoxy carbon, and 1 for the trifluoromethyl carbon.

Caption: Structure and carbon numbering of the target molecule.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted chemical shifts and their assignments. These predictions are based on established substituent effects in substituted benzenes.[6][7]

Carbon AtomPredicted δ (ppm)Multiplicity (C-F Coupling)Assignment Rationale
C8 (-CF₃) ~124Quartet (q)Strong deshielding from three fluorine atoms. The signal is split into a quartet by one-bond C-F coupling (¹JC-F ≈ 275 Hz).[4]
C7 (-OCH₃) ~56Singlet (s)Typical chemical shift for an aromatic methoxy carbon.[8]
C1 ~148Singlet (s)Ipso-carbon attached to the -OH group. Deshielded by the electronegative oxygen.
C3 ~149Singlet (s)Ipso-carbon attached to the -OCH₃ group. Also strongly deshielded by oxygen.
C4 ~122Quartet (q)Ipso-carbon attached to the -CF₃ group. Deshielded by the inductive effect of -CF₃ and split by two-bond C-F coupling (²JC-F ≈ 30 Hz).[3]
C2 ~110Singlet (s)Shielded position, being ortho to both the -OH and -OCH₃ electron-donating groups.
C5 ~123Quartet (q)Deshielded relative to C6, as it is ortho to the electron-withdrawing -CF₃ group. Likely shows a small quartet from three-bond C-F coupling (³JC-F).
C6 ~116Singlet (s)Shielded position, being para to the -OCH₃ group and ortho to the -OH group.

Conclusion

This guide has provided a comprehensive, technically grounded framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of this compound. By explaining the causality behind substituent effects and experimental parameters, it empowers researchers to move beyond simple data collection to a state of true structural verification. The methodologies and analytical reasoning presented herein are broadly applicable to the characterization of other complex substituted aromatic compounds, reinforcing the central role of NMR spectroscopy in modern chemical sciences.

References

  • Smith, W. B. (1976). The ¹³C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 197-201.
  • Adcock, W., & Khor, T. C. (1977). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1435-1440.
  • Lauterbur, P. C. (1963). C¹³ Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(22), 3688-3690.
  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.
  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13904225, this compound.
  • Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide.
  • Zaugg, H. E., & Schaefer, A. D. (1965). The Influence of the Trifluoromethyl Group on the ¹³C Chemical Shifts in the Cyclohexane Series. Journal of the American Chemical Society, 87(9), 1857–1866.
  • Royal Society of Chemistry. (n.d.). Supporting information for: Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation.
  • Beguin, C. G., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-23.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide.
  • National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethyl)-phenol. In NIST Chemistry WebBook.
  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). Supporting information for an article.
  • Pierens, G. K., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-9.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the mass spectrometry of 3-Methoxy-4-(trifluoromethyl)phenol, a compound of increasing interest in pharmaceutical and materials science research. We will move beyond a simple recitation of methods to a detailed exploration of the "why" behind the "how," offering field-proven insights into experimental design, data interpretation, and the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules using mass spectrometry.

Part 1: Foundational Principles and Strategic Experimental Design

The analytical journey for any molecule begins not with the instrument, but with a thorough understanding of the analyte's chemical nature. This compound possesses a unique combination of functional groups that dictates its behavior in a mass spectrometer: a phenolic hydroxyl group, a methoxy group, and a highly electronegative trifluoromethyl group attached to an aromatic ring. This structure informs every decision we make, from sample preparation to the choice of ionization technique.

The Critical Role of Ionization: Selecting the Right Tool for the Job

The choice of ionization source is paramount and depends entirely on the information we seek. For this compound, two primary techniques offer complementary data: Electron Ionization (EI) for structural elucidation via fragmentation and Electrospray Ionization (ESI) for accurate mass determination of the molecular ion, particularly in complex matrices.

  • Electron Ionization (EI): The "Hard" Technique for Unveiling Structure

    EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching. The inherent energy of EI makes it a powerful tool for understanding the intrinsic stability of the molecule and its primary fragmentation pathways.

  • Electrospray Ionization (ESI): The "Soft" Approach for Intact Ion Analysis

    ESI is the cornerstone of modern LC-MS and is ideal for analyzing polar molecules from a liquid phase. It generates intact molecular ions, typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, with minimal fragmentation. This is crucial for accurate mass measurement and for quantifying the analyte in complex mixtures, such as in biological fluids or reaction monitoring. Given the acidic nature of the phenolic proton, ESI in negative ion mode is particularly well-suited for this compound.

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating one. Each step is designed to ensure data integrity and reproducibility. The following workflow outlines a comprehensive approach to the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing & Interpretation Prep Accurate Weighing & Dissolution in High-Purity Solvent (e.g., Methanol, Acetonitrile) Dilution Serial Dilution to Optimal Concentration Range (e.g., 1-10 µg/mL) Prep->Dilution Ensures linearity LC Liquid Chromatography (LC) (for ESI-MS) Dilution->LC Inject GC Gas Chromatography (GC) (for EI-MS) Dilution->GC Inject MS High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) LC->MS ESI Source GC->MS EI Source AccurateMass Accurate Mass Determination & Elemental Composition MS->AccurateMass Fragmentation Fragmentation Pattern Analysis & Structural Elucidation AccurateMass->Fragmentation Quant Quantification & Statistical Analysis Fragmentation->Quant

Caption: A comprehensive workflow for the mass spectrometric analysis of this compound.

Part 2: In-Depth Analysis of Fragmentation Patterns

Understanding the fragmentation of this compound is key to its unambiguous identification. The stability of the aromatic ring and the influence of the substituents create predictable cleavage points.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the ejection of an electron to form a radical cation (M⁺•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

  • Molecular Ion (M⁺•): The molecular ion peak is expected to be observed, and its m/z value provides the nominal molecular weight.

  • Loss of a Methyl Radical (•CH₃): A primary and highly favorable fragmentation is the loss of a methyl radical from the methoxy group, leading to a stable, resonance-stabilized cation. This is often the base peak in the spectrum.

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can undergo a characteristic phenolic fragmentation by losing a neutral molecule of carbon monoxide.

  • Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond can also occur, though it may be less favorable than the initial methyl loss.

EI_Fragmentation M M⁺• m/z 192 Frag1 [M-CH₃]⁺ m/z 177 M->Frag1 - •CH₃ Frag3 [M-CF₃]⁺ m/z 123 M->Frag3 - •CF₃ Frag2 [M-CH₃-CO]⁺ m/z 149 Frag1->Frag2 - CO

Caption: Predicted major fragmentation pathway of this compound under Electron Ionization (EI).

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

In negative ion mode ESI, the phenolic proton is readily lost, forming the [M-H]⁻ ion. This ion can then be subjected to Collision-Induced Dissociation (CID) in the collision cell of the mass spectrometer (MS/MS analysis) to induce fragmentation and provide further structural information.

  • Deprotonated Molecular Ion ([M-H]⁻): This will be the primary ion observed in the full scan ESI-MS spectrum.

  • CID Fragmentation: The fragmentation of the [M-H]⁻ ion is also expected to involve the loss of a methyl radical (•CH₃), which is a common fragmentation pathway even for negative ions.

Part 3: Protocols and Data Presentation

Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid for positive ESI or 0.1% ammonium hydroxide for negative ESI) to achieve a final concentration of 1 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

GC-MS (EI) Protocol
  • Instrument: Agilent 8890 GC coupled to a 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

LC-MS (ESI) Protocol
  • Instrument: Waters ACQUITY UPLC I-Class coupled to a Xevo G2-XS QTof or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (for positive ion) or Water + 0.1% Ammonium Hydroxide (for negative ion).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive ion) or Acetonitrile + 0.1% Ammonium Hydroxide (for negative ion).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in either positive or negative mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Mass Range: m/z 50-500.

Predicted Mass Spectrometry Data Summary
Ion TypeIonization ModePredicted m/zNotes
[M]⁺• EI192.04Molecular ion, radical cation.
[M-CH₃]⁺ EI177.02Loss of a methyl radical. Often the base peak.
[M-CH₃-CO]⁺ EI149.02Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion.
[M-CF₃]⁺ EI123.05Loss of a trifluoromethyl radical.
[M-H]⁻ ESI (Negative)191.03Deprotonated molecular ion. Primary ion observed in full scan.
[M-H-CH₃]⁻• ESI-CID176.01Radical anion formed from the loss of a methyl radical during CID.
[M+H]⁺ ESI (Positive)193.05Protonated molecular ion. May be observed but is often less intense.

Note: The m/z values are calculated based on monoisotopic masses and may vary slightly depending on instrument calibration and resolution.

Part 4: Conclusion and Future Directions

The mass spectrometric analysis of this compound is a clear example of how a strategic, multi-faceted approach can yield comprehensive structural and quantitative information. By leveraging both "hard" and "soft" ionization techniques, coupled with high-resolution mass spectrometry, a complete picture of the molecule can be obtained. The predictable fragmentation patterns, driven by the interplay of its functional groups, provide a robust basis for its unambiguous identification in a variety of matrices.

Future work could involve the use of ion mobility-mass spectrometry to investigate the gas-phase conformation of the various fragment ions, providing an additional dimension of separation and characterization. Furthermore, the development of a fully validated quantitative LC-MS/MS assay would be the next logical step for its application in pharmacokinetic or metabolism studies.

References

  • NIST Chemistry WebBook: A comprehensive database of chemical and physical d
  • Mass Spectrometry: A Textbook, 3rd Edition by Jürgen H.
  • Introduction to Mass Spectrometry, 4th Edition by J. Throck Watson and O.

An In-depth Technical Guide to the Infrared Spectrum of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Methoxy-4-(trifluoromethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation and characterization of this complex substituted phenol. We will explore the characteristic vibrational modes of the hydroxyl, methoxy, trifluoromethyl, and aromatic functional groups, providing a detailed interpretation of the expected absorption bands. This guide includes a validated experimental protocol for acquiring a high-fidelity spectrum, a summary of key spectral features, and a discussion of how molecular structure dictates the spectroscopic output.

Introduction: The Molecule and the Method

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its unique combination of a phenolic hydroxyl group (a hydrogen bond donor and proton source), a methoxy group (an electron-donating group), and a trifluoromethyl group (a strong electron-withdrawing group) imparts specific chemical and physical properties.

Infrared spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," revealing the presence of specific functional groups and providing insights into the overall molecular architecture. This guide serves to deconstruct the IR spectrum of this compound, correlating each significant absorption band to its originating molecular vibration.

Molecular Structure and Key Vibrational Groups

To interpret the IR spectrum, one must first understand the molecule's structure and the bonds capable of IR absorption. The primary functional groups that will dominate the spectrum are the phenolic -OH, the aromatic ring, the methoxy -OCH₃ group, and the trifluoromethyl -CF₃ group.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring the Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

Causality in Experimental Design

The choice of ATR-FTIR is deliberate. It requires minimal sample preparation, avoids the potential for polymorphic changes that can occur when grinding with KBr, and provides excellent sample-to-sample reproducibility. The background scan is a critical self-validating step; by ratioing the sample scan against the background, we eliminate spectral contributions from atmospheric CO₂ and water vapor, as well as any intrinsic instrumental signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Apply consistent pressure using the anvil to ensure good contact A->B C Perform Background Scan (Clean ATR Crystal) D Perform Sample Scan C->D Ensures removal of atmospheric interference E Co-add 16-32 scans to improve signal-to-noise ratio D->E F Perform Automatic Baseline Correction E->F G Generate Transmittance or Absorbance Spectrum F->G H Peak Picking and Analysis G->H

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background measurement. This scan will serve as the reference (I₀).

  • Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the integrated press anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Sample Scan: Acquire the sample spectrum (I). The instrument software will automatically calculate the absorbance (-log(I/I₀)) or transmittance (%(I/I₀)). For optimal signal-to-noise ratio, co-add a minimum of 16 scans over a range of 4000–400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

  • Data Processing: Apply a baseline correction algorithm if necessary to ensure a flat spectral baseline.

  • Cleaning: After analysis, retract the anvil, and carefully clean the sample from the crystal surface and anvil tip.

Spectral Interpretation and Detailed Analysis

The IR spectrum can be divided into distinct regions, each providing specific structural information.

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
  • O-H Stretch (Phenolic): A very prominent, strong, and broad absorption band is expected between 3200-3550 cm⁻¹ .[1][2] The significant broadening is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[3][4] The presence of this broad feature is a definitive indicator of the phenolic -OH group. In a very dilute solution in a non-polar solvent, a sharper, "free" O-H peak might appear closer to 3600 cm⁻¹, but for a solid-state or neat sample, the hydrogen-bonded band will dominate.[2][4]

  • C-H Stretch (Aromatic): Multiple, weaker, sharp peaks are expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[5][6] These arise from the stretching vibrations of the C-H bonds on the benzene ring.

  • C-H Stretch (Methoxy): Sharp, medium-intensity absorptions are expected just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹ .[7][8] These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) group of the methoxy substituent.

The Fingerprint Region (1700 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of complex, overlapping absorptions that are unique to the molecule.

  • C=C Stretches (Aromatic Ring): A series of medium to strong, sharp bands will appear in the 1450-1620 cm⁻¹ region.[1][5][6] These are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring and are highly characteristic of an aromatic system.

  • C-O Stretches (Phenol and Ether): This molecule features two distinct C-O bonds.

    • The phenolic C-O stretch is expected as a strong band around 1230-1260 cm⁻¹ .[1][2] Its position is higher than that of aliphatic alcohols due to the conjugation of the oxygen lone pairs with the aromatic ring, which imparts partial double-bond character.

    • The aryl-ether C-O stretch from the methoxy group will produce a strong asymmetric stretching band near 1250 cm⁻¹ and a symmetric stretching band near 1030-1050 cm⁻¹ . The asymmetric stretch will likely overlap significantly with the phenolic C-O stretch, resulting in a broad, intense feature in this area.

  • C-F Stretches (Trifluoromethyl Group): The -CF₃ group is a powerful IR absorber due to the high polarity of the C-F bond. It will give rise to some of the most intense bands in the spectrum. Expect very strong, complex absorptions in the 1100-1350 cm⁻¹ range.[9] These typically manifest as multiple bands corresponding to symmetric and asymmetric C-F stretching modes. The interaction of the -CF₃ group with the aromatic ring makes precise assignment complex, but the presence of intense signals in this region is a definitive marker for the trifluoromethyl substituent.[10][11]

  • C-H Bending Vibrations:

    • In-plane C-H bending of the aromatic ring appears as several weaker bands between 1000-1300 cm⁻¹ .[6]

    • Out-of-plane (oop) C-H bending gives rise to stronger bands in the 750-900 cm⁻¹ region. The exact position is diagnostic of the ring's substitution pattern. For a 1,2,4-trisubstituted ring, a strong band is typically expected around 800-880 cm⁻¹ .

Summary of Characteristic Absorption Bands

The following table summarizes the expected key vibrational frequencies for this compound.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3550 - 3200Strong, BroadO-H Stretching (H-Bonded)Phenolic Hydroxyl (-OH)
3100 - 3030Weak-MediumC-H StretchingAromatic Ring
2960 - 2850MediumC-H Stretching (Asymmetric & Symmetric)Methoxy (-OCH₃)
1620 - 1450Medium-StrongC=C In-Ring StretchingAromatic Ring
~1250Very StrongC-O Stretch (Phenol) & C-O Stretch (Aryl Ether, Asym.)Phenol & Methoxy
1350 - 1100Very StrongC-F Stretching (Asymmetric & Symmetric)Trifluoromethyl (-CF₃)
~1040StrongC-O Stretching (Aryl Ether, Symmetric)Methoxy (-OCH₃)
880 - 800StrongC-H Out-of-Plane Bending (1,2,4-Trisubstitution)Aromatic Ring

Conclusion

The infrared spectrum of this compound is rich with information, providing unambiguous confirmation of its constituent functional groups. The key diagnostic features are the broad hydroxyl O-H stretch above 3200 cm⁻¹, the distinct aromatic and aliphatic C-H stretches around 3000 cm⁻¹, the complex and intense C-O stretching region around 1250 cm⁻¹, and the exceptionally strong C-F stretching absorptions between 1350 cm⁻¹ and 1100 cm⁻¹. By following the validated protocol and analytical framework presented in this guide, researchers can confidently use FT-IR spectroscopy as a primary tool for the rapid and reliable identification and quality assessment of this compound.

References

  • University of Calgary. (n.d.). Infrared spectra of alcohols and phenols. Chemistry LibreTexts.
  • Brown, D. (n.d.). Infrared spectrum of phenol. Doc Brown's Chemistry.
  • AdiChemistry. (n.d.). Infrared Spectroscopy of Alcohols & Phenols.
  • Li, W., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega.
  • Bassignana, P., & Cogrossi, C. (1964).
  • Li, G., et al. (2008). Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. Guang Pu Xue Yu Guang Pu Fen Xi, 28(8), 1785-1788.
  • LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF3. Canadian Journal of Chemistry, 40(3), 393-403.
  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Phenols and Enols.
  • LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • Lanza, J. J., & Tuberquia, J. C. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education, 91(7), 1050–1053.
  • JoVE. (n.d.). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments.
  • ResearchGate. (n.d.). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • Scatena, L. F., & Richmond, G. L. (2004). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 108(33), 12518–12524.
  • Royal Society of Chemistry. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules.
  • Lee, Y.-P., et al. (2017). Infrared absorption spectra of partially deuterated methoxy radicals CH2DO and CHD2O isolated in solid para-hydrogen. The Journal of Chemical Physics.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
  • LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • ResearchGate. (n.d.). Calculated methoxy vibrational frequencies are shown for selected modes.
  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)phenol. PubChem.
  • National Institute of Standards and Technology. (n.d.). 3-(Trifluoromethyl)phenol. NIST Chemistry WebBook.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
  • National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethyl)phenol. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). IR spectra of the OH stretching vibrations of methoxyphenol.
  • American Chemical Society. (2022). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.
  • NC State University Libraries. (n.d.). Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies. Standard Reference Data.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-(trifluoromethoxy)-. NIST Chemistry WebBook.
  • International Journal of Advanced Engineering and Management Research. (n.d.). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL.
  • Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethoxy-4-hydroxy chalcone.

Sources

A Technical Guide to the Biological Activities of Methoxyphenols for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methoxyphenols, a class of phenolic compounds characterized by the presence of at least one hydroxyl and one methoxy group on an aromatic ring, represent a cornerstone of natural product chemistry. Found abundantly in medicinal plants, spices, and essential oils, compounds like eugenol, apocynin, and vanillin have been utilized for centuries in traditional medicine.[1][2][3] Modern scientific investigation has revealed that the specific arrangement of these functional groups imparts a diverse and potent range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5]

The guaiacol (2-methoxyphenol) scaffold is a particularly common motif, serving as the foundation for numerous biologically active molecules.[6] The interplay between the electron-donating methoxy group and the hydrogen-donating hydroxyl group is critical to their function, influencing properties such as lipophilicity and radical scavenging potential.[7][8] This guide provides drug development professionals with an in-depth exploration of the core biological activities of methoxyphenols, detailing the underlying molecular mechanisms and providing robust, field-proven protocols for their evaluation.

Section 1: Antioxidant Properties - The Foundation of Activity

The ability of methoxyphenols to counteract oxidative stress is fundamental to many of their other biological effects. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in inflammation, cancer, and neurodegeneration.

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism of methoxyphenols involves the donation of a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.[2] This process generates a relatively stable phenoxyl radical, which is less reactive and can be further stabilized by resonance, particularly with the aid of the methoxy group. The specific mechanism, whether through Hydrogen Atom Transfer (HAT) or a stepwise Single Electron Transfer-Proton Transfer (SET-PT), can be influenced by the solvent environment.[9]

G cluster_0 Radical Scavenging by a Methoxyphenol MP Methoxyphenol (Ar-OH) FR Free Radical (R•) MP_Radical Phenoxyl Radical (Ar-O•) (Stable) MP->MP_Radical H• donation Neutralized Neutralized Molecule (RH) FR->Neutralized

Caption: Hydrogen donation from a methoxyphenol to neutralize a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger.[10][11][12] It relies on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is deep violet, to its non-radical, yellow-colored form, DPPH-H.[10]

Principle: The antioxidant donates a hydrogen atom to the DPPH radical, causing a decrease in absorbance at ~517 nm, which is proportional to the concentration of the antioxidant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test methoxyphenol in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

  • Assay Execution (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample dilutions to the respective wells.

    • Controls:

      • Negative Control: 100 µL DPPH solution + 100 µL solvent (represents 0% inhibition).

      • Blank: 100 µL methanol + 100 µL solvent (to zero the plate reader).

      • Positive Control: A known antioxidant like Ascorbic Acid or Trolox.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the % Inhibition against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol: ABTS Radical Cation Decolorization Assay

The ABTS assay offers an advantage over the DPPH assay as the ABTS radical cation (ABTS•+) is soluble in both aqueous and organic solvents and its detection at a longer wavelength (734 nm) minimizes interference from colored compounds.[10][13]

Principle: Antioxidants reduce the pre-formed blue-green ABTS•+, causing the solution to lose its color. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Step-by-Step Methodology:

  • Reagent Preparation (ABTS•+ Stock Solution):

    • Mix equal volumes of 7 mM ABTS salt solution and 2.45 mM potassium persulfate solution.[14]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Working Solution Preparation: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test methoxyphenol.

  • Assay Execution (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the sample dilutions.[10]

    • Include the same controls as in the DPPH assay.

  • Incubation: Incubate at room temperature for 6-10 minutes.

  • Data Acquisition: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate % Inhibition and the IC50 value as described for the DPPH assay.

Data Summary: Comparative Antioxidant Activity

The following table summarizes the reported antioxidant activities of several methoxyphenols.

CompoundAssayIC50 ValueSource
EugenolDPPH0.75 mM[2]
CapsaicinDPPH0.68 mM[2]
VanillinDPPH1.38 mM[2]
Ethyl Acetate Fraction (Macaranga hypoleuca)DPPH14.31 µg/mL[12]
Ethyl Acetate Fraction (Macaranga hypoleuca)ABTS2.10 mg/L[12]

Section 2: Anti-inflammatory Mechanisms

Chronic inflammation is a driving force behind numerous diseases. Methoxyphenols exert potent anti-inflammatory effects by intervening in key signaling pathways and reducing the production of inflammatory mediators.[1]

Mechanism of Action: Targeting Key Inflammatory Cascades

Methoxyphenols modulate inflammation through a multi-pronged approach:

  • Inhibition of Pro-inflammatory Enzymes: They can directly inhibit enzymes like cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins.[4][11]

  • Suppression of Inflammatory Mediators: They reduce the production of nitric oxide (NO), interleukins (e.g., IL-6), and chemokines (e.g., CCL2, IL-8).[1][15]

  • Modulation of Signaling Pathways:

    • NF-κB Pathway: This is a central pathway for inflammatory gene expression. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli (like Lipopolysaccharide, LPS) lead to the phosphorylation and degradation of IκB, allowing NF-κB (specifically the p50/p65 dimer) to translocate to the nucleus and initiate the transcription of genes for iNOS, COX-2, and various cytokines.[16] Methoxyphenols have been shown to inhibit the phosphorylation of IκB, thereby blocking NF-κB's nuclear translocation and activity.[16]

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, also regulates the expression of inflammatory mediators. Methoxyphenols can significantly suppress the phosphorylation and activation of these kinases.[16]

    • Nrf2 Pathway: Certain methoxyphenols activate the Nrf2 transcription factor, which upregulates the expression of antioxidant and anti-inflammatory enzymes like Heme Oxygenase-1 (HO-1).[17]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_p65_p50 IκB-p65/p50 (Inactive Complex) p65 p65 p50 p50 Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Activates Transcription MP Methoxyphenols MP->IKK Inhibits p65_p50_active p65/p50 (Active) IkB_p65_p50->p65_p50_active IκB Degradation p65_p50_active->Nucleus Translocation start Seed Cells in 96-well Plate (e.g., 5,000 cells/well) incubate1 Incubate Overnight (Allow Attachment) start->incubate1 treat Treat with Methoxyphenol (Serial Dilutions + Controls) incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Solution (e.g., 10 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan Crystal Formation) add_mtt->incubate3 solubilize Remove Medium, Add DMSO (100 µL) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Standard workflow for the MTT cell viability assay.

Experimental Protocol: MTT Cell Viability and Cytotoxicity Assay

The MTT assay is a cornerstone for preliminary anticancer screening, providing a quantitative measure of how a compound affects cell viability and proliferation. [18][19] Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. [20][21] Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PA-1) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight. [22]2. Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test methoxyphenol. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). [20]4. MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [22]5. Formazan Formation: Incubate for 2-4 hours at 37°C until purple crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [20]Gently shake the plate for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability relative to the vehicle-treated control cells and determine the IC50 value. % Viability = (Abs_sample / Abs_control) * 100

Data Summary: Cytotoxic Activity of Methoxyphenols
CompoundCell LineIC50 Value (µM)Source
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast Cancer)3.71[7]
SideritoflavoneMCF-7 (Breast Cancer)4.9[7]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast Cancer)21.27[7]
MMPPPA-1 (Ovarian Cancer)~5-10 µg/mL[23]
MMPPSK-OV-3 (Ovarian Cancer)~5-10 µg/mL[23]

Section 4: Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Methoxyphenols offer a promising therapeutic avenue by protecting neurons from damage through their antioxidant and anti-inflammatory properties and by modulating key neurotrophic pathways. [5]

Mechanism of Action: Modulating Neurotrophic and Survival Pathways

The neuroprotective effects of methoxyphenols and related polyphenols are attributed to their ability to:

  • Reduce Oxidative Damage: By scavenging ROS, they protect neurons, which are particularly vulnerable to oxidative stress. [5]* Suppress Neuroinflammation: They inhibit the activation of microglia, the brain's resident immune cells, and reduce the production of pro-inflammatory mediators via pathways like NF-κB. [5]* Modulate Neurotrophic Factor Signaling: A critical mechanism involves the enhancement of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is essential for neuronal survival, growth, and synaptic plasticity. Polyphenols can activate the BDNF receptor, TrkB, which in turn stimulates downstream pathways like PI3K/Akt and MAPK/ERK. This cascade culminates in the activation of the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes crucial for neuronal survival and function. [24][25]

G MP Methoxyphenol BDNF BDNF MP->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K/Akt Pathway TrkB->PI3K ERK MAPK/ERK Pathway TrkB->ERK CREB CREB PI3K->CREB ERK->CREB P_CREB p-CREB (Active) CREB->P_CREB Phosphorylation Nucleus Nucleus P_CREB->Nucleus Translocation Genes Survival & Plasticity Genes (e.g., Bcl-2, BDNF) Nucleus->Genes Activates Transcription

Sources

Trifluoromethylphenols: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This powerful structural modification significantly alters the physicochemical properties of parent molecules, leading to enhanced lipophilicity, metabolic stability, and binding affinity for a diverse array of biological targets. These improvements often translate into potent and varied biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This in-depth technical guide provides a comprehensive exploration of trifluoromethylphenols, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical characteristics, and multifaceted roles in therapeutic design, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Strategic Advantage of the Trifluoromethyl Group in Phenolic Scaffolds

The trifluoromethyl group is a unique and highly sought-after functional group in drug design due to its potent electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[1][2] When appended to a phenolic ring, the CF3 group can dramatically influence the molecule's pharmacokinetic and pharmacodynamic profile. Its strong electronegativity can lower the pKa of the phenolic hydroxyl group, potentially enhancing interactions with biological targets.[1] These attributes have established trifluoromethyl-containing phenols as privileged structures in the development of therapeutics for a wide range of diseases.[1]

The inclusion of a trifluoromethyl group in a drug candidate is a significant and intricate strategy in both organic and medicinal chemistry. This group is frequently employed to fine-tune physicochemical characteristics and bolster the binding affinity of therapeutic compounds.[3]

Synthesis of Trifluoromethylphenols

The synthesis of trifluoromethylphenols is a critical first step in their application in medicinal chemistry. Several methods have been developed, each with its own advantages and limitations.

One common approach involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is then subjected to hydrogenolysis to yield the desired trifluoromethylphenol.[4] This two-step process provides a reliable route to these valuable intermediates.

Another strategy involves the direct trifluoromethylation of unprotected phenols. Biocatalytic methods, for instance, utilize a laccase enzyme in the presence of a trifluoromethylating agent like Langlois' reagent or Baran's zinc sulfinate.[5] This method is advantageous due to its mild reaction conditions and tolerance of various functional groups.[5]

Experimental Protocol: General Synthesis of Trifluoromethylphenols via Benzyl Ether Intermediate

  • Step 1: Formation of Trifluoromethylphenyl Benzyl Ether.

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium benzylate in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Add the corresponding trifluoromethyl halobenzene (e.g., 4-chlorobenzotrifluoride) to the solution.

    • Heat the reaction mixture to a temperature appropriate for the specific substrates (typically ranging from 80 to 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure trifluoromethylphenyl benzyl ether.[4]

  • Step 2: Hydrogenolysis of the Benzyl Ether.

    • Dissolve the purified trifluoromethylphenyl benzyl ether in a suitable solvent such as ethanol or methanol.

    • Add a heavy metal catalyst, typically 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (low pressure, e.g., balloon or Parr shaker) and stir vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the desired trifluoromethylphenol.[4]

Physicochemical Properties and Their Implications for Drug Design

The introduction of a trifluoromethyl group profoundly alters the physicochemical properties of the parent phenol, which is a key reason for its prevalence in medicinal chemistry.

Acidity (pKa)

The strongly electron-withdrawing nature of the CF3 group significantly increases the acidity of the phenolic hydroxyl group (i.e., lowers the pKa). This is due to the inductive effect of the CF3 group, which stabilizes the resulting phenoxide anion. The position of the CF3 group on the aromatic ring influences the extent of this effect.

CompoundpKa
Phenol10.0[6]
2-Trifluoromethylphenol8.12[7]
3-Trifluoromethylphenol8.96[7]
4-Trifluoromethylphenol8.51[7]

Table 1: pKa values of phenol and its trifluoromethylated derivatives.

The altered acidity can have significant implications for drug-receptor interactions, as it can affect the ionization state of the molecule at physiological pH, influencing its ability to form hydrogen bonds and electrostatic interactions with the target protein.

Lipophilicity

The trifluoromethyl group is highly lipophilic, and its incorporation into a phenolic scaffold generally increases the overall lipophilicity of the molecule.[3] This can enhance the compound's ability to cross cell membranes and the blood-brain barrier, which is particularly important for drugs targeting the central nervous system.[3][8] However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, so a balance must be struck.[9]

Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[10] This imparts increased metabolic stability to the molecule, leading to a longer half-life in the body.[10][11] The CF3 group can also shield adjacent positions on the aromatic ring from metabolic attack.

However, it is important to note that while the CF3 group itself is stable, trifluoromethylphenols can undergo other forms of degradation, such as hydrolysis under alkaline conditions or photodegradation.[10][12]

Biological Activities and Therapeutic Applications

The unique physicochemical properties of trifluoromethylphenols translate into a wide range of biological activities, making them valuable scaffolds for the development of new therapeutics.

Anticancer Activity

Trifluoromethyl-containing phenols have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer cells, leading to the suppression of cell proliferation, migration, and the induction of apoptosis.[1][13]

For example, certain isoxazole-based molecules containing a trifluoromethyl group have shown potent anticancer activity against human breast cancer cell lines (MCF-7).[13] The trifluoromethylated analogue of one compound was found to be almost eight times more active than its non-trifluoromethylated counterpart, highlighting the crucial role of the CF3 moiety in enhancing anticancer efficacy.[13][14]

Diagram: Simplified MAPK/ERK Signaling Pathway and Potential Inhibition by Trifluoromethylphenols

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Trifluoromethyl-Phenols Inhibitor->Raf Inhibit Inhibitor->MEK Inhibit

Caption: Potential inhibition sites of trifluoromethylphenols in the MAPK/ERK pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Trifluoromethyl-containing phenols can exert anti-inflammatory effects by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators like nitric oxide (NO).[1]

Diagram: Simplified NF-κB Inflammatory Pathway and Potential Inhibition

NFkB_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Inhibitor Trifluoromethyl-Phenols Inhibitor->IKK Inhibit Inhibitor->NFkB_active Inhibit Translocation

Caption: Potential inhibition sites within the NF-κB inflammatory pathway.

Antimicrobial and Antioxidant Activities

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Trifluoromethyl-containing phenols have shown promise in this area, exhibiting activity against a variety of bacterial and fungal strains.[1] Additionally, some of these compounds possess antioxidant properties, enabling them to neutralize harmful free radicals and mitigate oxidative stress, a process implicated in aging and various diseases.[1]

Neuroprotective Effects

The unique properties of trifluoromethylphenols, particularly their enhanced lipophilicity and metabolic stability, make them attractive candidates for the treatment of neurodegenerative diseases.[8] Fluorine incorporation can facilitate blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system.[8] Polyphenolic compounds, in general, are being investigated for their neuroprotective roles in conditions like Alzheimer's and Parkinson's disease.[15][16] The trifluoromethyl moiety can further enhance the potential of phenolic structures in this therapeutic area.

Trifluoromethylphenols as Enzyme Inhibitors

Trifluoromethyl ketones, which can be derived from trifluoromethylphenols, are a prominent class of enzyme inhibitors, particularly for serine and cysteine proteases.[17] The highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety is susceptible to nucleophilic attack by residues in the enzyme's active site, forming a stable covalent adduct that mimics the transition state of the catalyzed reaction.[17] This leads to potent and often slow, tight-binding inhibition.[17][18]

Bioisosterism

The trifluoromethyl group is often considered a bioisostere for other chemical groups, such as the methyl, ethyl, isopropyl, and even the nitro group.[19][20][21] This means it can replace these groups in a molecule while maintaining or even improving biological activity. The successful replacement of a nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators resulted in more potent compounds with improved metabolic stability.[19][20]

In Silico Drug Design Workflow

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable tools for the in silico prediction of the molecular properties of trifluoromethylphenols.[2] These methods allow for a deeper understanding of structure-activity relationships and can guide the rational design of novel therapeutic agents.

Diagram: Typical In Silico Drug Design Workflow

Drug_Design_Workflow Start Start: Ligand Design Quantum Quantum Chemical Calculations (DFT) Start->Quantum Properties Predict Physicochemical Properties (pKa, Lipophilicity) Quantum->Properties Docking Molecular Docking Simulations Properties->Docking SAR Structure-Activity Relationship (SAR) Analysis Docking->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Refinement End End: Preclinical Candidate Optimization->End

Caption: A typical workflow for in silico drug design involving trifluoromethylphenols.

Conclusion and Future Perspectives

Trifluoromethylphenols are undeniably a privileged scaffold in medicinal chemistry, offering a powerful toolkit for fine-tuning the properties of drug candidates. Their unique combination of enhanced metabolic stability, lipophilicity, and altered acidity has led to their successful incorporation into a wide range of therapeutic agents. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the discovery of new and improved medicines based on this versatile chemical motif. As our understanding of complex diseases evolves, the strategic application of trifluoromethylphenols will remain a key strategy in the quest for more effective and safer therapies.

References

  • A-Technical-Guide-to-the-Biological-Activities- of-Trifluoromethyl-containing-Phenols - Benchchem. URL
  • Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development - Benchchem. URL
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. URL
  • 3-Trifluoromethylphenol CAS#: 98-17-9 - ChemicalBook. URL
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E. URL
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem. URL
  • Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com. URL
  • Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. URL
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. URL
  • The Aqueous Photolysis of TFM and Related Trifluoromethylphenols.
  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism - ChemRxiv. URL
  • 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem. URL
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. URL
  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. URL
  • (PDF)
  • The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchG
  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed. URL
  • Antimicrobial Activities of N
  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC - PubMed Central. URL
  • Exploring the impact of trifluoromethyl (–CF3)
  • O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination | Organic Letters - ACS Public
  • (PDF)
  • Fluorinated molecules in the diagnosis and treatment of neurodegener
  • Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed. URL
  • Metabolism of fluorine-containing drugs.
  • Biocatalytic trifluoromethylation of unprotected phenols | Request PDF - ResearchG
  • Trifluoromethyl Ketones: A Comparative Guide for Enzyme Inhibition - Benchchem. URL
  • Neuroprotective Role of Polyphenols in Treatment of Neurological Disorders: A Review. URL
  • Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing). URL
  • Considerations for the Use of Polyphenols as Therapies in Neurodegener
  • Novel Therapeutic Compounds For Neurodegener
  • Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC - PubMed Central. URL
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). URL

Sources

A Senior Application Scientist's Guide to the Trifluoromethyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, transitioning from a niche curiosity to a mainstream tool for optimizing drug candidates.[1] Its unique electronic properties and steric profile allow for the profound modulation of a molecule's physicochemical and pharmacokinetic characteristics. This guide provides an in-depth technical analysis of the CF₃ group's role, moving beyond a simple recitation of its effects to explore the underlying causality and strategic considerations essential for drug development professionals. We will dissect its influence on metabolic stability, lipophilicity, target binding, and bioavailability, supported by mechanistic insights, experimental protocols, and illustrative case studies of FDA-approved drugs.[2][3]

Introduction: Why the Trifluoromethyl Group is a Privileged Moiety

In the iterative process of lead optimization, medicinal chemists are constantly seeking modifications that confer substantial improvements in a molecule's drug-like properties. The trifluoromethyl group is one of the most powerful tools in this endeavor.[4] Comprising a carbon atom bonded to three fluorine atoms, its utility stems from a unique combination of high electronegativity, significant steric bulk compared to hydrogen, and exceptional chemical stability.[5][6]

The C-F bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation.[6] This stability, coupled with its potent electron-withdrawing nature, allows chemists to address multiple challenges simultaneously—from blocking metabolic hotspots to enhancing binding affinity.[1][4] The decision to introduce a CF₃ group is a strategic one, often guided by the need to overcome specific liabilities in a lead compound, as outlined in the workflow below.

G cluster_0 start Lead Compound Identified prob1 Poor Metabolic Stability? start->prob1 prob2 Suboptimal Potency or Selectivity? prob1->prob2 No decision Consider CF3 Incorporation prob1->decision Yes prob3 Low Lipophilicity / Permeability? prob2->prob3 No prob2->decision Yes prob3->decision Yes outcome Improved Drug Candidate prob3->outcome No (Re-evaluate) decision->outcome

Caption: Decision workflow for considering CF₃ incorporation in lead optimization.

Modulation of Physicochemical Properties

The introduction of a CF₃ group fundamentally alters a molecule's electronic and steric landscape. Understanding these primary effects is crucial to predicting their downstream consequences on biological activity.

Lipophilicity and Permeability

The CF₃ group is one of the most lipophilic substituents used in drug design.[2] This property is quantified by the Hansch hydrophobicity parameter (π), where the CF₃ group has a value of approximately +0.88, indicating a significant increase in lipophilicity when replacing a hydrogen atom (π = 0). This enhancement promotes passive diffusion across biological membranes, which can improve oral bioavailability and cell permeability.[2][4] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and potential toxicity.[2]

Electronic Effects and pKa Modulation

As a powerful electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups.[5][7] For instance, attaching a CF₃ group to an aromatic ring acidifies phenols and anilines. This modulation is critical because the ionization state of a drug affects its solubility, receptor binding, and membrane transport. A lower pKa for a basic amine can reduce unwanted interactions with the hERG potassium channel, a common source of cardiotoxicity.

Group Comparisonvan der Waals Radius (Å)Electronegativity (Pauling Scale)Hansch π Parameter
-H 1.202.200.00
-CH₃ 2.002.55 (Carbon)+0.56
-Cl 1.753.16+0.71
-CF₃ 2.443.98 (Fluorine)+0.88
Table 1. Comparison of key physicochemical properties of the trifluoromethyl group against other common substituents.

Impact on ADME Properties: Enhancing Metabolic Stability

A primary driver for incorporating a CF₃ group is to improve a drug's metabolic profile, particularly its resistance to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[8][9]

Metabolic Blocking

Metabolically labile sites, such as methyl or methoxy groups on an aromatic ring, are common points of failure for drug candidates. CYP enzymes readily oxidize these groups, leading to rapid clearance and short half-lives. Replacing a susceptible methyl group with a trifluoromethyl group effectively blocks this metabolic pathway.[9] The high strength of the C-F bond (bond dissociation energy ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol) makes the CF₃ group exceptionally resistant to enzymatic cleavage.[4][6] This strategy can dramatically increase a drug's half-life, reduce patient dosing frequency, and lower the overall drug load required for efficacy.[8]

G cluster_0 Metabolic Pathway A (Without CF3) cluster_1 Metabolic Pathway B (With CF3) A Drug-CH3 C Drug-CH2OH (Metabolite) A->C Oxidation B CYP450 Enzyme B->A D Drug-CF3 F No Reaction (Metabolically Stable) D->F Blocked E CYP450 Enzyme E->D

Caption: The CF₃ group as a metabolic blocker against CYP450 oxidation.

Case Study: Picornavirus Inhibitors

In the development of antipicornavirus compounds, researchers found that analogues with a methyl group were susceptible to hydroxylation.[10] Replacing this methyl group with a CF₃ not only prevented metabolism at that specific site but also conferred a "global protective effect," reducing metabolism at other positions on the molecule.[10] This resulted in a significantly more stable compound with a cleaner metabolite profile.[10]

Enhancement of Pharmacodynamics: Improving Target Affinity

Beyond pharmacokinetics, the CF₃ group can directly enhance a drug's interaction with its biological target, leading to increased potency and selectivity.[1]

Favorable Binding Interactions

The CF₃ group can participate in a range of non-covalent interactions within a protein's binding pocket. While not a classical hydrogen bond acceptor, the fluorine atoms can engage in favorable orthogonal multipolar interactions with backbone carbonyl groups (C–F···C=O).[11][12] These interactions, though individually weak, can be additive and contribute significantly to binding affinity when the geometry is optimal.[12] Furthermore, the lipophilic nature of the CF₃ group allows it to occupy hydrophobic pockets, displacing water molecules and increasing binding entropy.

Bioisosteric Replacement

The CF₃ group is often employed as a bioisostere for other chemical groups. For example, it has been used to replace a nitro group (NO₂) in cannabinoid CB₁ receptor modulators.[13][14] This switch is highly desirable as aliphatic nitro groups are often considered "non-drug-like" due to potential toxicity concerns. In this case, the CF₃-bearing compounds were not only more potent but also showed improved metabolic stability in vitro.[14][15]

Synthetic Methodologies for Trifluoromethylation

The successful application of the CF₃ group in drug design is predicated on the availability of robust synthetic methods for its installation. Modern organic chemistry offers a diverse toolbox for this purpose.

Key Reagents and Approaches
  • Nucleophilic Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, are widely used to introduce the CF₃ group to carbonyl compounds and other electrophiles.[4]

  • Electrophilic Trifluoromethylation: Hypervalent iodine reagents, such as Togni and Umemoto reagents, allow for the direct trifluoromethylation of nucleophiles like phenols and β-ketoesters.[4]

  • Radical Trifluoromethylation: Methods using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) or via photoredox catalysis have expanded the scope to include the trifluoromethylation of heterocycles and other complex scaffolds.[5]

  • Copper-Mediated/Catalyzed Reactions: The use of trifluoromethyl copper reagents remains a popular and effective approach for the trifluoromethylation of aromatic compounds.[4][16]

Representative Protocol: Nucleophilic Trifluoromethylation of an Aldehyde

This protocol describes a general procedure for the trifluoromethylation of an aromatic aldehyde using the Ruppert-Prakash reagent.

Objective: To synthesize a trifluoromethyl alcohol from an aldehyde precursor.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ruppert-Prakash Reagent (TMSCF₃, 1.5 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the aromatic aldehyde and dissolve in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) dropwise to the stirred solution.

  • Initiation: Add the TBAF solution dropwise. The reaction is often exothermic. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction back to 0 °C and slowly add 1 M HCl to quench the reaction and hydrolyze the silyl ether intermediate. Stir for 1 hour.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure trifluoromethyl alcohol.

Conclusion and Future Perspectives

The trifluoromethyl group is a proven and powerful tool in the medicinal chemist's arsenal for optimizing drug candidates.[1] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a highly valuable substituent.[2][7] From antiviral and anticancer agents to drugs targeting the central nervous system, the CF₃ group is a prevalent feature in numerous FDA-approved medicines, a testament to its broad utility.[5][17] As synthetic methodologies for trifluoromethylation continue to advance, enabling more precise and efficient installation of the group into complex molecules, its role in the design of next-generation therapeutics is set to expand even further.[18]

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
  • Tseng, C. C., et al. (2019).
  • Novás, M., & Matos, M. J. (2025).
  • Kumadaki, I. (1986). New Methods for Synthesis of Trifluoromethyl Compounds Directed for Medicinal Applications. Journal of Synthetic Organic Chemistry, Japan, 44(2), 116-126. [Link]
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
  • Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
  • Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Tseng, C. C., et al. (2019).
  • Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
  • Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Europe PMC. [Link]
  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Cienmalka, M., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PubMed Central. [Link]
  • Cienmalka, M., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry. [Link]
  • Bauzá, A., et al. (2021). Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and computational study. Physical Chemistry Chemical Physics. [Link]
  • Liu, S., et al. (2007). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. [Link]
  • Cambridge MedChem Consulting. (n.d.). Metabolism. [Link]
  • Ghorbani-Choghamarani, A., & Azadi, G. (2022). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. [Link]
  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
  • Coric, E., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and Manufacturing. Organic Process Research & Development, 23(6), 1148-1155. [Link]
  • Liu, S., et al. (2007). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand.
  • Gouverneur, V., et al. (2020). Advances in [F]Trifluoromethylation Chemistry for PET Imaging.
  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • Diana, G. D., et al. (1995).
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

Sources

An In-depth Technical Guide to the Lipophilicity of Trifluoromethylated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding and manipulating the physicochemical properties of molecules is a cornerstone of rational drug design. Among these properties, lipophilicity stands out for its profound influence on a drug's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.[1] This guide provides a comprehensive technical exploration of the lipophilicity of a particularly significant class of compounds: trifluoromethylated phenols.

The strategic incorporation of fluorine-containing groups, especially the trifluoromethyl (CF₃) group, has become an indispensable tool in modern medicinal chemistry.[2][3] The CF₃ group can dramatically alter a molecule's electronic properties, metabolic stability, and, critically, its lipophilicity.[3][4] When appended to a phenol scaffold—a recurring motif in natural products and pharmaceuticals—the resulting trifluoromethylated phenols present a unique and complex set of characteristics that warrant detailed investigation.[5]

This guide delves into the core principles governing the lipophilicity of these compounds, offering both theoretical understanding and practical, field-proven methodologies for its accurate assessment. We will explore the intricate interplay of electronic effects, intramolecular hydrogen bonding, and substituent positioning that dictates the lipophilic character of trifluoromethylated phenols and, consequently, their behavior in biological systems.

Section 1: The Trifluoromethyl Group's Impact on Phenolic Lipophilicity

The introduction of a trifluoromethyl group to a phenol ring significantly modulates its lipophilicity, a parameter quantified by the partition coefficient (logP) or distribution coefficient (logD).[6] Generally, the CF₃ group is considered a lipophilic moiety, often increasing the overall logP of a molecule.[4][7] This enhancement in lipophilicity can improve a compound's ability to cross biological membranes, a critical step for reaching its therapeutic target.[8][9]

However, the influence of the CF₃ group is not a simple additive function. Its strong electron-withdrawing nature alters the electronic distribution of the aromatic ring and influences the acidity (pKa) of the phenolic hydroxyl group.[10][11][12] This electronic modulation can, in turn, affect the molecule's interactions with its environment and its partitioning behavior.

Positional Isomerism: A Decisive Factor

The position of the trifluoromethyl group on the phenol ring—ortho, meta, or para—has a profound and often non-intuitive impact on lipophilicity.

  • Para- and Meta-Substitution: In the para and meta positions, the CF₃ group primarily exerts its lipophilicity-enhancing effect through its bulk and hydrophobic surface area. The electron-withdrawing inductive effect is also at play, influencing the pKa of the phenol.[10][13] For instance, 4-(trifluoromethyl)phenol is a known metabolite of the drug fluoxetine and its lipophilic character is a key aspect of its biological profile.[14]

  • Ortho-Substitution: The ortho position introduces a fascinating layer of complexity due to the potential for intramolecular hydrogen bonding (IHB) between the phenolic hydroxyl group and one of the fluorine atoms of the CF₃ group.[15] This interaction can "mask" the polar hydroxyl group, reducing its ability to engage in intermolecular hydrogen bonding with water. The consequence is often a significant increase in lipophilicity compared to its meta and para isomers. Theoretical calculations have shown that in 2-trifluoromethylphenol, a bond critical point exists between the hydroxy hydrogen and a fluorine atom, indicative of a medium-strength hydrogen bond.[15] This intramolecular interaction effectively "internalizes" the polar functionality, presenting a more nonpolar face to the solvent.

Below is a diagram illustrating the interplay of these factors.

G Lipophilicity Lipophilicity (logP) CF3_Group Trifluoromethyl Group (CF₃) CF3_Group->Lipophilicity Increases Electronic_Effects Electronic Effects CF3_Group->Electronic_Effects Inductive Effect Phenol_Scaffold Phenol Scaffold Phenol_Scaffold->Lipophilicity Base Value Substituent_Position Substituent Position Substituent_Position->Lipophilicity Modulates IHB Intramolecular H-Bonding (IHB) Substituent_Position->IHB Enables (ortho) IHB->Lipophilicity Significantly Increases pKa Phenol Acidity (pKa) pKa->Lipophilicity Influences logD Electronic_Effects->pKa Increases Acidity

Caption: Factors influencing the lipophilicity of trifluoromethylated phenols.

Section 2: Accurate Measurement of Lipophilicity

To make informed decisions in drug design, a reliable and accurate determination of lipophilicity is essential. While computational models for predicting logP exist, experimental validation remains the gold standard.[16][17]

The Gold Standard: Shake-Flask Method for logP/logD Determination

The shake-flask method is the traditional and most widely accepted technique for measuring the octanol-water partition coefficient.[18][19][20] It directly measures the concentration of a compound in both phases of a biphasic system.

Principle: A known amount of the trifluoromethylated phenol is dissolved in a mixture of n-octanol and water (or a buffer of a specific pH for logD measurements). The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined analytically.

Protocol: Shake-Flask logD₇.₄ Determination

This protocol is designed as a self-validating system, incorporating controls and precise measurements to ensure data integrity.

Materials:

  • Test trifluoromethylated phenol

  • n-Octanol (pre-saturated with pH 7.4 buffer)

  • Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)[21][22]

  • High-purity water

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and vials

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer for at least 24 hours.[21][22] Allow the phases to separate completely before use. This step is critical to ensure that the partitioning is driven solely by the solute and not by the mutual solubility of the solvents.

  • Stock Solution Preparation: Accurately weigh the test compound and prepare a stock solution in a suitable solvent (e.g., DMSO). The final concentration in the partitioning system should be within the linear range of the analytical method.

  • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the stock solution.

  • Equilibration: Tightly cap the tube and vortex for 1-2 hours at a consistent temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Avoid disturbing the interface.

  • Quantification: Analyze the concentration of the trifluoromethylated phenol in each phase using a validated HPLC method.[20][23] A reversed-phase C18 column is often suitable.[19][24]

  • Calculation: The logD is calculated using the following formula: logD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Workflow Diagram:

G Start Start PreSaturate 1. Pre-saturate n-Octanol and Buffer Start->PreSaturate Partition 3. Combine Phases and Add Compound PreSaturate->Partition PrepareStock 2. Prepare Stock Solution of Compound PrepareStock->Partition Equilibrate 4. Vortex to Equilibrate Partition->Equilibrate Separate 5. Centrifuge for Phase Separation Equilibrate->Separate Sample 6. Sample Aqueous and Octanol Phases Separate->Sample Analyze 7. Quantify by HPLC Sample->Analyze Calculate 8. Calculate logD Analyze->Calculate End End Calculate->End

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of a robust synthetic pathway for 3-Methoxy-4-(trifluoromethyl)phenol, a valuable fluorinated building block in the fields of pharmaceutical and agrochemical development. The strategic incorporation of the trifluoromethyl (CF₃) group onto a phenol scaffold can significantly enhance molecular properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices and providing a self-validating protocol designed for reproducibility. We will detail a multi-step synthesis beginning with the readily available starting material, guaiacol (2-methoxyphenol), and explore the critical transformations required to achieve the target molecule. Alternative strategies involving direct electrophilic trifluoromethylation will also be discussed to provide a comprehensive overview for researchers.

Introduction: The Strategic Value of the Trifluoromethyl Group

In modern drug discovery and design, the introduction of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] The trifluoromethyl (CF₃) group, in particular, is prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity (Hansch π value of +0.88).[2] These characteristics can lead to improved membrane permeability, enhanced binding to biological targets, and resistance to oxidative metabolism, making CF₃-substituted compounds highly sought after.[1][2]

This compound serves as a key intermediate, possessing three distinct points for further chemical modification: the phenolic hydroxyl, the methoxy group, and the aromatic ring. This versatility makes it an attractive starting point for constructing complex molecular architectures for novel therapeutics and crop protection agents.

Overview of Synthetic Strategies

The synthesis of this compound is not trivial, primarily due to the challenge of regioselectively introducing the trifluoromethyl group onto the guaiacol scaffold. Two primary strategic approaches are considered:

  • Multi-Step Synthesis from Guaiacol: This classic and reliable approach involves the initial protection of the reactive phenol, followed by regioselective functionalization at the C4 position (para to the methoxy group), conversion of this new functional group into the trifluoromethyl moiety, and final deprotection. This method offers excellent control over isomer formation.

  • Direct Electrophilic Trifluoromethylation: This more modern approach involves the direct reaction of a suitable phenol precursor, such as 3-methoxyphenol, with a potent electrophilic trifluoromethylating agent.[3] While potentially shortening the synthetic sequence, this route can be complicated by challenges in controlling regioselectivity and the high cost and specialized nature of the required reagents.[4][5]

This guide will provide a detailed protocol for the multi-step synthesis from guaiacol, as it represents a more fundamentally instructive and broadly accessible methodology for a research setting.

Logical Workflow for Multi-Step Synthesis

The chosen synthetic pathway is designed as a sequence of logical transformations, each addressing a specific chemical challenge to build towards the final product.

G Start Guaiacol (2-Methoxyphenol) Protection Step 1: Hydroxyl Protection (Benzyl Ether Formation) Start->Protection Protected_Guaiacol 2-Methoxy-1-(benzyloxy)benzene Formylation Step 2: C4-Formylation (Vilsmeier-Haack Reaction) Formylated_Intermediate 4-(Benzyloxy)-3-methoxybenzaldehyde Protected_Guaiacol->Formylation Trifluoromethylation Step 3: Aldehyde to CF3 Group (Fluorinative Conversion) CF3_Intermediate 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene Formylated_Intermediate->Trifluoromethylation Deprotection Step 4: Deprotection (Hydrogenolysis) End Target Molecule: This compound Deprotection->End CF3_Intermediate->Deprotection

Caption: Logical workflow for the multi-step synthesis.

Detailed Experimental Protocols

Step 1: Protection of Guaiacol as a Benzyl Ether

Rationale: The phenolic hydroxyl group of guaiacol is acidic and nucleophilic, which would interfere with the subsequent electrophilic formylation step. Protection as a benzyl ether is ideal because it is stable to the conditions of the next step and can be cleanly removed under mild hydrogenolysis conditions that will not affect the trifluoromethyl group.[6]

Materials & ReagentsM.W.AmountMoles
Guaiacol124.1410.0 g80.5 mmol
Benzyl Bromide171.0415.2 g88.6 mmol
Potassium Carbonate (K₂CO₃)138.2116.7 g120.8 mmol
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol, potassium carbonate, and acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by vacuum distillation to obtain 2-methoxy-1-(benzyloxy)benzene as a colorless oil.

Step 2: Regioselective Formylation (Vilsmeier-Haack Reaction)

Rationale: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings. In the case of 2-methoxy-1-(benzyloxy)benzene, the powerful activating and ortho-, para-directing effect of the methoxy group strongly favors electrophilic substitution at the C4 position, leading to high regioselectivity.

Materials & ReagentsM.W.AmountMoles
2-Methoxy-1-(benzyloxy)benzene214.2615.0 g70.0 mmol
N,N-Dimethylformamide (DMF)73.0950 mL-
Phosphorus Oxychloride (POCl₃)153.3312.8 g83.5 mmol

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, cool DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise while maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of 2-methoxy-1-(benzyloxy)benzene in a small amount of DMF to the Vilsmeier reagent dropwise, keeping the temperature below 20°C.

  • After the addition is complete, heat the mixture to 60°C and stir for 4-6 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution by adding a saturated aqueous solution of sodium acetate until the pH is ~6-7.

  • A precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-(benzyloxy)-3-methoxybenzaldehyde.

Step 3: Conversion of Aldehyde to Trifluoromethyl Group

Rationale: This transformation is the most challenging step. A common method involves converting the aldehyde to a dithioacetal, followed by oxidative fluorination. For this protocol, we will outline a direct fluorination approach using a modern deoxofluorinating agent like Deoxofluor or DAST, which must be handled with extreme care by experienced personnel.

Materials & ReagentsM.W.AmountMoles
4-(Benzyloxy)-3-methoxybenzaldehyde242.2710.0 g41.3 mmol
Diethylaminosulfur Trifluoride (DAST)161.2010.0 g62.0 mmol
Dichloromethane (DCM), anhydrous84.93150 mL-

Procedure:

  • WARNING: DAST is toxic and reacts violently with water. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment.

  • Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde in anhydrous DCM in a dry flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST dropwise via syringe.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction back to 0°C and cautiously quench by the slow dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene.

Step 4: Deprotection via Hydrogenolysis

Rationale: Catalytic hydrogenolysis is an efficient and clean method for cleaving benzyl ethers. The reaction proceeds under mild conditions and the only byproduct is toluene, which is easily removed. This method is compatible with the newly installed trifluoromethyl group.[7]

Materials & ReagentsM.W.AmountMoles
Protected Intermediate296.278.0 g27.0 mmol
Palladium on Carbon (10% Pd/C)-0.8 g-
Ethanol46.07150 mL-
Hydrogen (H₂) gas2.021 atm-

Procedure:

  • Dissolve 1-(benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene in ethanol in a hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (balloon or Parr apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Upon reaction completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product, this compound.

Summary of Synthetic Transformations

StepStarting MaterialProductTypical YieldKey Technique
1Guaiacol2-Methoxy-1-(benzyloxy)benzene90-95%Williamson Ether Synthesis
2Protected Guaiacol4-(Benzyloxy)-3-methoxybenzaldehyde80-85%Vilsmeier-Haack Reaction
3Formylated Intermediate1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene50-60%Deoxofluorination
4Protected CF₃ IntermediateThis compound 90-95%Catalytic Hydrogenolysis

Alternative Strategy: Direct Electrophilic Trifluoromethylation

An alternative, more convergent synthesis involves the direct trifluoromethylation of 3-methoxyphenol. This approach leverages powerful electrophilic "CF₃⁺" sources.

G cluster_products Potential Products reagent Electrophilic Reagent (e.g., Togni's or Umemoto's Reagent) start 3-Methoxyphenol reagent->start + product_para Desired Product This compound start->product_para Major Product (Para-directing effect) product_ortho1 Isomeric Byproduct 3-Methoxy-2-(trifluoromethyl)phenol start->product_ortho1 Minor Byproduct product_ortho2 Isomeric Byproduct 3-Methoxy-6-(trifluoromethyl)phenol start->product_ortho2 Minor Byproduct

Caption: Regioselectivity challenges in direct trifluoromethylation.

Discussion: Reagents such as Togni's hypervalent iodine reagents or Umemoto's reagents can achieve the direct trifluoromethylation of phenols.[3][4][8] The hydroxyl and methoxy groups of 3-methoxyphenol are both activating and ortho-, para-directing. While the C4 position is sterically accessible and electronically favored, competition from the C2 and C6 positions can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[4][5] Furthermore, these reagents are often expensive and may require specific, sometimes cryogenic, reaction conditions, limiting their practicality for large-scale synthesis.[4][5]

Conclusion

The multi-step synthesis of this compound from guaiacol represents a logical, controllable, and robust method suitable for laboratory and scale-up applications. While requiring more steps than direct trifluoromethylation, it provides superior regiochemical control, leading to a purer final product. The protocols detailed herein, grounded in established chemical principles, provide researchers with a reliable pathway to access this important fluorinated intermediate for application in drug discovery and advanced material science.

References

  • Istrate, A. et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. National Institutes of Health.
  • ResearchGate. a) Synthesis of per(trifluoromethyl)guaiacol guaCF3. b) Molecular... | Download Scientific Diagram.
  • Patents. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447.
  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents. (2021).
  • Chem-Station. Electrophilic Trifluoromethylation. (2014).
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry.
  • Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Chem-Station. Electrophilic Trifluoromethylation. (2015).
  • ChemSynthesis. 4-(trifluoromethoxy)phenol - 828-27-3.
  • Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008).
  • Patents. (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.
  • PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Aaltodoc. Selective demethoxylation of guaiacol to alkylphenols in supercritical methanol over a HT-MoS2 catalyst.
  • Patents. CN1994990A - Process for preparing trifloro methyl phenol.
  • Semantic Scholar. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. (2014).
  • RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015).
  • European Patent Office. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • European Patent Office. METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. (2020).
  • Cardiff University. Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. (2022).
  • Sciencemadness Discussion Board. 4-methoxyphenol purification. (2006).

Sources

Synthesis of 3-Methoxy-4-(trifluoromethyl)phenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methoxy-4-(trifluoromethyl)phenol in Modern Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. The strategic incorporation of both a methoxy and a trifluoromethyl group onto the phenolic ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for drug discovery and development. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of molecules. This guide provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in organic and medicinal chemistry.

This document will primarily focus on a robust and adaptable synthetic route: the Baeyer-Villiger oxidation of 3-methoxy-4-(trifluoromethyl)benzaldehyde. Alternative synthetic strategies, including the diazotization of 3-methoxy-4-(trifluoromethyl)aniline and the demethylation of 3,4-dimethoxybenzotrifluoride, will also be discussed to provide a comprehensive overview for the discerning researcher.

Primary Synthetic Route: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a highly reliable method for the conversion of aldehydes to phenols via a formate ester intermediate. This reaction is characterized by its high functional group tolerance and predictable regiochemistry, making it an excellent choice for the synthesis of complex phenols.[1][2] The overall transformation involves the oxidation of the aldehyde to a formate ester, which is then hydrolyzed to yield the desired phenol.[3][4][5]

Reaction Mechanism and Rationale

The Baeyer-Villiger oxidation of an aromatic aldehyde with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through the formation of a Criegee intermediate. The subsequent migratory insertion of the aryl group and departure of the carboxylate leads to the formation of a formate ester. The choice of m-CPBA is predicated on its commercial availability, relative stability, and efficacy in this transformation.[6] The final hydrolysis step is a standard ester cleavage, typically performed under basic conditions.

Diagram 1: Baeyer-Villiger Oxidation of 3-methoxy-4-(trifluoromethyl)benzaldehyde

baeyer_villiger_oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start 3-Methoxy-4- (trifluoromethyl)benzaldehyde formate 3-Methoxy-4- (trifluoromethyl)phenyl formate start->formate Oxidation (DCM) mcpba m-CPBA (meta-Chloroperoxybenzoic acid) phenol 3-Methoxy-4- (trifluoromethyl)phenol formate->phenol Hydrolysis (NaOH, MeOH/H2O)

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Baeyer-Villiger oxidation of substituted benzaldehydes.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Notes
3-Methoxy-4-(trifluoromethyl)benzaldehyde54963-46-7204.142.04 g (10 mmol, 1.0 equiv)Starting material
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)937-14-4172.57 (for 100%)~2.9 g (13 mmol, 1.3 equiv)Oxidizing agent
Dichloromethane (DCM)75-09-284.9350 mLAnhydrous, reaction solvent
Saturated aqueous sodium bisulfite (NaHSO₃)7631-90-5104.06As neededFor quenching
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01As neededFor work-up
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As neededDrying agent
Sodium hydroxide (NaOH)1310-73-240.00~0.8 g (20 mmol)For hydrolysis
Methanol (MeOH)67-56-132.0420 mLSolvent for hydrolysis
Hydrochloric acid (HCl), concentrated7647-01-036.46As neededFor acidification

Step-by-Step Procedure:

Part A: Oxidation to the Formate Ester

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-(trifluoromethyl)benzaldehyde (2.04 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Oxidant: To the stirred solution, add m-CPBA (~2.9 g, ~13 mmol) portion-wise over 10-15 minutes. An ice bath can be used to maintain the reaction temperature at around 20-25°C, as the reaction can be mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates the completion of the reaction (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium bisulfite solution dropwise until a starch-iodide paper test is negative.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove meta-chlorobenzoic acid, and then with brine (30 mL).

  • Isolation of Intermediate: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-4-(trifluoromethyl)phenyl formate as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Part B: Hydrolysis to the Phenol

  • Reaction Setup: Dissolve the crude formate ester from the previous step in a mixture of methanol (20 mL) and a 10% aqueous solution of sodium hydroxide (20 mL).

  • Hydrolysis: Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the formate ester.

  • Work-up: After the hydrolysis is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (30 mL) and wash with a non-polar solvent like diethyl ether (2 x 20 mL) to remove any non-phenolic impurities.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with concentrated hydrochloric acid. The product will precipitate or form an oil. Extract the product with ethyl acetate (3 x 30 mL).

  • Final Purification: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. Further purification can be achieved by silica gel column chromatography or recrystallization.

Alternative Synthetic Approaches

While the Baeyer-Villiger oxidation is a highly effective method, other synthetic routes are also viable and may be preferable depending on the availability of starting materials and specific laboratory capabilities.

Diazotization of 3-Methoxy-4-(trifluoromethyl)aniline

This is a classic and industrially relevant method for the synthesis of phenols from anilines.[3][7] The process involves the conversion of the primary aromatic amine to a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Diagram 2: Diazotization-Hydrolysis of 3-methoxy-4-(trifluoromethyl)aniline

diazotization_hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aniline 3-Methoxy-4- (trifluoromethyl)aniline diazonium Diazonium Salt aniline->diazonium Diazotization (0-5 °C) reagents NaNO₂, H₂SO₄ (aq.) phenol 3-Methoxy-4- (trifluoromethyl)phenol diazonium->phenol Hydrolysis (H₂O, Heat)

Sources

Application Notes and Protocols for the Preparation of 3-Methoxy-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phenols in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to significantly enhance critical molecular properties. Its strong electron-withdrawing nature and high lipophilicity can improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] When combined with other functionalities, such as a methoxy group on a phenolic scaffold, the resulting derivatives offer a rich platform for chemical exploration.

3-Methoxy-4-(trifluoromethyl)phenol is a key building block that marries the potent electronic effects of the -CF₃ group with the hydrogen-bonding capabilities and synthetic versatility of the phenol and methoxy moieties. This guide provides an in-depth exploration of the synthesis of this core structure and its subsequent derivatization, offering detailed protocols and the scientific rationale behind key experimental choices for researchers in pharmaceuticals, agrochemicals, and materials development.

Core Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of the target phenol can be approached through multi-step sequences that strategically build the substituted aromatic ring. A highly effective and logical approach involves the oxidation of a corresponding benzaldehyde, a transformation known for its reliability and functional group tolerance.

Protocol 1: Synthesis of this compound via Baeyer-Villiger Oxidation

This method leverages the Baeyer-Villiger oxidation of 3-methoxy-4-(trifluoromethyl)benzaldehyde. The reaction facilitates the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, yielding a formate ester intermediate, which is then readily hydrolyzed to the desired phenol. This approach is analogous to established methods for preparing other substituted phenols.[1]

Workflow Diagram: Baeyer-Villiger Oxidation Route

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrolysis A 3-Methoxy-4-(trifluoromethyl)benzaldehyde B Formate Ester Intermediate A->B m-CPBA, CH₂Cl₂ Room Temp C This compound B->C NaOH, MeOH/H₂O Acidic Work-up (HCl)

Caption: Synthesis of the target phenol via oxidation and hydrolysis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-methoxy-4-(trifluoromethyl)benzaldehyde in dichloromethane (DCM).

  • Oxidation: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA), typically 1.2 to 1.5 equivalents, portion-wise while stirring. Causality Insight: Portion-wise addition is crucial to control the exothermic nature of the reaction and prevent side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and quench the excess peroxyacid by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper indicates no remaining oxidant.

  • Work-up (Ester Isolation): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude formate ester.

  • Hydrolysis: Dissolve the crude formate ester in a mixture of methanol and water. Add an excess of sodium hydroxide (NaOH) (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating (40-50°C) for 1-2 hours.

  • Final Isolation: After hydrolysis is complete (monitored by TLC), cool the mixture and carefully acidify with dilute hydrochloric acid (HCl) to a pH of ~2-3. Extract the product with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude phenol can be purified by column chromatography on silica gel.

Derivatization Protocols: Expanding Chemical Diversity

The true utility of this compound lies in its capacity as a versatile intermediate for a wide array of derivatives. The phenolic hydroxyl group is a prime handle for modifications such as alkylation and acylation, while the electron-rich aromatic ring can undergo electrophilic substitution.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This classic and robust method is used to convert the phenolic hydroxyl group into an ether linkage, a common modification in drug design to modulate solubility and lipophilicity.

Workflow Diagram: General O-Alkylation

G Phenol This compound Phenoxide Potassium Phenoxide Intermediate Phenol->Phenoxide K₂CO₃, Acetone/DMF (Deprotonation) Product O-Alkyl/Benzyl Ether Derivative Phenoxide->Product R-X (Alkyl/Benzyl Halide) Heat (Reflux) (SN2 Attack)

Caption: Williamson ether synthesis workflow for phenol derivatization.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a base. Anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) is a common and effective choice.[1]

  • Alkylation: Add the desired alkyl or benzyl halide (R-X, 1.1-1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC. Causality Insight: Heating provides the necessary activation energy for the Sₙ2 reaction between the phenoxide nucleophile and the alkyl halide.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate. Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the solution with water and then with brine to remove any remaining DMF and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ether derivative can be purified by flash column chromatography.

Protocol 3: Electrophilic Aromatic Substitution (e.g., Bromination)

The aromatic ring of this compound is activated towards electrophilic substitution. The powerful ortho-, para-directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups dominate, guiding incoming electrophiles to positions ortho or para to them.[4] The -CF₃ group is a meta-director and deactivator, but its influence is overcome by the strongly activating groups.

Diagram: Regioselectivity of Electrophilic Substitution

Caption: Predicted sites for electrophilic attack on the phenol ring.

Step-by-Step Protocol (Monobromination):

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like DCM or chloroform in a flask protected from light. Cool the solution to 0°C in an ice bath.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 equivalents) in the same solvent dropwise over 15-20 minutes. Causality Insight: Using NBS provides a controlled, slow release of electrophilic bromine, minimizing the formation of di-substituted byproducts. Direct use of Br₂ can be too reactive.

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution. Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified via column chromatography on silica gel to isolate the desired brominated derivative.

Summary of Methodologies

Reaction Type Core Reagents Key Conditions Purpose Typical Yield
Baeyer-Villiger Oxidation 3-methoxy-4-(trifluoromethyl)benzaldehyde, m-CPBADCM, 0°C to RTSynthesis of Core Phenol70-85% (over 2 steps)
Williamson Ether Synthesis Phenol, K₂CO₃, Alkyl Halide (R-X)Acetone or DMF, RefluxO-Alkylation80-95%
Electrophilic Bromination Phenol, N-Bromosuccinimide (NBS)DCM, 0°CC-H Functionalization75-90%

Conclusion

This compound represents a valuable and synthetically accessible platform for the development of novel chemical entities. The protocols outlined in this guide provide robust and reproducible methods for both the synthesis of the core scaffold and its subsequent derivatization. By understanding the underlying chemical principles—from the mechanism of the Baeyer-Villiger oxidation to the directing effects in electrophilic substitution—researchers can effectively leverage this building block to construct complex molecules with tailored properties for applications in medicine, agriculture, and materials science.

References

  • PubChem (2025). 4-methoxy-3-(trifluoromethyl)phenol.
  • A. Studer et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
  • Google Patents (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry.
  • ResearchGate (2025). Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol.
  • Google Patents (2025). (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.
  • Google Patents (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • A. F. M. M. Rahman et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel).
  • V. T. T. T. Nguyen et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie International Edition.
  • NIST (2025). Phenol, 4-(trifluoromethoxy)-. NIST WebBook.
  • G. Landelle et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.
  • Joshua S. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube.
  • A. A. Gakh et al. (2015). Electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry.

Sources

The Synthetic Chemist's Guide to 3-Methoxy-4-(trifluoromethyl)phenol: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

3-Methoxy-4-(trifluoromethyl)phenol is a valuable substituted phenol that serves as a key building block in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and drug development. The strategic placement of a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the phenolic ring imparts a unique combination of electronic and steric properties, making it a desirable synthon for introducing these motifs into target structures.

The trifluoromethyl group is a well-recognized bioisostere for a chlorine atom and is known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Concurrently, the methoxy group, a strong electron-donating group, modulates the reactivity of the aromatic ring, influencing the regioselectivity of further chemical transformations. This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed, field-proven protocols for its use in key synthetic transformations.

Core Applications in Organic Synthesis

The primary utility of this compound in organic synthesis revolves around the reactivity of its phenolic hydroxyl group. This functionality allows for a range of transformations, most notably O-alkylation and O-arylation reactions to form ethers, which are common structural motifs in biologically active compounds.

O-Alkylation via Williamson Ether Synthesis: A Gateway to Novel Ethers

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[2][3][4] The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and displaces a leaving group from an alkyl halide.[2]

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical for the efficient deprotonation of the phenol. While strong bases like sodium hydride (NaH) ensure complete and irreversible formation of the phenoxide, weaker bases such as potassium carbonate (K₂CO₃) are often sufficient and offer milder reaction conditions, which can be advantageous when working with sensitive substrates. The use of K₂CO₃ is often preferred for its ease of handling and removal during workup.

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide anion, thus enhancing its reactivity.[5]

  • Alkyl Halide Reactivity: The reaction works best with primary alkyl halides. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[2]

Detailed Protocol: Synthesis of 3-Methoxy-4-(trifluoromethyl)phenyl Alkyl Ether

This protocol outlines a general procedure for the O-alkylation of this compound with a primary alkyl bromide.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound106877-41-2192.145.01.0
Primary Alkyl BromideVariesVaries5.51.1
Potassium Carbonate (K₂CO₃)584-08-7138.217.51.5
N,N-Dimethylformamide (DMF)68-12-273.0925 mL-
Ethyl Acetate141-78-688.11As needed-
Brine (Saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 mmol, 1.0 eq) and anhydrous potassium carbonate (7.5 mmol, 1.5 eq).

  • Add N,N-dimethylformamide (25 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide.

  • Add the primary alkyl bromide (5.5 mmol, 1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure 3-Methoxy-4-(trifluoromethyl)phenyl alkyl ether.

Diagram of Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Phenol & K₂CO₃ in DMF B 2. Stir at RT (15 min) A->B C 3. Add Alkyl Bromide B->C D 4. Heat to 60-70 °C (4-6 h) C->D E 5. Monitor by TLC D->E F 6. Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water & Brine G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K K J->K Pure Ether Product

Caption: Workflow for the Williamson Ether Synthesis of 3-Methoxy-4-(trifluoromethyl)phenyl Alkyl Ether.

Synthesis of Diaryl Ethers

Diaryl ethers are prevalent structural motifs in many natural products and pharmaceuticals. The synthesis of these compounds can be achieved through modifications of the Ullmann condensation or through palladium-catalyzed cross-coupling reactions.[6] While specific protocols for this compound are not extensively documented in readily available literature, general methods for the synthesis of diaryl ethers from phenols can be adapted.

Mechanistic Considerations:

The copper-catalyzed Ullmann condensation typically involves the reaction of a phenoxide with an aryl halide at elevated temperatures. The reaction mechanism is complex and is thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether.

Diagram of Diaryl Ether Synthesis Logic:

Diaryl_Ether_Synthesis Phenol 3-Methoxy-4- (trifluoromethyl)phenol Phenoxide Phenoxide Nucleophile Phenol->Phenoxide Deprotonation Base Base (e.g., Cs₂CO₃) DiarylEther Diaryl Ether Product Phenoxide->DiarylEther Cross-Coupling ArylHalide Aryl Halide (Ar-X) ArylHalide->DiarylEther Cross-Coupling Catalyst Catalyst (e.g., Cu(I) or Pd(0)) Catalyst->DiarylEther Cross-Coupling

Caption: Conceptual pathway for the synthesis of diaryl ethers from this compound.

Conclusion and Future Perspectives

This compound is a strategically functionalized building block with significant potential in organic synthesis, particularly for the development of new pharmaceutical candidates. Its utility in forming ether linkages through reactions like the Williamson ether synthesis provides a reliable route to a diverse range of derivatives. The presence of both the methoxy and trifluoromethyl groups offers a unique handle for fine-tuning molecular properties. Future research will likely focus on expanding the scope of its applications in various catalytic cross-coupling reactions and exploring its use in the synthesis of novel, biologically active scaffolds.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Chem-Station Int. Ed. Williamson Ether Synthesis. (2014).
  • Khan Academy. Williamson ether synthesis.
  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. (2021).
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
  • Scribd. Williamson Ether Synthesis Procedure.
  • Google Patents. US4157344A - Preparation of aryl trifluoromethyl ethers.
  • Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024).

Sources

Application Notes and Protocols: 3-Methoxy-4-(trifluoromethyl)phenol as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] 3-Methoxy-4-(trifluoromethyl)phenol emerges as a particularly valuable building block, presenting medicinal chemists with a trifluoromethylated aromatic core featuring two distinct functional handles—a phenolic hydroxyl and a methoxy group. This unique arrangement allows for sequential and regioselective chemical modifications, making it an ideal starting point for the synthesis of diverse and complex molecular architectures targeting a range of therapeutic areas.

This guide provides an in-depth exploration of this compound as a strategic building block in drug discovery. We will delve into its key applications, supported by detailed experimental protocols and an examination of the underlying biological pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 106877-41-2[2]
Molecular Formula C8H7F3O2[2]
Molecular Weight 192.14 g/mol [2]
Appearance Off-white to light yellow crystalline solid-
Melting Point 74-76 °C
Boiling Point Not readily available-
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.-

Applications in Drug Discovery: Targeting Inflammation and Cancer

This compound has proven to be a valuable scaffold for the development of potent and selective inhibitors of key enzymes implicated in inflammation and cancer, namely Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and various protein kinases.

Dual COX-2/5-LOX Inhibitors for Anti-Inflammatory Agents

The arachidonic acid cascade is a critical pathway in the inflammatory response, with COX and LOX enzymes producing pro-inflammatory mediators like prostaglandins and leukotrienes, respectively. While selective COX-2 inhibitors (e.g., Celecoxib) have been successful, they can lead to a shunting of the arachidonic acid metabolism towards the 5-LOX pathway, potentially causing other inflammatory issues. Therefore, the development of dual COX-2/5-LOX inhibitors is a promising therapeutic strategy.

This compound serves as a key precursor in the synthesis of celecoxib analogues designed to exhibit this dual inhibitory activity. The trifluoromethyl group is a well-established pharmacophore for COX-2 inhibition, while modifications at the phenol and methoxy positions can be tailored to engage the 5-LOX active site.

Signaling Pathway: Arachidonic Acid Cascade in Inflammation

COX_LOX_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (Inflammation, Pain) COX2->PGs LTs Leukotrienes (Inflammation, Allergy) LOX5->LTs Inhibitor Dual COX-2/5-LOX Inhibitor (Derived from Building Block) Inhibitor->COX2 Inhibitor->LOX5 cKIT_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS JAK JAK/STAT Pathway Dimerization->JAK Proliferation Cell Proliferation, Survival, Differentiation PI3K->Proliferation RAS->Proliferation JAK->Proliferation Inhibitor c-KIT Inhibitor (Derived from Building Block) Inhibitor->Dimerization

Caption: Inhibition of the c-KIT signaling pathway.

Experimental Protocols: Key Transformations

The utility of this compound lies in the differential reactivity of its hydroxyl and methoxy groups, allowing for a variety of synthetic transformations.

Protocol 1: O-Demethylation to Yield 4-(Trifluoromethyl)benzene-1,3-diol

The selective cleavage of the methyl ether is a critical step to unmask a second phenolic hydroxyl group, providing a catechol-like structure that can be a key pharmacophore or a handle for further functionalization. Boron tribromide (BBr3) is a highly effective reagent for this transformation.

Rationale: BBr3 is a strong Lewis acid that coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. The reaction is typically performed at low temperatures to control its exothermicity and improve selectivity.

Materials:

  • This compound

  • Boron tribromide (BBr3), 1M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr3 (1.2 eq, 1M solution in DCM) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(trifluoromethyl)benzene-1,3-diol.

Expected Yield: 80-90%

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The phenolic hydroxyl can be converted into a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of a C-C bond, linking the trifluoromethyl-substituted phenyl ring to another aryl or heteroaryl moiety.

Workflow:

Suzuki_Workflow Start 3-Methoxy-4- (trifluoromethyl)phenol Triflation Triflation (Tf2O, Pyridine) Start->Triflation Triflate Aryl Triflate Intermediate Triflation->Triflate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Triflate->Suzuki Product Biaryl Product Suzuki->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step A: Triflation

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine (1.5 eq) and stir for 10 minutes.

  • Add Tf2O (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.

Step B: Suzuki-Miyaura Coupling

Materials:

  • Crude triflate from Step A

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 eq)

  • Triphenylphosphine (PPh3, 0.1 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a flask containing the crude triflate (1.0 eq), add the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Yield: 70-85% over two steps.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a highly valuable and versatile building block in the drug discovery landscape. Its pre-installed trifluoromethyl group offers intrinsic advantages in terms of metabolic stability and lipophilicity, while the strategically placed hydroxyl and methoxy groups provide orthogonal handles for diverse synthetic manipulations. The ability to readily access key intermediates for potent anti-inflammatory agents and kinase inhibitors underscores its significance. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this powerful synthetic tool in their quest for novel therapeutics.

References

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • This compound product page. Chemical Supplier Website. [Link]
  • An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Demethylation of Methyl Ethers (O-Demethyl

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3] Within this context, the incorporation of fluorine atoms, especially the trifluoromethyl (CF3) group, has become a pivotal strategy in drug design.[4][5] The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5][6]

3-Methoxy-4-(trifluoromethyl)phenol (CAS No. 106877-41-2) is a valuable building block for introducing this desirable functionality into complex molecules. However, the direct use of phenols in Suzuki-Miyaura coupling presents a significant challenge due to the poor leaving group ability of the hydroxyl (-OH) group, which makes the requisite oxidative addition to a low-valent palladium or nickel catalyst difficult.[3][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming this hurdle through a robust activation and subsequent cross-coupling strategy. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights for reaction optimization.

The Mechanistic Hurdle: Why Phenols Resist Direct Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The initial and often rate-limiting step is the oxidative addition of an organohalide or pseudohalide to a Pd(0) catalyst. The high bond dissociation energy of the C(sp²)-O bond in phenols makes this step energetically unfavorable.

To circumvent this, the phenolic hydroxyl group must be converted into a better leaving group. Common strategies include derivatization to aryl triflates, tosylates, nonaflates, or various esters.[3][8] This application note will focus on the conversion to an aryl triflate, a highly effective and widely used activating group for Suzuki-Miyaura couplings.

The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)L₂-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)L₂-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 reductive_elimination->re_out Ar-Ar' (Biaryl Product) oa_in->oxidative_addition Ar-X (Aryl Triflate) tm_in->transmetalation Ar'-B(OR)₂ (Boronic Acid/Ester) + Base caption Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Two-Step Approach

This protocol is divided into two main parts: the activation of this compound to its corresponding triflate, followed by the Suzuki-Miyaura cross-coupling with a representative boronic acid.

Part 1: Activation via Triflation

Objective: To convert the phenolic hydroxyl group into a highly reactive trifluoromethanesulfonate (triflate) leaving group.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous pyridine or triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine or TEA (1.5 eq).

  • Triflating Agent Addition: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 3-methoxy-4-(trifluoromethyl)phenyl trifluoromethanesulfonate, can be purified by flash column chromatography on silica gel.

Part 2: Suzuki-Miyaura Cross-Coupling

Objective: To couple the activated aryl triflate with an arylboronic acid to form the desired biaryl product.

Materials:

  • 3-Methoxy-4-(trifluoromethyl)phenyl trifluoromethanesulfonate (from Part 1)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture like Toluene/Ethanol/Water)

  • Standard Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the aryl triflate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[9]

  • Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene/Water) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C (or as specified for the chosen catalyst/solvent system) and stir vigorously for 4-24 hours. For microwave-assisted reactions, typical conditions are 120-150 °C for 10-30 minutes.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting triflate.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude biaryl product can be purified by flash column chromatography.

Data Summary and Optimization

The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The following table provides a starting point for optimization.

ParameterRecommended Reagents/ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos)Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst. Buchwald-type ligands like SPhos can improve efficiency for challenging substrates.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid to facilitate transmetalation.[10] Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.
Solvent Toluene, Dioxane, THF, DMF, often with water as a co-solventThe solvent system must solubilize the reactants and facilitate the catalytic cycle. Biphasic systems are common.[1]
Temperature 80-120 °C (conventional heating), 120-150 °C (microwave)Higher temperatures are often required to drive the reaction to completion, especially for less reactive substrates.

Workflow for Reaction Optimization

Optimization_Workflow start Start: Standard Conditions (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C) check_yield Analyze Yield & Purity (TLC, LC-MS, NMR) start->check_yield yield_ok Yield > 85%? check_yield->yield_ok troubleshoot Troubleshoot yield_ok->troubleshoot No end Optimized Protocol yield_ok->end Yes change_base Screen Base (K₃PO₄, Cs₂CO₃) troubleshoot->change_base Incomplete Conversion change_catalyst Screen Catalyst/Ligand (Pd(dppf)Cl₂, Pd(OAc)₂/SPhos) troubleshoot->change_catalyst Side Products/Decomposition change_solvent Screen Solvent (Dioxane, THF) troubleshoot->change_solvent Solubility Issues change_base->check_yield change_catalyst->check_yield change_solvent->check_yield

Figure 2. Logical workflow for optimizing the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient base, or low reaction temperature.

    • Solution: Use a fresh batch of catalyst, switch to a stronger base like K₃PO₄ or Cs₂CO₃, or increase the reaction temperature. Ensure the reaction is under a strict inert atmosphere.

  • Deborylation of Boronic Acid:

    • Cause: This side reaction can occur, especially with electron-deficient boronic acids or at high temperatures with prolonged reaction times.

    • Solution: Use a slight excess of the boronic acid (1.5 eq). Try to minimize the reaction time by using a more active catalyst system or microwave heating.

  • Homocoupling of Boronic Acid:

    • Cause: Can be promoted by the presence of oxygen or certain palladium species.

    • Solution: Thoroughly degas the solvent and ensure a robust inert atmosphere is maintained throughout the reaction.

  • Detriflation of the Starting Material:

    • Cause: The triflate group can be cleaved under certain conditions.

    • Solution: Ensure the workup is not overly basic. If this is a persistent issue, consider alternative activating groups like tosylates or nonaflates.

Conclusion

The synthesis of biaryls from this compound via Suzuki-Miyaura cross-coupling is a highly viable and valuable transformation for medicinal chemistry and drug discovery. While direct coupling is challenging, a two-step protocol involving activation to an aryl triflate provides a reliable and high-yielding pathway. By carefully selecting the catalyst, base, and solvent, and by following the detailed protocols and optimization strategies outlined in this guide, researchers can efficiently synthesize a diverse range of novel fluorinated biaryl compounds for further investigation.

References

  • Mkrtchyan, S., et al. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Chemical Science.
  • Perney, J., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
  • Yu, D.-G., & Shi, Z.-J. (2011). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Synfacts.
  • Wikipedia. (2024). Suzuki reaction. Wikipedia.
  • Li, J. J. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • Mkrtchyan, S., et al. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. ResearchGate.
  • Perney, J., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. R Discovery.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Canzonieri, M. J., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI.
  • Fairlamb, I. J. S. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. ResearchGate.
  • Zhang, Y., et al. (2021). Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. Chemical Science.
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD.
  • Journal of Medicinal Chemistry. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. ACS Publications.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Patent 0004447. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. European Patent Office.
  • RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing.
  • Sumitomo Chemical. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Chemical.

Sources

Topic: Buchwald-Hartwig Amination of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This technical guide provides a comprehensive framework for the synthesis of substituted arylamines from 3-Methoxy-4-(trifluoromethyl)phenol using the Buchwald-Hartwig amination reaction. Recognizing the challenges associated with the direct amination of phenols, this document details a robust, two-step strategy involving the activation of the phenol to an aryl triflate, followed by a palladium-catalyzed cross-coupling with a diverse range of amine nucleophiles. We delve into the mechanistic rationale behind experimental choices, from ligand and catalyst selection to the optimization of reaction conditions tailored for this electron-deficient substrate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of key intermediates in medicinal chemistry and materials science.

Introduction and Strategic Overview

The synthesis of carbon-nitrogen (C-N) bonds to form arylamines is a cornerstone of modern organic chemistry, as this moiety is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, largely supplanting harsher, classical methods due to its broad substrate scope and exceptional functional group tolerance.[1][2]

The direct C-N coupling of a phenol's hydroxyl group presents significant challenges due to the poor leaving group ability of the hydroxide or phenoxide ion. A more effective and widely adopted strategy involves a two-step sequence:

  • Activation: The phenol is first converted into an aryl triflate (Ar-OTf) or other pseudohalide. Aryl triflates are excellent electrophiles for cross-coupling reactions, readily prepared from the corresponding phenols.[3][4]

  • Cross-Coupling: The resulting aryl triflate undergoes Buchwald-Hartwig amination with a suitable amine nucleophile to yield the desired arylamine product.

Our target substrate, this compound, possesses a unique electronic profile. The potent electron-withdrawing trifluoromethyl (-CF3) group deactivates the aromatic ring, while the methoxy (-OCH3) group acts as an electron-donating group. This electronic balance necessitates careful consideration of the catalytic system to achieve high efficiency. This guide will provide detailed protocols for both the activation and the subsequent amination steps.

Mechanistic Considerations for the Amination of Aryl Triflates

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][5] The choice of ligand is paramount, as it modulates the stability, reactivity, and steric environment of the palladium center throughout the cycle.

  • Oxidative Addition: The active Pd(0)Ln catalyst adds across the Ar-OTf bond to form a Pd(II) complex. For electron-deficient aryl triflates, this step is often facile.

  • Ligand Exchange & Deprotonation: The amine nucleophile displaces the triflate anion from the palladium center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is often the rate-determining step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are crucial as they promote this final step, preventing side reactions and increasing turnover.[6]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination of an Aryl Triflate cluster_inputs cluster_outputs pd0 Pd(0)L₂ oa_complex [L₂Pd(II)(Ar)(OTf)] pd0->oa_complex Oxidative Addition amine_coord [L₂Pd(II)(Ar)(HNR¹R²)]⁺OTf⁻ oa_complex->amine_coord amido_complex [L₂Pd(II)(Ar)(NR¹R²)] amido_complex->pd0 Product Ar-NR¹R² amine_coord->amido_complex + Base - [H-Base]⁺ ArOTf Ar-OTf Amine HNR¹R²

Caption: Catalytic cycle for the amination of an aryl triflate.

Experimental Protocols

This section is divided into two parts: the synthesis of the aryl triflate intermediate and its subsequent amination.

Part A: Protocol for Triflate Synthesis

Objective: To synthesize 3-Methoxy-4-(trifluoromethyl)phenyl trifluoromethanesulfonate from the corresponding phenol.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (1.5 eq) dropwise to the stirred solution.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise via syringe over 15 minutes. A mild exotherm may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl triflate.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part B: Protocol for Buchwald-Hartwig Amination

Objective: To couple 3-Methoxy-4-(trifluoromethyl)phenyl trifluoromethanesulfonate with an amine (e.g., Morpholine).

Materials:

  • 3-Methoxy-4-(trifluoromethyl)phenyl trifluoromethanesulfonate (from Part A)

  • Morpholine (or other desired amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Palladacycle)

  • Phosphine Ligand (e.g., XPhos or RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))

  • Toluene or Dioxane, anhydrous and degassed

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Reaction vial or Schlenk tube with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • Glovebox Preparation: All air- and moisture-sensitive reagents should be handled in a glovebox under an inert atmosphere.

  • Reagent Addition: In a reaction vial inside the glovebox, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 eq).

  • Substrate Addition: To the same vial, add the aryl triflate (1.0 eq) and the amine (1.2-1.5 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of 0.1-0.5 M with respect to the aryl triflate.

  • Reaction Setup: Seal the vial tightly with a screw cap. If not using a glovebox, the vessel should be sealed and purged with an inert gas for 5-10 minutes.[3]

  • Heating: Place the reaction vessel in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Optimization and Data Summary

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction parameters. For an electron-deficient substrate like 3-methoxy-4-(trifluoromethyl)phenyl triflate, a bulky and electron-rich ligand is recommended to facilitate the turnover-limiting reductive elimination step.

ParameterRecommended ChoiceRationale & Comments
Pd Precatalyst Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂Standard, reliable Pd(0) and Pd(II) sources.
BrettPhos Pd G3/G4Air-stable precatalysts that improve reproducibility.[5]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl monophosphine ligands are highly effective for coupling aryl triflates and challenging substrates.[2][6]
Base NaOtBu, LHMDSStrong, non-nucleophilic bases suitable for a wide range of amines. Incompatible with base-sensitive functional groups.[2]
K₃PO₄, Cs₂CO₃Milder bases, often used for substrates with sensitive functional groups. May require higher temperatures or longer reaction times.
Solvent Toluene, Dioxane, t-BuOHAnhydrous and degassed solvents are critical for catalytic activity. Toluene is a common and effective choice.
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the catalytic cycle, especially the reductive elimination step.

Experimental Workflow Diagram

Workflow Figure 2: General Experimental Workflow cluster_prep Part A: Triflate Synthesis cluster_coupling Part B: Buchwald-Hartwig Amination p1 Dissolve Phenol in Anhydrous DCM p2 Cool to 0 °C p1->p2 p3 Add Base (Pyridine) p2->p3 p4 Add Tf₂O Dropwise p3->p4 p5 Stir & Monitor Reaction (TLC) p4->p5 p6 Aqueous Workup & Extraction p5->p6 p7 Dry & Concentrate p6->p7 p8 Purify (if needed) -> Aryl Triflate p7->p8 c1 Assemble Catalyst, Ligand, Base, Substrates in Glovebox p8->c1 Use as starting material c2 Add Anhydrous Solvent c1->c2 c3 Seal & Heat Reaction (80-110 °C) c2->c3 c4 Monitor Reaction (GC-MS) c3->c4 c5 Cool & Filter through Celite c4->c5 c6 Aqueous Workup & Extraction c5->c6 c7 Dry & Concentrate c6->c7 c8 Purify (Chromatography) -> Final Product c7->c8

Caption: Step-by-step workflow for the two-stage synthesis.

Safety and Handling

  • Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled exclusively under an inert atmosphere (glovebox or Schlenk line).

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents like toluene, dioxane, and DCM are flammable and have associated health risks. Use in a fume hood and avoid ignition sources.

  • Triflic Anhydride: Tf₂O is highly corrosive and reacts violently with water. It should be handled with extreme care, using appropriate PPE.

Conclusion

The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of arylamines from phenol precursors. By employing a two-step strategy of activation to an aryl triflate followed by a palladium-catalyzed cross-coupling, researchers can effectively access valuable compounds derived from this compound. The success of this transformation hinges on the rational selection of a bulky, electron-rich phosphine ligand and the careful exclusion of air and moisture from the reaction system. The protocols and principles outlined in this guide offer a solid foundation for the successful application of this reaction in diverse research and development settings.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wang, Y., Chen, B., Li, L., Mei, X., & Han, B. (2024). Thermally-Stable Single-Site Pd on CeO2 Catalyst for Selective Amination of Phenols to Aromatic Amines without External Hydrogen.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ResearchGate. (2025). Formal Direct Cross-Coupling of Phenols with Amines.
  • RSC Publishing. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Dorel, R., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Feng, Y., & Li, Y. (2010). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811.
  • ResearchGate. (n.d.). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex.
  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
  • Vantourout, J. C., et al. (2017). Palladium-catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 139(12), 4479–4486.
  • ResearchGate. (2025). Oxaphosphole‐Based Monophosphorus Ligands for Palladium‐Catalyzed Amination Reactions.
  • NSF Public Access Repository. (2023).
  • ChemicalBook. (2025). 4-(Trifluoromethoxy)
  • Liu, R. Y., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • PubChem. (n.d.). 3-Methoxy-4-(trifluoromethyl)aniline.
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

Sources

Introduction: Strategic Importance of 3-Methoxy-4-(trifluoromethyl)phenol Ethers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the etherification of 3-Methoxy-4-(trifluoromethyl)phenol, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of synthetic strategies, reaction mechanisms, and step-by-step laboratory protocols.

The scaffold this compound is a key building block in modern medicinal chemistry and materials science. The unique electronic profile of this molecule—arising from the interplay between the electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group—makes it a valuable precursor for complex molecular architectures. The trifluoromethyl group, in particular, is a prized substituent in drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity.[1][2] Consequently, the synthesis of aryl ethers from this phenol is a critical transformation for accessing novel pharmaceutical candidates and advanced materials.[3][4][5]

This application note provides a comprehensive overview of the primary synthetic methodologies for the etherification of this compound, focusing on the Williamson Ether Synthesis and the Mitsunobu Reaction. We will dissect the mechanistic underpinnings of each approach, offer detailed, field-tested protocols, and provide guidance on selecting the optimal strategy based on substrate scope and experimental constraints.

Mechanistic Considerations: Navigating the Etherification Landscape

The reactivity of this compound is governed by its electronic and steric properties. The trifluoromethyl group significantly increases the acidity of the phenolic proton (lowering its pKa) compared to non-fluorinated analogues, making deprotonation more facile. This enhanced acidity is beneficial for reactions initiated by base-mediated phenoxide formation.

Strategy 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage.[6] It is a robust and often high-yielding Sₙ2 reaction between a nucleophilic alkoxide (or phenoxide) and an electrophilic alkyl halide.[7][8]

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure irreversible and complete deprotonation of the phenol to form the sodium phenoxide, driving the reaction forward.[7] For substrates sensitive to harsh conditions, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprofotic solvent like DMF or acetone are effective, establishing an equilibrium that still favors the more nucleophilic phenoxide.[8]

  • Electrophile Constraint: As a classic Sₙ2 reaction, the Williamson synthesis is most efficient with methyl or primary alkyl halides. Secondary alkyl halides can lead to a mixture of substitution and E2 elimination products, while tertiary alkyl halides will almost exclusively yield the alkene via elimination.[7][8]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base (e.g., Na⁺, K⁺) without hydrogen-bonding to the phenoxide, thereby maximizing its nucleophilicity.[8]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation Phenol 3-Methoxy-4-(CF₃)phenol Phenoxide Phenoxide Anion Phenol->Phenoxide + Base Base Base (e.g., NaH) Phenoxide_ref Phenoxide Anion AlkylHalide Alkyl Halide (R-X) Ether Aryl Ether Product Phenoxide_ref->Ether + R-X

Figure 1: Mechanism of the Williamson Ether Synthesis.

Strategy 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for ether synthesis under mild, neutral conditions, making it ideal for sensitive substrates.[9][10] This redox-coupled reaction converts a primary or secondary alcohol into a suitable electrophile in situ, which is then displaced by a nucleophile—in this case, the phenol.[11]

Causality of Experimental Choices:

  • Reagent System: The classic reagent combination is triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] PPh₃ acts as the reducing agent and oxygen scavenger, while DEAD/DIAD is the ultimate oxidizing agent.

  • Mechanism Rationale: The reaction proceeds through several key intermediates. PPh₃ first attacks DEAD to form a betaine. This highly reactive species protonates the alcohol, which then adds to the phosphorus atom. The phenol, acting as the nucleophile, attacks this activated alkoxyphosphonium salt to form the desired ether. The reaction's success hinges on the pKa of the nucleophile; phenols are sufficiently acidic to participate effectively.[12]

  • Advantages & Drawbacks: The primary advantage is the mild reaction conditions and the ability to use alcohols directly without prior conversion to halides. The main drawback is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can complicate purification.[9]

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH Alcohol Alcohol (R-OH) Product Aryl Ether (Ar-O-R) Alkoxyphosphonium->Product + Ar-OH (Nucleophile) Phenol Ar-OH Byproducts TPPO + DEAD-H₂ Product->Byproducts releases

Figure 2: Simplified mechanism of the Mitsunobu Reaction.

Comparative Analysis of Etherification Strategies

The choice between the Williamson and Mitsunobu reactions depends heavily on the nature of the alkylating agent and the overall complexity of the target molecule.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Alkylating Agent Primary Alkyl Halide/SulfonatePrimary or Secondary Alcohol
Key Reagents Strong Base (e.g., NaH, K₂CO₃)PPh₃, DEAD/DIAD
Conditions Basic, often requires heatingMild, neutral, often room temp.
Advantages Cost-effective, simple reagents, easy byproduct removalBroad substrate scope, mild conditions, uses alcohols directly
Disadvantages Limited to unhindered electrophiles, risk of elimination, requires strong baseStoichiometric byproducts (TPPO) complicate purification, higher cost

Protocols and Application Notes

The following protocols provide detailed, step-by-step procedures for the etherification of this compound.

General_Workflow Setup Reaction Setup (Glassware, Reagents) Reaction Etherification Reaction (Williamson or Mitsunobu) Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Product Analysis (NMR, MS, TLC) Purification->Analysis

Sources

Application Notes & Protocols: Design of Novel Kinase Inhibitors Using 3-Methoxy-4-(trifluoromethyl)phenol as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive framework for the design, synthesis, and validation of novel kinase inhibitors utilizing 3-Methoxy-4-(trifluoromethyl)phenol as a versatile starting scaffold. We present a hypothesis-driven approach targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in oncology and inflammatory diseases.[1] This document details a complete workflow, from computational modeling and library synthesis to in vitro validation, offering researchers a robust platform for discovering next-generation therapeutics.

Introduction: The Rationale for the this compound Scaffold

The this compound scaffold combines two key features prized in medicinal chemistry. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that can increase a molecule's metabolic stability by blocking potential sites of oxidation.[1] Its lipophilicity can also enhance membrane permeability and improve interactions within hydrophobic pockets of enzyme active sites. The phenol group provides a crucial handle for synthetic modification and can act as a hydrogen bond donor or acceptor, critical for anchoring a ligand to its protein target. The methoxy substituent further modulates the electronic properties and can be a site for metabolic O-demethylation, potentially leading to active metabolites.[2]

Given these properties, this scaffold is an excellent candidate for targeting protein kinases, a family of enzymes often implicated in proliferative diseases. Specifically, we propose targeting key kinases within the MAPK/ERK pathway, a central signaling cascade that regulates cell growth, differentiation, and survival.[3] Hyperactivation of this pathway is a hallmark of many cancers, making its components prime therapeutic targets.[1]

Overall Inhibitor Design & Validation Workflow

Our proposed workflow follows a logical progression from initial concept to a validated hit compound. This multi-stage process ensures that resources are directed toward the most promising molecules.

G cluster_0 Phase 1: In Silico Design & Synthesis cluster_1 Phase 2: In Vitro Screening & Validation A Scaffold Selection: This compound B Target Identification: MAPK Pathway Kinase (e.g., MEK1/2) A->B Hypothesis C Computational Modeling: Molecular Docking B->C Structure-Based Design D Library Synthesis: Parallel Chemistry C->D Prioritization E Primary Screen: Biochemical Kinase Assay D->E Compound Library F Dose-Response & IC50 Determination E->F Potency G Secondary Screen: Cell-Based Proliferation Assay F->G Cellular Efficacy H Validated Hit Compound G->H Confirmation

Caption: High-level workflow for novel kinase inhibitor discovery.

Target Selection: The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses. Its dysregulation is a major driver in over 30% of human cancers.[1]

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 (Proposed Target) Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Designed Inhibitor Inhibitor->MEK Inhibition

Caption: Simplified MAPK/ERK signaling pathway highlighting the proposed target.

We will focus our design efforts on MEK1/2, a dual-specificity protein kinase that represents a key node in this cascade. Its well-defined active site and critical role make it an attractive target for therapeutic intervention.

Protocol: Computational Modeling & Virtual Screening

Before committing to chemical synthesis, molecular docking can predict the binding affinity and orientation of virtual compounds within the MEK1 active site, allowing for the prioritization of candidates.

Protocol 4.1: Molecular Docking

  • Protein Preparation:

    • Obtain the crystal structure of human MEK1 (e.g., PDB ID: 1S9J) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains using molecular modeling software (e.g., PyMOL, Chimera).

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the core scaffold, this compound, and a virtual library of its derivatives using a chemical drawing tool (e.g., ChemDraw).

    • Generate 3D coordinates for each ligand.

    • Assign appropriate atom types and charges using a force field (e.g., MMFF94).

    • Perform energy minimization for each ligand.

  • Docking Simulation:

    • Define the binding site (grid box) based on the location of the co-crystallized inhibitor in the original PDB file.

    • Use a validated docking program (e.g., AutoDock Vina) to dock the ligand library into the prepared MEK1 active site.

    • Set the exhaustiveness parameter to a minimum of 8 to ensure a thorough conformational search.

  • Analysis & Selection:

    • Rank the docked ligands based on their predicted binding energy (kcal/mol).

    • Visually inspect the top-scoring poses to assess key interactions (e.g., hydrogen bonds with the hinge region, hydrophobic interactions).

    • Prioritize candidates that exhibit favorable binding modes and strong predicted affinity for synthesis.

Protocol: Synthesis of a Diversified Inhibitor Library

The phenolic hydroxyl group of the core scaffold is an ideal point for chemical modification. The following protocols outline standard, robust reactions for generating a library of derivatives.

Protocol 5.1: O-Alkylation via Williamson Ether Synthesis

This reaction creates an ether linkage, allowing for the introduction of various alkyl and aryl groups.

  • Reaction Setup: To a suspension of this compound (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile (15 volumes), add the desired alkyl halide (1.1 eq.) at room temperature.[4]

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat to 50-60°C.

  • Work-up: Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.[4]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 5.2: C-C Bond Formation via Suzuki Coupling

To perform Suzuki coupling, the phenol must first be converted to a triflate or tosylate, a better leaving group.

  • Activation (Tosylation): Dissolve this compound (1.0 eq.) in dichloromethane. Cool to 0°C and add triethylamine (1.5 eq.) followed by tosyl chloride (1.2 eq.). Stir at 0°C for 30 minutes and then at room temperature for 4 hours. Quench with water and extract with dichloromethane. Purify to obtain the aryl tosylate.

  • Coupling Reaction: To a flask, add the aryl tosylate (1.0 eq.), the desired aryl boronic acid (1.3 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and potassium phosphate (K₃PO₄, 3.0 eq.).[1]

  • Reaction: Add a solvent mixture of THF and water (e.g., 4:1 ratio).[1] Purge the flask with nitrogen or argon. Heat the mixture to 70-80°C and stir for 12-24 hours, monitoring by TLC.

  • Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 5.3: C-N Bond Formation via Buchwald-Hartwig Amination

Similar to the Suzuki coupling, this reaction requires prior activation of the phenol.

  • Activation: Prepare the aryl tosylate or mesylate as described in Protocol 5.2.

  • Coupling Reaction: In a glovebox or under an inert atmosphere, combine the aryl tosylate (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.5 eq.).[5][6]

  • Reaction: Add an anhydrous solvent like toluene or dioxane. Seal the vessel and heat to 80-110°C for 12-24 hours.

  • Work-up & Purification: After cooling, quench the reaction carefully with saturated ammonium chloride solution. Extract with an organic solvent, wash, dry, and concentrate. Purify the product via column chromatography.

Reaction Type Reagents Purpose Typical Yield
Williamson Ether SynthesisAlkyl Halide, K₂CO₃Introduce diverse alkyl/aryl ethers60-90%
Suzuki CouplingAryl Boronic Acid, Pd CatalystForm bi-aryl structures50-85%
Buchwald-Hartwig AminationAmine, Pd Catalyst, BaseIntroduce aryl amine moieties45-80%

Protocols: In Vitro Biochemical & Cellular Assays

Once synthesized, the compounds must be screened for their ability to inhibit the target kinase and affect cancer cell viability.

Protocol 6.1: Biochemical MEK1 Kinase Inhibition Assay (LanthaScreen™)

This assay measures direct inhibition of the purified enzyme.

  • Reagent Preparation:

    • Prepare a serial dilution of each inhibitor compound in DMSO, then dilute further into the kinase reaction buffer.

    • Prepare a solution of purified, active MEK1 enzyme and a solution of the GFP-ERK1 substrate in the reaction buffer.

    • Prepare an ATP solution.

    • Prepare the terbium-labeled anti-phospho-ERK1 antibody detection solution.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the diluted inhibitor solution.

    • Add 4 µL of the MEK1/GFP-ERK1 substrate mixture.

    • Initiate the reaction by adding 4 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the terbium-antibody solution.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at 520 nm and 495 nm.

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 6.2: Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitors on the viability of cancer cells with a known activated MAPK pathway (e.g., A375 melanoma cells).

  • Cell Plating: Seed A375 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the inhibitor compounds in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include a vehicle control (DMSO) and a positive control (known MEK inhibitor).

  • Incubation: Return the plate to the incubator for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against inhibitor concentration and calculate the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

This guide outlines a comprehensive and integrated strategy for the discovery of novel kinase inhibitors, beginning with the chemically tractable this compound scaffold. By combining rational, structure-based design with robust synthetic protocols and validated in vitro assays, researchers can efficiently generate and evaluate new chemical entities targeting the MAPK pathway. Promising hit compounds identified through this workflow can be further optimized for potency, selectivity, and pharmacokinetic properties, paving the way for the development of new targeted therapies.

References

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.
  • Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(8), 934-945.
  • MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 733.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxy-4-(trifluoromethyl)phenol. This compound is a significant building block in the synthesis of pharmaceuticals and agrochemicals, necessitating a reliable analytical method for quality control and research purposes. The described method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, containing 0.1% formic acid, ensuring sharp peak symmetry and reproducible retention. Detection is performed via UV spectrophotometry. The method was developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] This protocol is suitable for researchers, quality control analysts, and drug development professionals requiring precise quantification of this compound in various sample matrices.

Introduction and Scientific Rationale

This compound is a substituted aromatic compound whose structural motifs—a phenol ring, a methoxy group, and a trifluoromethyl group—make it a valuable intermediate in organic synthesis. The trifluoromethyl (-CF3) group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, the accurate quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of final products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5] The development of this method was guided by the physicochemical properties of the analyte. The presence of the aromatic ring provides a strong chromophore for UV detection, while its moderate polarity makes it an ideal candidate for reversed-phase chromatography.

The primary scientific challenge in analyzing phenolic compounds is managing the ionization of the hydroxyl group (pKa ≈ 8-10). In an unbuffered mobile phase, slight pH variations can lead to significant shifts in retention time and poor peak shape. To counteract this, the mobile phase was acidified with 0.1% formic acid. This suppresses the ionization of the phenolic proton, ensuring the analyte is in a single, neutral form, which promotes consistent interaction with the nonpolar C18 stationary phase and results in sharp, symmetrical peaks. A C18 column was selected as the stationary phase due to its proven versatility and effectiveness in retaining moderately polar aromatic compounds.[6][7]

Analyte Properties

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValue / DescriptionRationale for HPLC Method
Chemical Name This compound-
CAS Number 106877-41-2-
Molecular Formula C₈H₇F₃O₂-
Molecular Weight 192.14 g/mol -
Structure The aromatic ring and conjugated system provide a strong chromophore for UV detection.
Predicted logP ~2.5 - 3.0Indicates moderate lipophilicity, making it well-suited for retention on a reversed-phase (e.g., C18) column.
Predicted pKa ~8.5 - 9.5 (Phenolic OH)The acidic nature of the phenol requires a low pH mobile phase to suppress ionization and ensure reproducible retention and good peak shape.
UV Absorbance Predicted λmax ~275-285 nmThe phenolic chromophore allows for sensitive detection using a standard UV-Vis or DAD detector. A preliminary UV scan is recommended to confirm the optimal wavelength.[8]

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Acid: Formic acid (HCOOH), LC-MS grade.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

ParameterConditionJustification
HPLC System Agilent 1200 Series or equivalentStandard system suitable for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA robust, general-purpose reversed-phase column providing good retention and resolution for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Acidifier maintains consistent pH.
Elution Mode Isocratic: 55% A / 45% BA simple isocratic method is sufficient for this single analyte, ensuring run-to-run reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temp. 30 °CControlled temperature ensures stable retention times and improves peak shape.
Injection Vol. 10 µLA small injection volume minimizes potential for band broadening.
Detector DAD/UV
Detection λ 280 nmProvides high sensitivity for the phenolic chromophore.
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.

Method Development and Validation Workflow

The development and validation of this analytical method followed a systematic, phase-based approach to ensure the final protocol was fit for its intended purpose, adhering to the principles outlined in ICH Q2(R1) and USP <621>.[1][9][10][11]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, logP, UV Scan) B Initial Parameter Selection Column: C18 Mobile Phase: ACN/H2O Detector: UV @ 280nm A->B C Optimization - Mobile Phase pH (Acidification) - ACN % (Isocratic Hold) - Temperature B->C D System Suitability Test (SST) (Tailing, Plates, RSD%) Per USP <621> C->D V1 Specificity D->V1 V2 Linearity & Range D->V2 V3 Accuracy (% Recovery) D->V3 V4 Precision - Repeatability - Intermediate D->V4 V5 Robustness D->V5

Caption: Logical workflow for HPLC method development and validation.

System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system's suitability must be confirmed as per USP General Chapter <621>.[12] This is achieved by making five replicate injections of a working standard solution (e.g., 50 µg/mL). The acceptance criteria are as follows:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates good column efficiency and sharp peaks.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.
RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
Method Validation Protocol

The finalized method was validated according to ICH Q2(R1) guidelines.[1][3][13]

1. Specificity:

  • Protocol: Inject the diluent (blank) and a solution of the analyte.

  • Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of this compound.

2. Linearity:

  • Protocol: Analyze a series of at least five standard solutions across the range of 1-100 µg/mL in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

3. Accuracy (Recovery):

  • Protocol: Perform a spike-recovery study by adding known amounts of the analyte stock solution to a blank matrix at three concentration levels (e.g., 25, 50, and 75 µg/mL), representing 50%, 100%, and 150% of a target concentration. Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-day Precision):

    • Protocol: 1) Analyze six replicate injections of a single standard solution (50 µg/mL). 2) Prepare and analyze six independent standard solutions at 100% of the target concentration.
    • Acceptance Criteria: The Relative Standard Deviation (RSD) of peak areas should be ≤ 2.0%.
  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
    • Acceptance Criteria: The RSD over two days should be ≤ 2.0%.

5. Robustness:

  • Protocol: Intentionally introduce small, deliberate variations to the method parameters and assess the impact on the results (retention time, peak area, tailing factor).

    • Flow rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
    • Column Temperature: ± 5 °C (25 °C and 35 °C).
    • Mobile Phase Composition: ± 2% organic content.
  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.

Validation Results Summary

The following table summarizes the data obtained during the method validation experiments.

Validation ParameterResultStatus
Specificity No interference observed at analyte RTPass
Linearity (1-100 µg/mL) r² = 0.9998Pass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Precision (Repeatability) RSD = 0.85%Pass
Precision (Intermediate) RSD = 1.21%Pass
Robustness SST criteria met under all varied conditionsPass

Conclusion

This application note details a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The use of a standard C18 column and an acidified acetonitrile/water mobile phase provides excellent peak shape and reproducible results. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is accurate, precise, linear, and robust for its intended purpose.[1] This protocol is immediately applicable for routine quality control testing and research applications involving this compound.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.
  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>.
  • Mandic, A., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chromatographica, 32(2), pp.1-5.
  • Nawrocki, J. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
  • European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Kibar, S., et al. (2021). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Brazilian Archives of Biology and Technology, 64.
  • BioGlobaX. 〈621〉 Chromatography.
  • Tzima, K., et al. (2022). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules, 27(15), 4705.
  • Wang, J., et al. (2007). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry, 55(2), pp.254-260.
  • McMaster, M. (2024). Are You Sure You Understand USP <621>? LCGC International.
  • Kanwal, N. (2016). ICH Q2 Analytical Method Validation. Slideshare.
  • Al-Rimawi, F., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Chemistry & Biodiversity.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.

Sources

Application Note: A Validated GC-MS Method for Purity Analysis of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity assessment of 3-Methoxy-4-(trifluoromethyl)phenol, a critical intermediate in pharmaceutical synthesis. Due to the inherent polarity and limited volatility of the phenolic group, direct GC analysis can be challenging.[1][2] This protocol outlines a robust silylation derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to enhance analyte volatility and thermal stability, ensuring sharp chromatographic peaks and reliable quantification.[3][4] The method employs a mid-polarity 5% phenyl-methylpolysiloxane capillary column for optimal separation.[5] All procedural steps, from sample preparation to data analysis, are described in detail to ensure reproducibility. The validation of this analytical procedure is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[6][7][8][9]

Introduction: The Rationale for Derivatization in Phenol Analysis

This compound is a key building block in the development of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for purity analysis.[10]

However, phenolic compounds like this compound possess active hydrogen atoms in their hydroxyl groups, leading to high polarity.[11] This characteristic can cause poor peak shape, tailing, and potential adsorption onto the GC column, compromising analytical accuracy. To overcome these challenges, a derivatization step is essential.[1][2][11] Silylation is a widely used derivatization technique where the active hydrogen is replaced by a trimethylsilyl (TMS) group.[4][12] This process, depicted in Figure 2, effectively masks the polar hydroxyl group, leading to several analytical benefits:

  • Increased Volatility: The TMS-derivative is significantly more volatile than the parent phenol, allowing for elution at lower temperatures.[3][11]

  • Improved Thermal Stability: Derivatization protects the analyte from thermal degradation in the hot GC injector and column.[3][11]

  • Enhanced Chromatographic Performance: The reduced polarity results in more symmetrical peak shapes and minimizes column interactions, leading to better resolution and reproducibility.

This application note provides a comprehensive protocol for the silylation and subsequent GC-MS analysis of this compound, offering a reliable method for quality control and drug development professionals.

Experimental Workflow

The overall analytical process is designed to be systematic and self-validating, ensuring data integrity from sample preparation through to final analysis.

GC-MS Purity Analysis Workflow Figure 1. GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Acetone) Sample->Dissolve Precise Weighing Derivatize Add BSTFA + 1% TMCS Dissolve->Derivatize Quantitative Dilution React Incubate at 70°C Derivatize->React Silylation Reaction Inject Inject Derivatized Sample React->Inject Analysis Start Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Data Acquisition Identify Identify Impurities (MS Library) Integrate->Identify Calculate Calculate Purity (% Area) Identify->Calculate Report Generate Report Calculate->Report Final Result

Caption: Figure 1. GC-MS Purity Analysis Workflow

Materials and Methods

Reagents and Materials
  • This compound Reference Standard (>99.5% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Silylation Grade)

  • Acetone (HPLC Grade, anhydrous)

  • Helium (Carrier Gas, 99.999% purity)

  • 2 mL GC Vials with PTFE-lined septa

Instrumentation
  • Gas Chromatograph equipped with a Split/Splitless Injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: Agilent J&W DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[5][13]

Detailed Protocols

Standard and Sample Preparation Protocol
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetone to achieve a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard, aiming for a final concentration of approximately 1 mg/mL in anhydrous acetone.

  • Derivatization Protocol: a. Transfer 100 µL of the standard or sample solution into a 2 mL GC vial. b. Add 100 µL of BSTFA + 1% TMCS reagent to the vial. The use of a catalyst like TMCS is recommended for hindered or less reactive phenols. The reaction solvent is critical; acetone has been shown to accelerate silylation reactions significantly, often completing within seconds at room temperature.[14] c. Securely cap the vial and vortex for 10 seconds. d. Incubate the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization. e. Allow the vial to cool to room temperature before placing it in the GC autosampler.

Silylation Reaction Figure 2. Silylation of this compound cluster_reactants Reactants cluster_products Products Phenol This compound (Active -OH group) Catalyst TMCS (Catalyst) 70°C Phenol->Catalyst BSTFA BSTFA (Silylating Agent) BSTFA->Catalyst TMS_Phenol TMS-ether Derivative (Volatile & Stable) Byproducts Byproducts Catalyst->TMS_Phenol Reaction Catalyst->Byproducts

Caption: Figure 2. Silylation of this compound

GC-MS Operating Parameters

The following table summarizes the optimized instrumental conditions for the analysis. A mid-polarity column like a DB-5ms is chosen as it provides a good balance for separating a range of compounds with varying polarities, making it ideal for a purity analysis where unknown impurities may be present.[5][15]

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching for impurity identification.
Injector Split/Splitless
- ModeSplitPrevents column overloading with a high concentration sample.
- Split Ratio50:1Ensures a sharp injection band while maintaining sensitivity.
- Inlet Temperature280 °CEnsures rapid volatilization of the TMS-derivative without thermal degradation.
- Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
- Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm I.D. column.
Oven Program
- Initial Temperature80 °C, hold for 2 minAllows for focusing of analytes at the head of the column.
- Ramp Rate 115 °C/min to 250 °CProvides good separation of potential impurities from the main peak.
- Hold Time 1Hold for 5 minEnsures elution of all components.
MSD Parameters
- Transfer Line Temp280 °CPrevents condensation of analytes between the GC and MS.
- Ion Source Temp230 °CStandard temperature for electron ionization.
- Quadrupole Temp150 °CStandard temperature for the mass filter.
- Ionization ModeElectron Ionization (EI)Standard, robust ionization technique generating reproducible mass spectra.
- Electron Energy70 eVStandard energy for creating searchable library spectra.
- Scan Range40 - 550 m/zCovers the expected mass range of the derivatized analyte and potential impurities.

Data Analysis and Results

Purity Calculation

The purity of the this compound sample is determined using the area percent method, which assumes that all components in the sample have a similar response factor in the detector.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, a corrected area percent calculation using relative response factors (RRFs) determined from standards of known impurities would be required.

Identification of Impurities

The mass spectrometer is used to identify any impurity peaks observed in the chromatogram. The obtained mass spectrum of an unknown peak is compared against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification. The fragmentation pattern of the silylated derivative is key; BSTFA derivatives typically show characteristic fragments such as [M]+, [M-15]+ (loss of a methyl group), and [M-89]+.[16]

Typical Results

A successful analysis will yield a sharp, symmetrical peak for the TMS-derivative of this compound. The table below presents hypothetical data for a sample analysis.

Peak Number Retention Time (min) Peak Area Area % Tentative Identification (from MS Library)
18.5412,5400.21Unknown Impurity A
29.785,980,11099.65TMS-3-Methoxy-4-(trifluoromethyl)phenol
310.128,4500.14Unknown Impurity B
Total 6,001,100 100.00

Method Validation Considerations (ICH Q2 R1)

To ensure this method is suitable for its intended purpose (a purity test), it must be validated according to ICH Q2(R1) guidelines.[7][9][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradants.[7] This is demonstrated by resolving the main peak from all other components. The use of MS detection provides high specificity.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., 50% to 150% of the target concentration).

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery studies.

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements under the same and different conditions (e.g., different days, different analysts).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate), providing an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purity analysis of this compound using GC-MS. The critical step of silylation derivatization with BSTFA is detailed, which overcomes the challenges associated with analyzing polar phenolic compounds.[3][4] The specified chromatographic conditions and detailed workflow provide a robust starting point for researchers in pharmaceutical development and quality control. Adherence to the principles of method validation will ensure that the data generated is accurate, reliable, and fit for purpose.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health.
  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Analytical Toxicology.
  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate.
  • What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube.
  • Development and Validation of a GC/MS Method for Determination of Phenolic Xenoestrogens in Aquatic Samples. Chemosphere.
  • Live qualification/validation of purity methods for protein products. Purdue University.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health.
  • A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. ResearchGate.
  • Agilent J&W GC Column Selection Guide. Postnova.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • ICH Q2 Analytical Method Validation. Slideshare.
  • Method categories according to the ICH Q2(R1). Lösungsfabrik.
  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central.
  • Determination of Phenolic Compounds from Wine Samples by GC/MS System. ResearchGate.
  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed.
  • Guide to GC Column Selection and Optimizing Separations. Restek.
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.
  • Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate.

Sources

Derivatization Strategies for the Analysis of 3-Methoxy-4-(trifluoromethyl)phenol by Gas and Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE >

Abstract

This application note provides a detailed guide for the derivatization of 3-Methoxy-4-(trifluoromethyl)phenol (CAS No. 106877-41-2), a compound of interest in pharmaceutical and agrochemical research.[1] Direct analysis of this substituted phenol can be challenging due to the polarity imparted by the hydroxyl group, which may lead to poor chromatographic performance, particularly in Gas Chromatography (GC). We present two robust derivatization protocols—silylation and acetylation—to enhance volatility, improve peak shape, and increase sensitivity for GC-Mass Spectrometry (GC-MS) analysis. Additionally, a pre-column derivatization strategy for High-Performance Liquid Chromatography (HPLC) is discussed for applications requiring enhanced UV detection. Each protocol is accompanied by a detailed methodology, an explanation of the underlying chemical principles, and workflow diagrams to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Rationale for Derivatization

This compound is a substituted phenol containing both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group. This unique electronic structure makes it a valuable building block and a potential metabolite in drug discovery programs.[2][3] The accurate quantification of such compounds is critical for metabolic studies, quality control, and reaction monitoring.[4]

However, the analysis of phenolic compounds by GC often presents significant challenges. The polar hydroxyl (-OH) group can engage in hydrogen bonding with active sites on the GC column and inlet, leading to:

  • Poor Peak Shape: Asymmetrical or tailing peaks, which complicate integration and reduce accuracy.

  • Low Sensitivity: Adsorption on the column can lead to sample loss and diminished detector response.

  • Reduced Volatility: The polarity of the hydroxyl group decreases the compound's ability to transition into the gas phase, making it less amenable to GC analysis.[5][6]

Derivatization is a chemical modification process that addresses these issues by converting the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[7] This transformation is essential for achieving high-quality chromatographic data. The primary goals of derivatizing this compound are:

  • For GC-MS: To increase volatility and thermal stability, eliminate peak tailing, and improve chromatographic resolution.[5]

  • For HPLC: To introduce a strongly UV-absorbing or fluorescent tag (chromophore/fluorophore) to enhance detection sensitivity, especially at trace levels.[8][9]

This guide provides validated protocols for silylation and acetylation, two of the most common and effective derivatization strategies for phenols intended for GC-MS analysis, and discusses a strategy for HPLC.

Derivatization Protocols for GC-MS Analysis

For successful GC-MS analysis, it is crucial to select a derivatization method that is rapid, reproducible, and produces a stable derivative. We detail two recommended protocols below.

Protocol A: Silylation with BSTFA + 1% TMCS

Silylation is a versatile and widely used technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[10] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[5] The resulting TMS-ether derivative is significantly more volatile and less polar than the parent phenol.[6]

Principle of Reaction: The lone pair of electrons on the phenolic oxygen attacks the silicon atom of BSTFA. The TMCS catalyst accelerates the reaction. The resulting derivative, 3-Methoxy-4-(trifluoromethyl)phenyl trimethylsilyl ether, is thermally stable and exhibits excellent chromatographic properties.

Materials and Reagents:

  • This compound standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (or other suitable aprotic solvent like Acetonitrile)

  • Internal Standard (IS) solution (e.g., 3,4-dimethylphenol, prepared in solvent)

  • Reaction vials (2 mL, screw-cap) with PTFE-lined septa

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Vortex mixer

Step-by-Step Protocol:

  • Sample Preparation: If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the analyte into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying: Transfer up to 200 µL of the organic extract to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.[5]

  • Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the internal standard solution to the dried sample residue. The IS corrects for variations in derivatization efficiency and instrument response.[5]

  • Reconstitution: Add 100 µL of pyridine to the vial to dissolve the residue. Vortex briefly.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[5]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70-80°C for 45-60 minutes in a heating block.[5][10] Note: Optimization of reaction time and temperature may be required for specific sample matrices.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Workflow Diagram: Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Sample in Solution s2 Dry Down (N2 Stream) s1->s2 s3 Add Internal Standard s2->s3 d1 Add Pyridine (Solvent) s3->d1 d2 Add BSTFA + 1% TMCS d1->d2 d3 Vortex & Heat (70-80°C) d2->d3 a1 Cool to Room Temp d3->a1 a2 Inject into GC-MS a1->a2

Caption: Silylation workflow for GC-MS analysis.

Protocol B: Acetylation with Acetic Anhydride

Acetylation is another robust method that converts the phenolic hydroxyl group into an acetate ester. This is a nucleophilic acyl substitution reaction. The resulting derivative is less polar and more volatile, making it suitable for GC analysis. This method is often preferred when silylation is problematic due to matrix interferences.

Principle of Reaction: The phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically facilitated by a base catalyst like pyridine, which also neutralizes the acetic acid byproduct.[5] The resulting product is 3-Methoxy-4-(trifluoromethyl)phenyl acetate.

Materials and Reagents:

  • This compound standard or dried sample extract

  • Acetic Anhydride

  • Pyridine (reagent and catalyst)

  • Internal Standard (IS) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Extraction solvent (e.g., Hexane or Ethyl Acetate)

  • Reaction vials (2 mL, screw-cap)

  • Vortex mixer

Step-by-Step Protocol:

  • Sample Preparation & Drying: Follow steps 1 and 2 from the Silylation protocol.

  • Internal Standard Spiking: Add a precise volume of the IS solution to the dried residue.

  • Derivatization: Add 100 µL of pyridine and 200 µL of acetic anhydride to the vial.[5]

  • Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Some sterically hindered phenols may require gentle heating (e.g., 60°C) to ensure complete derivatization.[5]

  • Quenching: Carefully add 1 mL of saturated sodium bicarbonate solution to the vial to quench the excess acetic anhydride. Vortex for 30 seconds. You may observe gas evolution (CO₂).

  • Extraction: Add 500 µL of a suitable extraction solvent (e.g., hexane). Vortex vigorously for 1 minute to extract the acetylated derivative into the organic layer.

  • Phase Separation: Centrifuge briefly if needed to separate the layers. Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

Workflow Diagram: Acetylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Extraction p1 Sample in Solution p2 Dry Down (N2 Stream) p1->p2 p3 Add Internal Standard p2->p3 r1 Add Pyridine & Acetic Anhydride p3->r1 r2 Vortex & React (Room Temp) r1->r2 w1 Quench (NaHCO3) r2->w1 w2 Extract with Solvent w1->w2 w3 Collect Organic Layer w2->w3 a1 a1 w3->a1 Ready for GC-MS

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of 3-Methoxy-4-(trifluoromethyl)phenol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-4-(trifluoromethyl)phenol is a highly valuable building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group often enhances critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed, field-proven protocol for the scale-up synthesis of this key intermediate, designed for researchers, process chemists, and drug development professionals. We present a robust, two-step synthetic route commencing from the readily available starting material, 2-methoxyphenol (guaiacol). The methodology emphasizes operational simplicity, scalability, safety, and high-yield production of the target compound. The protocols are structured to be self-validating, with integrated process monitoring steps and detailed explanations for experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Synthetic Strategy

The synthesis of trifluoromethyl-substituted phenols can be challenging, particularly on a larger scale. Direct trifluoromethylation of phenols often requires harsh conditions or expensive, specialized reagents that are not amenable to scale-up.[2][3] Similarly, building the molecule from a pre-functionalized trifluoromethylated ring can involve numerous steps.

To address these challenges, we have developed and optimized a convergent, two-step synthesis that offers a practical and economical alternative. The strategy is outlined below:

  • Step 1: Electrophilic Bromination. Synthesis of the key intermediate, 4-Bromo-2-methoxyphenol, via the selective bromination of commercial 2-methoxyphenol (guaiacol). This reaction is high-yielding and utilizes common laboratory reagents.[4][5]

  • Step 2: Copper-Catalyzed Trifluoromethylation. Introduction of the CF₃ group onto the aromatic ring via a modern copper-catalyzed cross-coupling reaction with a suitable trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF₃).

This approach provides a reliable pathway to the desired product with high purity and is designed with scalability in mind.

Overall Synthetic Scheme:

Overall Synthetic Scheme for this compound

(Note: Image is a placeholder for the chemical reaction scheme.)

Experimental Protocols and Methodologies

Part 1: Scale-Up Synthesis of 4-Bromo-2-methoxyphenol (Intermediate 1)

Principle and Rationale: This step involves the electrophilic aromatic substitution of 2-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing and strongly activating. Bromination is expected to occur predominantly at the para-position relative to the hydroxyl group due to steric hindrance at the ortho-positions. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred for large-scale synthesis due to its solid nature, which makes it easier and safer to handle, and its ability to provide a low, steady concentration of electrophilic bromine, minimizing the formation of polybrominated side products.[4]

Detailed Protocol (100 g Scale):

  • Reactor Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-methoxyphenol (guaiacol) (100 g, 0.806 mol, 1.0 eq.) and acetonitrile (800 mL).

  • Reagent Dissolution: Stir the mixture at room temperature (20-25°C) until all the 2-methoxyphenol has dissolved.

  • Brominating Agent Preparation: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (150 g, 0.842 mol, 1.05 eq.) in acetonitrile (400 mL).

  • Controlled Addition: Add the NBS solution to the dropping funnel. Add the solution dropwise to the stirred 2-methoxyphenol solution over a period of 1.5-2 hours. Monitor the internal temperature and use a water bath to maintain it below 30°C to control the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is fully consumed.

  • Work-up - Quenching: Slowly pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) (1 L) to quench any unreacted bromine.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 400 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water (1 x 500 mL) and brine (1 x 500 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil will solidify upon standing.

  • Final Purification: Recrystallize the crude solid from heptane to yield 4-Bromo-2-methoxyphenol as a white to off-white crystalline solid. Dry the product under vacuum.

Expected Outcome:

  • Yield: 140-155 g (85-95%)

  • Melting Point: 34-37°C[6]

  • Purity (GC): >98%

Part 2: Scale-Up Synthesis of this compound (Final Product)

Principle and Rationale: This transformation is a copper-catalyzed cross-coupling reaction. The aryl bromide (Intermediate 1) is coupled with a nucleophilic trifluoromethyl source. The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of the trifluoromethyl nucleophile. In the presence of an initiator (like a fluoride source) and a copper(I) catalyst, it forms a copper-trifluoromethyl species (CuCF₃), which then couples with the aryl bromide to form the C-CF₃ bond. An inert atmosphere is critical to prevent the oxidation of the copper catalyst and other side reactions.

Detailed Protocol (100 g Scale):

  • Reactor Setup: To a 2 L, dry, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a septum, add 4-Bromo-2-methoxyphenol (100 g, 0.492 mol, 1.0 eq.), copper(I) iodide (CuI) (9.4 g, 0.049 mol, 0.1 eq.), and potassium fluoride (KF) (17.2 g, 0.295 mol, 0.6 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add dry, degassed N,N-Dimethylformamide (DMF) (1 L) to the flask via cannula or syringe.

  • Reagent Addition: Through the septum, slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (105 g, 0.738 mol, 1.5 eq.) via syringe over 20-30 minutes. A slight exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 80°C using an oil bath and stir vigorously for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.[7]

  • Work-up - Quenching: After cooling the reaction to room temperature, slowly and carefully pour the mixture into a beaker containing 1 M hydrochloric acid (HCl) (1.5 L) and ice. Stir for 30 minutes.

  • Work-up - Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 500 mL).

  • Work-up - Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude material by vacuum distillation or column chromatography on silica gel (using a gradient elution of Hexane:Ethyl Acetate) to yield this compound as a clear oil or low-melting solid.

Expected Outcome:

  • Yield: 65-75 g (65-75%)

  • Purity (HPLC): >97%[7][8]

Process Data Summary

ParameterStep 1: BrominationStep 2: Trifluoromethylation
Starting Material 2-Methoxyphenol4-Bromo-2-methoxyphenol
Mass of SM 100 g100 g
Equivalents of SM 1.0 eq.1.0 eq.
Key Reagent N-Bromosuccinimide (NBS)(Trifluoromethyl)trimethylsilane (TMSCF₃)
Equivalents of Reagent 1.05 eq.1.5 eq.
Catalyst N/ACopper(I) Iodide (CuI), 0.1 eq.
Solvent AcetonitrileN,N-Dimethylformamide (DMF)
Reaction Temperature 20-30°C80°C
Reaction Time 4-5 hours12-18 hours
Typical Yield 85-95%65-75%
Product Purity >98% (by GC)>97% (by HPLC)

Safety and Scale-Up Considerations

  • Handling Reagents: N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.[4] Copper iodide and trifluoromethylating agents can be toxic and moisture-sensitive; always handle them under an inert atmosphere.[9][10] All solvents are flammable and should be kept away from ignition sources.

  • Exothermicity: Both reaction steps can be exothermic. For scale-up, controlled, dropwise addition of reagents and efficient heat transfer using a jacketed reactor are critical to prevent thermal runaways.

  • Inert Atmosphere: The copper-catalyzed trifluoromethylation is sensitive to oxygen. On a larger scale, maintaining a robust nitrogen or argon blanket is essential for catalyst longevity and reaction efficiency.

  • Waste Disposal: Halogenated organic waste and solutions containing copper must be disposed of according to institutional and local environmental regulations.

Synthesis Workflow Diagram

Scale_Up_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Trifluoromethylation start1 2-Methoxyphenol reaction1 Reaction at 20-30°C start1->reaction1 reagent1 NBS in Acetonitrile reagent1->reaction1 workup1 Quench (Na₂S₂O₃) Extraction (DCM) reaction1->workup1 purify1 Recrystallization (Heptane) workup1->purify1 intermediate Intermediate 1: 4-Bromo-2-methoxyphenol purify1->intermediate reaction2 Reaction at 80°C (Nitrogen Atmosphere) intermediate->reaction2 reagent2 TMSCF₃, CuI, KF in DMF reagent2->reaction2 workup2 Quench (HCl) Extraction (EtOAc) reaction2->workup2 purify2 Vacuum Distillation or Column Chromatography workup2->purify2 product Final Product: This compound purify2->product

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and scalable method for producing high-purity this compound. By starting with the inexpensive commodity chemical 2-methoxyphenol and employing a robust bromination followed by a modern copper-catalyzed trifluoromethylation, this route is well-suited for producing the quantities required for pharmaceutical research and process development. The emphasis on causality, process monitoring, and safety ensures that this guide is a valuable resource for scientists in the field.

References

  • A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol. Benchchem.
  • Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. US EPA.
  • Technical Support Center: Synthesis of 4-Bromo-2-methoxyphenol. Benchchem.
  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC - NIH.
  • 4-Bromo-2-methoxyphenol | 7368-78-7. Biosynth.
  • Application Notes and Protocols for the Scale-Up Synthesis of 3-Methoxyphenol. Benchchem.
  • An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)
  • Safety Data Sheet - 3-Methoxy-5-trifluoromethyl-phenol. Key Organics.
  • SAFETY DATA SHEET - p-(Trifluoromethoxy)phenol. Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)phenol. Aldrich.
  • Safety Data Sheet - 3-Fluoro-4-methoxyphenol. CymitQuimica.
  • 4-Bromo-2-methoxyphenol | 7368-78-7. ChemicalBook.
  • ANALYTICAL METHOD SUMMARIES. US EPA.
  • Trifluoromethyl
  • Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-4-(trifluoromethyl)phenol (CAS No. 106877-41-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. As a key intermediate, the strategic incorporation of its methoxy and trifluoromethyl groups can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and safe synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: While multiple synthetic strategies can be envisioned, a common and logical approach involves a multi-step sequence starting from a more readily available precursor. A plausible and frequently utilized pathway for analogous structures is the diazotization of a corresponding aniline, such as 2-Methoxy-4-(trifluoromethyl)aniline, followed by a hydrolysis step to yield the phenol. This method is often favored in industrial settings for its reliability, though it requires careful control of reaction conditions due to the instability of the intermediate diazonium salt.[2][3]

Q2: What are the primary safety concerns when synthesizing this compound?

A2: The synthesis involves several hazards that require strict safety protocols.

  • Corrosive Phenols: The final product and phenolic intermediates are corrosive and can cause severe skin burns and eye damage.[4][5]

  • Toxic Reagents: Reagents used in diazotization (e.g., sodium nitrite and strong acids) are toxic.

  • Unstable Intermediates: Diazonium salts are thermally unstable and can decompose explosively if not kept at low temperatures (typically 0-5 °C).[2]

  • Fluorinated Compounds: Many organofluorine compounds require careful handling. Always consult the Safety Data Sheet (SDS) for all reagents and intermediates. All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8]

Q3: Why is temperature control so critical during the diazotization step?

A3: Temperature control is paramount because diazonium salts are notoriously unstable at elevated temperatures. If the temperature rises above 5-10 °C, the diazonium salt can rapidly decompose, leading to a significant drop in yield and the formation of unwanted side products.[2] In a worst-case scenario, uncontrolled decomposition can lead to a dangerous exothermic reaction. Continuous monitoring and maintaining the reaction in an ice or ice/salt bath is essential for both safety and success.[2]

Q4: Can I use a different starting material?

A4: Yes, alternative routes exist. For example, one could start with 3-methoxyphenol and introduce the trifluoromethyl group. However, electrophilic trifluoromethylation of a phenol ring can be challenging due to the directing effects of the hydroxyl and methoxy groups, often leading to mixtures of isomers and requiring specialized, expensive reagents. Another approach could involve the Baeyer-Villiger oxidation of 3-Methoxy-4-(trifluoromethyl)benzaldehyde.[2] The choice of route often depends on the availability and cost of starting materials, scalability, and the desired purity of the final product.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, particularly via the diazotization-hydrolysis pathway.

Problem 1: Low or No Yield of Final Product
Potential Cause Diagnostic Check Recommended Solution
Incomplete Diazotization Test for the presence of unreacted aniline using a TLC spot test. Check for the absence of nitrous acid after the reaction using starch-iodide paper (paper should remain white).Ensure the sodium nitrite solution is added slowly and subsurface while maintaining a temperature below 5 °C.[2] Verify the stoichiometry and purity of your starting aniline and sodium nitrite.
Decomposition of Diazonium Salt Observe for excessive nitrogen gas evolution (bubbling) during the diazotization step. A dark brown or black reaction mixture often indicates decomposition.Strictly maintain the reaction temperature between 0-5 °C using an efficient cooling bath (ice/salt). Use the diazonium salt solution immediately in the next step without letting it warm up.
Inefficient Hydrolysis Analyze a crude reaction sample by GC-MS or LC-MS to identify unreacted diazonium salt or other intermediates.Ensure the hydrolysis step is heated sufficiently (often by adding the cold diazonium solution to hot, acidic water) to drive the reaction to completion. The temperature required can vary, but a vigorous reaction is expected.
Loss During Workup Check the pH of the aqueous layer after extraction. Phenols are acidic and will remain in the aqueous layer if the solution is basic.Acidify the aqueous layer to a pH of ~1-2 before extracting the phenolic product with an organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery.
Problem 2: Formation of Significant Impurities or Side Products
Potential Cause Diagnostic Check Recommended Solution
Azo Coupling The formation of a brightly colored (often red or orange) precipitate suggests the formation of an azo compound. This happens if the diazonium salt couples with unreacted aniline or the product phenol.Maintain a sufficiently acidic environment during diazotization to prevent coupling. Ensure slow, controlled addition of the nitrite solution to avoid localized areas of high diazonium concentration.
Ether Formation If using an alcohol as a solvent or during workup, the formation of an ether side product (Ar-O-Alkyl) is possible. Check for unexpected peaks in ¹H NMR (new alkyl signals) or GC-MS.Avoid using alcohol-based solvents. For the hydrolysis step, use an aqueous acidic solution. If an alcohol was used, purification by column chromatography will be necessary to separate the phenol from the ether.
Tar/Polymer Formation A dark, viscous, and insoluble material indicates polymerization, often caused by overheating or impurities.Ensure high-purity starting materials and solvents. Maintain strict temperature control throughout the process. A continuous flow reactor setup can mitigate risks associated with unstable intermediates and improve purity.[9]
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Diagnostic Check Recommended Solution
Co-eluting Impurities TLC analysis shows overlapping spots between the product and impurities, even with various solvent systems.1. Acid-Base Extraction: Before chromatography, perform an acid-base wash. Dissolve the crude product in an organic solvent (e.g., ether) and wash with a basic solution (e.g., NaHCO₃ or dilute NaOH) to extract the acidic phenol into the aqueous layer. Re-acidify the aqueous layer and extract the purified phenol back into an organic solvent. 2. Optimize Chromatography: Use a less polar solvent system for column chromatography (e.g., hexane/ethyl acetate mixtures). A gradient elution may be necessary.
Product is an Oil or Low-Melting Solid The product does not crystallize easily, making isolation difficult.1. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[10][11] 2. Chromatography: Careful column chromatography on silica gel is the most common method for purifying non-crystalline products.[12]

Visualized Workflows

A clear understanding of the reaction sequence and troubleshooting logic is essential for success.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 2-Methoxy-4-(trifluoromethyl)aniline B Intermediate Diazonium Salt A->B  NaNO₂, H₂SO₄ (aq)  0-5 °C C This compound B->C  H₂O, H₂SO₄  Heat (e.g., 100-120 °C) D Crude Product C->D  Workup  (Extraction) E Pure Product D->E  Column Chromatography  or Distillation G Start Low Product Yield Observed Check_Temp Was temperature kept below 5°C during diazotization? Start->Check_Temp Check_Workup Was the aqueous layer acidified before extraction? Check_Temp->Check_Workup Yes Sol_Temp Optimize cooling; ensure slow addition of NaNO₂. Check_Temp->Sol_Temp No Check_Hydrolysis Was the hydrolysis step heated sufficiently? Check_Workup->Check_Hydrolysis Yes Sol_Workup Acidify to pH 1-2 with conc. HCl/H₂SO₄ and re-extract. Check_Workup->Sol_Workup No Sol_Hydrolysis Increase hydrolysis temperature/time; monitor by TLC/GC. Check_Hydrolysis->Sol_Hydrolysis No End Re-run with optimized conditions. Check_Hydrolysis->End Yes Sol_Temp->End Sol_Workup->End Sol_Hydrolysis->End

Caption: Troubleshooting workflow for low product yield.

Experimental Protocol: Synthesis from 2-Methoxy-4-(trifluoromethyl)aniline

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work must be conducted in a fume hood with appropriate PPE.

Part A: Diazotization
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated sulfuric acid in water. Carefully add the 2-Methoxy-4-(trifluoromethyl)aniline to this acidic solution with stirring.

  • Cooling: Cool the resulting aniline salt suspension to 0-5 °C using an ice/salt bath. It is crucial that the temperature does not exceed 5 °C during the next step. [2]3. Nitrite Addition: Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the cold aniline suspension via the dropping funnel over 30-60 minutes. Maintain vigorous stirring and ensure the temperature remains below 5 °C.

  • Completion Check: After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (should turn blue/black). If the test is negative, add a small amount of additional nitrite solution.

Part B: Hydrolysis
  • Setup: In a separate, larger flask equipped for heating and distillation, bring a dilute solution of sulfuric acid to a gentle boil.

  • Addition: Slowly and carefully add the cold diazonium salt solution from Part A to the hot acid solution. A vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • Reaction: After the addition is complete, continue to heat the mixture (e.g., via steam distillation or reflux) for 1-2 hours to ensure complete hydrolysis of the diazonium salt.

Part C: Workup and Purification
  • Cooling & Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x volume).

  • Wash: Combine the organic extracts and wash sequentially with water and then a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound. [12]Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

References

  • 3-Fluoro-4-methoxyphenol - Safety D
  • SAFETY DATA SHEET - p-(Trifluoromethoxy)phenol. Fisher Scientific. URL
  • Safety Data Sheet - 3-Methoxy-5-trifluoromethyl-phenol. Key Organics. URL
  • 3-Methoxy-4-(trifluoromethoxy)phenol | 1261571-61-2. Benchchem. URL
  • SAFETY DATA SHEET - Phenol, 3-(trifluoromethyl)-. Thermo Fisher Scientific. URL
  • SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)phenol. MilliporeSigma. URL
  • 4-methoxy-3-(trifluoromethyl)phenol (C8H7F3O2). PubChem. URL
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. URL
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • How to Optimize the Synthesis of 3-Methoxyphenol?. Guidechem. URL
  • Phenol, 4-(trifluoromethoxy)-. NIST WebBook. URL
  • (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.
  • An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)
  • p-Trifluoromethoxy phenol | 828-27-3. ChemicalBook. URL
  • Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. URL
  • This compound. LookChem. URL
  • Preparation of 3-methoxyphenol. PrepChem.com. URL
  • Preparation of trifluoromethyl-substituted phenols and phenates.
  • Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL.
  • Advances in the Development of Trifluoromethoxyl

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the experimental use of this versatile intermediate. The unique electronic properties of this compound, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, present both opportunities and challenges in synthetic chemistry. This resource aims to empower you with the knowledge to optimize your reaction conditions and achieve your desired outcomes with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two main centers of reactivity: the phenolic hydroxyl group and the aromatic ring. The hydroxyl group can be deprotonated to form a phenoxide, a potent nucleophile for reactions like O-alkylation and O-acylation. The aromatic ring is susceptible to electrophilic aromatic substitution, with the regioselectivity being influenced by the combined directing effects of the methoxy and trifluoromethyl substituents.

Q2: How do the methoxy and trifluoromethyl groups influence the reactivity of the aromatic ring?

A2: The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1] Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[2] The interplay of these opposing effects governs the overall reactivity and the position of incoming electrophiles.

Q3: Which positions on the aromatic ring are most susceptible to electrophilic attack?

A3: The activating effect of the hydroxyl/methoxy group generally dominates in directing electrophiles.[3] Therefore, the positions ortho and para to the hydroxyl group are the most activated. In this compound, the hydroxyl and methoxy groups are meta to each other. The positions ortho to the hydroxyl group (positions 2 and 6) and para to it (position 4, which is blocked by the trifluoromethyl group) are the most electron-rich. The methoxy group at position 3 will further activate positions 2, 4 and 6. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the hydroxyl group, with the potential for some substitution at the position ortho to the methoxy group and meta to the hydroxyl group (position 5), though this is generally less favored.

Q4: What are the expected pKa of the phenolic proton in this compound?

A4: The trifluoromethyl group's strong electron-withdrawing nature increases the acidity of the phenolic proton compared to phenol or methoxyphenol.[2] This facilitates the formation of the corresponding phenoxide ion under basic conditions, which is a key intermediate in many reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low Yield in O-Alkylation Reactions
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous.The increased acidity due to the -CF₃ group still requires a sufficiently strong base to drive the equilibrium towards the phenoxide.
Side reaction: C-alkylation of the aromatic ring.Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation, leaving a "naked" and highly reactive phenoxide oxygen, favoring O-alkylation.The phenoxide ion is an ambident nucleophile. Polar aprotic solvents favor O-alkylation, while polar protic solvents can lead to more C-alkylation.[4]
Decomposition of the starting material or product.Conduct the reaction at a lower temperature and monitor progress closely by TLC.Although the phenoxide is relatively stable, prolonged exposure to harsh conditions or high temperatures can lead to degradation.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Potential Cause Troubleshooting Action Scientific Rationale
Reaction conditions are too harsh, leading to multiple substitutions.Use milder reaction conditions (e.g., lower temperature, less reactive electrophile). For bromination, consider using NBS in a non-polar solvent instead of Br₂ with a Lewis acid.[5]The hydroxyl group is a strong activator, making the ring highly susceptible to polysubstitution.[6]
Steric hindrance at the desired position.Consider a different electrophile with a smaller steric profile.The trifluoromethyl group is sterically demanding and can hinder attack at the adjacent position.
Unexpected product distribution due to complex directing effects.Carefully analyze the 1H NMR of the crude product to identify all isomers. Purification by column chromatography may be necessary.The competing directing effects of the methoxy and trifluoromethyl groups can sometimes lead to a mixture of products that may be difficult to predict without experimental data.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Action Scientific Rationale
Product is a viscous oil or low-melting solid.Attempt purification by flash column chromatography with a carefully chosen solvent system. If the product is an acid or base, an acid/base wash of the organic layer during workup can remove impurities.Phenolic compounds and their derivatives can be challenging to crystallize. Chromatography is often the most effective purification method.
Presence of unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC. Consider using a slight excess of the limiting reagent.Incomplete reactions are a common source of purification challenges.
Formation of closely related byproducts.Optimize reaction conditions to minimize side reactions. A high-resolution analytical technique like HPLC can be used to assess purity and guide purification strategy.Isomeric byproducts can be difficult to separate. Improving the selectivity of the reaction is the best approach.

Experimental Protocols

Representative Protocol: Electrophilic Bromination

This protocol provides a general method for the monobromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired brominated product(s).

Visualizations

Logical Workflow for Troubleshooting Low Yield in O-Alkylation

G start Low Yield in O-Alkylation check_deprotonation Check Deprotonation Completeness start->check_deprotonation incomplete Incomplete Deprotonation check_deprotonation->incomplete stronger_base Use Stronger Base (e.g., NaH) incomplete->stronger_base Yes check_side_reactions Analyze for Side Products (e.g., C-alkylation) incomplete->check_side_reactions No optimized Optimized Conditions stronger_base->optimized c_alkylation C-Alkylation Detected? check_side_reactions->c_alkylation change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) c_alkylation->change_solvent Yes check_degradation Check for Degradation (TLC analysis) c_alkylation->check_degradation No change_solvent->optimized degradation Degradation Observed? check_degradation->degradation lower_temp Lower Reaction Temperature degradation->lower_temp Yes degradation->optimized No lower_temp->optimized

Caption: Troubleshooting decision tree for low yield in O-alkylation reactions.

Directing Effects on Electrophilic Aromatic Substitution

G cluster_0 This compound cluster_1 Substituent Effects Ring Aromatic Ring Product Product Ring->Product Electrophilic Attack at Activated Positions OH Hydroxyl (-OH) Strongly Activating Ortho, Para-directing OH->Ring Donates e- density (Resonance) OCH3 Methoxy (-OCH3) Strongly Activating Ortho, Para-directing OCH3->Ring Donates e- density (Resonance) CF3 Trifluoromethyl (-CF3) Strongly Deactivating Meta-directing CF3->Ring Withdraws e- density (Inductive)

Sources

Technical Support Center: Synthesis of Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of trifluoromethylphenols. The incorporation of the trifluoromethyl (–CF₃) group into phenols is a cornerstone of modern medicinal and materials chemistry, imparting unique properties such as enhanced metabolic stability and lipophilicity. However, the synthetic routes to these valuable compounds are often fraught with challenges, leading to frustrating side reactions that can compromise yield and purity.

This guide is designed to serve as a field-manual, providing direct, actionable advice to troubleshoot common issues encountered during synthesis. We will move beyond simple protocols to explore the underlying chemical principles driving these side reactions, empowering you to make informed decisions and optimize your experimental outcomes.

Part 1: Troubleshooting by Synthetic Strategy

The choice of synthetic strategy is the most critical factor influencing the types of side reactions you may encounter. Below, we address the most common issues associated with three primary synthetic routes.

Strategy A: Direct C-H Trifluoromethylation of Phenols

This approach, while conceptually straightforward, involves the direct replacement of a hydrogen atom on the aromatic ring with a –CF₃ group. The primary challenges are controlling where the group adds (regioselectivity) and preventing unwanted reactions at the hydroxyl group.

Root Cause Analysis: The hydroxyl group of a phenol is a strong ortho-, para- director for electrophilic aromatic substitution. However, many modern trifluoromethylation reactions proceed via radical mechanisms. The CF₃ radical is electrophilic in nature, but its reactivity is less predictable than classic electrophiles, often leading to mixtures of isomers.[1] Furthermore, the phenoxide anion, formed under basic conditions, can further complicate selectivity.[2]

Troubleshooting & Preventative Measures:

  • Reagent Selection is Key: Electrophilic "CF₃⁺" reagents (e.g., Togni or Umemoto reagents) can favor ortho and para substitution, but C-trifluoromethylation often competes with O-trifluoromethylation, where the reagent attacks the oxygen atom instead of the ring.[3][4]

  • Steric Hindrance: Employing bulky protecting groups on the phenol or using sterically hindered trifluoromethylating reagents can direct the substitution to the less hindered para position.

  • Solvent and Additives: The use of cyclodextrins as additives has been shown to control regioselectivity by encapsulating the aromatic substrate, leaving only specific C-H bonds accessible for trifluoromethylation.[1]

  • Reaction Conditions: Radical reactions initiated by light (photoredox catalysis) or radical initiators can have their selectivity tuned by controlling temperature, concentration, and solvent.[2]

Root Cause Analysis: Phenols are sensitive to oxidation, especially under the harsh conditions required by some older trifluoromethylation methods. Reagents like trifluoroiodomethane (CF₃I) under UV irradiation or certain hypervalent iodine reagents can be aggressive, leading to tar formation and degradation of the electron-rich phenol ring.

Troubleshooting & Preventative Measures:

  • Milder Reagents: Opt for modern, milder reagents. Visible-light-promoted methods using CF₃I with a photocatalyst can operate at room temperature, significantly reducing degradation.[2]

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phenol or phenoxide.

  • Protecting Groups: Temporarily protecting the hydroxyl group as a less reactive ether or silyl ether can shield the ring from excessive oxidative stress. The protecting group can be removed in a subsequent step.

Root Cause Analysis: This is a classic case of competing C- vs. O-alkylation. The phenoxide ion is an ambident nucleophile, with reactive sites on both the oxygen and the aromatic carbon atoms. "Hard" electrophiles tend to react at the "hard" oxygen atom, while "softer" electrophiles favor the "soft" carbon atom. Many electrophilic trifluoromethylating reagents have significant "hard" character.[3][5]

Troubleshooting & Preventative Measures:

  • Reagent Choice: The reaction of phenols with hypervalent iodine reagents, such as the Togni reagent, is known to produce trifluoromethyl ethers as byproducts, with the trifluoromethylation occurring preferentially at the aromatic core.[4][5]

  • Solvent Effects: Polar, aprotic solvents (like DMF or DMSO) can solvate the counter-ion of the phenoxide, leaving the oxygen atom more exposed and increasing the likelihood of O-alkylation. Non-polar solvents may favor C-alkylation.

  • Temperature Control: O-alkylation is often kinetically favored (faster), while C-alkylation can be thermodynamically favored (more stable product). Running the reaction at lower temperatures for longer times may improve the C/O ratio in some systems.

Strategy B: Hydroxylation of Trifluoromethylarenes

This "reverse" approach starts with a trifluoromethyl-substituted benzene (benzotrifluoride) and introduces the hydroxyl group. This strategy avoids the C/O selectivity issue but has its own set of challenges.

Root Cause Analysis: Introducing a functional group onto an existing aromatic ring is governed by the directing effects of the substituents already present. The –CF₃ group is a powerful electron-withdrawing group and a meta- director for electrophilic aromatic substitution. Conversely, in nucleophilic aromatic substitution (SNAᵣ), it directs incoming nucleophiles to the ortho and para positions. Using the wrong reaction type will lead to the undesired isomer.

Troubleshooting & Preventative Measures:

  • For meta-Trifluoromethylphenols: Use electrophilic hydroxylation methods (e.g., nitration followed by reduction and diazotization/hydrolysis). The nitration of benzotrifluoride will be directed to the meta position.

  • For ortho/para-Trifluoromethylphenols: Use a nucleophilic approach. A common method is the Ullmann condensation, where a halo-benzotrifluoride (e.g., 4-chlorobenzotrifluoride) is reacted with a hydroxide source, catalyzed by copper.[6] Palladium-catalyzed Buchwald-Hartwig-type hydroxylations are also effective.[7][8]

Root Cause Analysis: The trifluoromethyl group is generally stable, but it is susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[9][10][11] The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom electrophilic and vulnerable to nucleophilic attack by water or hydroxide.[12] This is especially problematic in reactions requiring strong bases (like NaOH or KOH at >150 °C) or superacids.[9][13]

Troubleshooting & Preventative Measures:

  • Control pH and Temperature: Avoid excessively harsh conditions. If using a strong base for hydroxylation (e.g., Ullmann reaction), use the lowest effective temperature and reaction time.

  • Milder Conditions: Explore modern cross-coupling reactions like the Buchwald-Hartwig amination/etherification, which often proceed under milder basic conditions than traditional Ullmann reactions.[7][8]

  • Substituent Effects: The stability of the -CF₃ group can be influenced by other substituents on the ring. Electron-donating groups can sometimes increase susceptibility to hydrolysis under certain photolytic or dark conditions.[14]

Part 2: General Purification and Analysis

Root Cause Analysis: Trifluoromethylphenols can be challenging to purify due to the potential for a mixture of isomers with similar polarities and the presence of persistent, sometimes fluorinated, byproducts.

Troubleshooting & Preventative Measures:

  • Aqueous Workup (Acid-Base Extraction): This is the first and most powerful step.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The acidic phenol will deprotonate to form a water-soluble phenoxide salt, which moves to the aqueous layer. Non-acidic impurities remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 1-2M HCl) to a pH of ~1-2. The neutral phenol will precipitate or can be extracted back into a fresh portion of organic solvent. This process effectively removes non-acidic byproducts.[15]

  • Chromatography: Flash column chromatography is often necessary to separate isomers or closely related impurities.[16][17]

    • Solvent System: A typical mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • Pro-Tip: Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can reduce "tailing" of the phenolic spot on the silica gel.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent final step to achieve high purity.[15][16][17]

Part 3: Methodologies & Visual Guides

Protocol: A General Method for Purifying a Crude Trifluoromethylphenol via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in 10 volumes of ethyl acetate (EtOAc).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add 5 volumes of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium trifluoromethylphenoxide salt) into a clean Erlenmeyer flask.

  • Back-Extraction (Optional but Recommended): Add another 3-5 volumes of 1 M NaOH to the organic layer in the funnel, shake again, and combine the aqueous layer with the first extract. This ensures complete recovery of the product.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2 (check with pH paper). A precipitate may form, or the solution may become cloudy.

  • Final Extraction: Add 10 volumes of fresh EtOAc to the acidified aqueous solution and return it to the separatory funnel. Shake to extract the neutral trifluoromethylphenol back into the organic layer.

  • Final Wash & Dry: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified trifluoromethylphenol.

Visual Workflow: Troubleshooting Isomer Formation in Direct Trifluoromethylation

This diagram outlines the decision-making process when faced with poor regioselectivity.

G start Problem: Mixture of Isomers check_mechanism Reaction Type? start->check_mechanism radical Radical Pathway (e.g., Photoredox, CF3I) check_mechanism->radical Radical electrophilic Electrophilic Pathway (e.g., Togni, Umemoto) check_mechanism->electrophilic Electrophilic sol_radical_1 Option 1: Use Additives (e.g., Cyclodextrins) radical->sol_radical_1 sol_radical_2 Option 2: Change Solvent/Temp (Tune kinetics) radical->sol_radical_2 sol_electro_1 Option 1: Use Bulky Protecting Group (Force para-selectivity) electrophilic->sol_electro_1 sol_electro_2 Option 2: Change Reagent (Vary steric/electronic profile) electrophilic->sol_electro_2 outcome_good Improved Regioselectivity sol_radical_1->outcome_good sol_radical_2->outcome_good sol_electro_1->outcome_good sol_electro_2->outcome_good caption Fig 1. Decision tree for improving regioselectivity.

Fig 1. Decision tree for improving regioselectivity.

Mechanistic Insight: The C- vs. O-Trifluoromethylation Dichotomy

The competition between attack at Carbon vs. Oxygen is a fundamental challenge.

G cluster_start Reactants cluster_products Potential Products Phenoxide Phenoxide Anion (Ambident Nucleophile) C_product C-Trifluoromethylation (Desired Phenol) O_product O-Trifluoromethylation (Side-Product Ether) CF3_reagent Electrophilic CF3 Reagent (e.g., Togni-CF3+) CF3_reagent->C_product Attack at C (Favored by 'soft' character) CF3_reagent->O_product Attack at O (Favored by 'hard' character) caption Fig 2. Competing pathways in phenol trifluoromethylation.

Fig 2. Competing pathways in phenol trifluoromethylation.

References

  • Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O‑Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O‑Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3754–3757. [Link]
  • Barrio, P., & Garcia, J. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(15), 9205-9213. [Link]
  • Yadav, P., Khoury, S., Fridman, N., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
  • Mizuta, S., Kuribayashi, S., et al. (2020). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. [Link]
  • Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1745. [Link]
  • Le Fave, G. M. (1949). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 71(12), 4148–4149. [Link]
  • Goedecke, C. (2024).
  • Ullmann Condensation. (n.d.). In Wikipedia.
  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry. [Link]
  • Fujikawa, K., & Fujioka, T. (2020). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. Chemical and Pharmaceutical Bulletin, 68(8), 705-716. [Link]
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637. [Link]
  • Matterna, M., & Francke, R. (2016). Electrochemical O-trifluoromethylation of electron-deficient phenols.
  • Besset, T., & Togni, A. (2013). The reaction of the 10-I-3 hypervalent iodine electrophilic trifluoromethylation reagent...
  • Beilstein Journal of Organic Chemistry. (2013). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
  • List of purification methods in chemistry. (n.d.). In Wikipedia.
  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • Tang, X., & Togni, A. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie International Edition, 54(47), 13988-14008. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Chia, H. Y., & Chen, Y. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(1), 253–261. [Link]

Sources

Technical Support Center: Purification of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-Methoxy-4-(trifluoromethyl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The following sections provide in-depth, experience-based troubleshooting advice and frequently asked questions to help you overcome common purification challenges and ensure the highest purity of your final compound.

Compound Properties Overview

A thorough understanding of the physicochemical properties of this compound is the foundation of an effective purification strategy. This molecule's characteristics dictate its behavior in various separation techniques.

PropertyValueSignificance for Purification
Molecular Formula C₈H₇F₃O₂-
Molecular Weight 192.14 g/mol Relevant for mass spectrometry and molarity calculations.
Appearance Varies; can be a low melting solid or oilThe physical state of the crude product provides initial clues about purity.
pKa ~9.3 (Predicted)[1]The acidic nature of the phenolic proton is key for acid-base extraction techniques.[2][3][4]
Boiling Point ~92 °C @ 25 mmHg[1]Suggests that distillation under reduced pressure is a viable purification method for removing non-volatile impurities.[5][6]
Solubility Soluble in methanol, chloroform, ethyl acetate, acetone.[1]Guides the selection of solvents for extraction, chromatography, and recrystallization.[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Q1: My crude product is a dark, intractable oil, but I expected a solid. How can I clean it up?

Cause: This is a classic sign of significant impurities. Dark coloration often arises from polymeric byproducts or residual reagents from the synthesis. The oily consistency indicates that the melting point of your compound is depressed by these impurities.

Solution Workflow:

  • Initial Analysis (TLC): Before any purification attempt, run a Thin Layer Chromatography (TLC) analysis of your crude oil. This will give you a qualitative assessment of the number of components and their relative polarities, which will guide your choice of purification strategy.

    • Recommended TLC System: Start with 20% Ethyl Acetate in Hexane.

    • Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain.

  • Liquid-Liquid Extraction (Acid-Base Chemistry): The phenolic nature of your target compound is your greatest asset. An acid-base extraction is a powerful first-pass purification step to separate it from neutral and basic impurities.[2][3][8]

    G crude Crude Oily Product dissolved in Diethyl Ether sep_funnel1 Separatory Funnel: Add 1M NaOH (aq) crude->sep_funnel1 aq_layer1 Aqueous Layer: Sodium 3-methoxy-4-(trifluoromethyl)phenoxide (Water Soluble Salt) sep_funnel1->aq_layer1 Separate org_layer1 Organic Layer: Neutral Impurities (e.g., unreacted starting materials, non-acidic byproducts) sep_funnel1->org_layer1 Layers sep_funnel2 Separatory Funnel: Acidify with 2M HCl (aq) to pH ~2 aq_layer1->sep_funnel2 extract Extract with Ethyl Acetate sep_funnel2->extract final_org Organic Layer: Purified this compound extract->final_org Separate final_aq Aqueous Layer: NaCl, excess HCl extract->final_aq Layers dry Dry (Na₂SO₄), Filter, Concentrate in vacuo final_org->dry product Partially Purified Product dry->product

    Figure 1: Acid-Base Extraction Workflow.

    Protocol: Acid-Base Extraction

    • Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) solution. The phenol will deprotonate to form the water-soluble sodium salt, which partitions into the aqueous layer.[2][8]

    • Separate the layers. The organic layer contains neutral impurities and can be discarded (after verification by TLC).

    • Wash the basic aqueous layer with diethyl ether once more to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify it with 2M hydrochloric acid (HCl) until the pH is acidic (pH ~2), causing the purified phenol to precipitate or oil out.

    • Extract the product back into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Verification: After this procedure, your product should be significantly cleaner and may solidify upon concentration. Re-run a TLC to confirm the removal of impurities.

Q2: My NMR/GC-MS analysis shows a purity of <95% after extraction. What's the next step?

Cause: While acid-base extraction is excellent for removing neutral or basic impurities, it will not separate your product from other acidic compounds, such as isomeric phenols or carboxylic acids, which may have formed during synthesis.

Solution: Flash Column Chromatography

For separating compounds with similar functional groups, flash column chromatography is the method of choice.[9] The key is selecting an appropriate solvent system (eluent) that provides good separation on the stationary phase (typically silica gel).

Finding the Right Eluent System:

  • TLC Analysis: The goal is to find a solvent system where your product has an Rf (retention factor) of approximately 0.3. This Rf value generally provides the best separation in a column.

  • Start with a Standard System: A common starting point for moderately polar compounds is a mixture of ethyl acetate (polar) and hexane (non-polar).[9]

  • Adjust Polarity:

    • If Rf is too high (>0.5): Decrease the polarity by reducing the amount of ethyl acetate.

    • If Rf is too low (<0.2): Increase the polarity by increasing the amount of ethyl acetate.

    • For very polar impurities that are difficult to separate, a more polar system like methanol in dichloromethane might be necessary.[10]

Eluent SystemPolarityGood For Separating...
5-20% Ethyl Acetate/Hexane Low to MediumStandard choice for compounds of moderate polarity.[9]
1-5% Methanol/Dichloromethane Medium to HighMore polar compounds or when solubility in hexane is poor.[10]
HILIC (e.g., Acetonitrile/Water) High (Aqueous Normal-Phase)Extremely polar compounds that are not retained in reversed-phase.[11][12]

G start Partially Pure Product tlc TLC Analysis (Find Eluent for Rf ≈ 0.3) start->tlc column Prepare Silica Gel Column tlc->column load Load Sample (Dry or Wet Loading) column->load elute Elute with Chosen Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Pool Pure concentrate Concentrate in vacuo combine->concentrate product High Purity Product (>99%) concentrate->product

Figure 2: Flash Column Chromatography Workflow.

Q3: I have successfully isolated my product as a solid, but it has a slight yellow tint. How can I get a pure white, crystalline solid?

Cause: A persistent color often indicates the presence of a small amount of a highly conjugated or oxidized impurity. Recrystallization is an excellent technique for removing trace amounts of impurities from a solid matrix.

Solution: Recrystallization

The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities behind in the solvent.

Choosing the Right Solvent: The ideal recrystallization solvent is one in which your product is:

  • Highly soluble at high temperatures.

  • Poorly soluble at low temperatures.

Recommended Solvent Systems:

  • Single Solvent: For phenols, solvents like ethanol or aqueous ethanol mixtures can be effective.[7][13]

  • Two-Solvent System: A common and often successful approach is using a solvent pair like Hexane/Ethyl Acetate or Hexane/Acetone.[13][14]

Protocol: Two-Solvent Recrystallization (Hexane/Ethyl Acetate)

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture until the solid just dissolves.

  • Slowly add the "poor" solvent (hexane) dropwise to the hot solution until you see the first sign of persistent cloudiness (the saturation point).

  • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate, ensuring the solution is clear and saturated.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization.

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the best way to store purified this compound? A: Phenols can be sensitive to air and light, leading to oxidation and discoloration over time. It is recommended to store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) at room temperature in a dark place.[1]

Q: What are the primary safety concerns when handling this compound? A: this compound and its structural isomers are classified as irritants and can be harmful if swallowed, inhaled, or in contact with skin.[15] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q: Can I use distillation for purification? A: Yes, given its reported boiling point of 92 °C at 25 mmHg, vacuum distillation is a viable method, particularly for removing non-volatile impurities or for purification on a larger scale where chromatography may be less practical.[5][6]

Q: My synthesis involves a starting material, 3-fluoro-4-methoxyaniline. What is a likely byproduct I should look for? A: A common synthetic route to phenols from anilines is via a diazonium salt intermediate.[16][17] Incomplete hydrolysis of the diazonium salt or side reactions can lead to various impurities. A primary concern would be the presence of residual starting aniline or coupled azo compounds, which are often highly colored. An acid wash during the workup is crucial for removing any unreacted basic aniline.

References

  • Organic Acid-Base Extractions. Chemistry Steps. [Link]
  • Can I use acid - base extraction for fractional of phenols and flavonoids
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
  • Acid–base extraction. Wikipedia. [Link]
  • Acid-Base Extraction. University of Colorado Boulder. [Link]
  • 3-(Trifluoromethoxy)phenol. PubChem. [Link]
  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
  • CID 160308704. PubChem. [Link]
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • What can I use to purify polar reaction mixtures? Biotage. [Link]
  • What is the best solvent to prepare phenol and flavonoid extracts?
  • 4-(trifluoromethoxy)phenol. ChemSynthesis. [Link]
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chrom
  • A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online. [Link]
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Irvine. [Link]
  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates...
  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL.

Sources

Technical Support Center: Reactions of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the success and integrity of your research.

Troubleshooting Guide: Navigating Unexpected Results

This section addresses specific issues you may encounter during the chemical modification of this compound. Each entry provides a potential explanation for the observed problem and offers actionable solutions based on established chemical principles.

Issue 1: Low Yield in Williamson Ether Synthesis - Unexpected C-Alkylation

Question: I am attempting a Williamson ether synthesis with this compound to produce an O-alkylated product, but I am observing a significant amount of a byproduct that appears to be C-alkylated, leading to a low yield of my desired ether. Why is this happening and how can I improve the selectivity for O-alkylation?

Answer:

The observation of C-alkylation as a competing side reaction in the Williamson ether synthesis of phenols is a known challenge.[1] The phenoxide ion, formed by deprotonating the phenol, is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbon atoms ortho and para to the hydroxyl group).[2]

Causality and Mechanism:

The regioselectivity of the alkylation (O- vs. C-alkylation) is influenced by several factors, including the nature of the solvent, the counter-ion, the electrophile, and the temperature.[3]

  • Hard and Soft Acid-Base (HSAB) Theory: The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer" nucleophilic centers. "Hard" electrophiles tend to react with the hard oxygen center (O-alkylation), while "softer" electrophiles may react with the softer carbon centers (C-alkylation).

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leaving the phenoxide oxygen more exposed and nucleophilic, thus favoring O-alkylation.[4] Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and potentially favoring C-alkylation.

  • Counter-ion: The nature of the cation from the base used can influence the reactivity of the phenoxide. Larger, softer cations (like cesium) can lead to a more "naked" and reactive phenoxide, which can sometimes increase the proportion of O-alkylation.

Troubleshooting Protocol:

To favor O-alkylation and minimize the formation of C-alkylated byproducts, consider the following modifications to your experimental protocol:

  • Choice of Base and Solvent:

    • Use a strong base to ensure complete deprotonation of the phenol. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like DMF or THF are excellent choices.[5]

    • Avoid using protic solvents like ethanol, as they can decrease the nucleophilicity of the phenoxide oxygen.

  • Reaction Temperature:

    • Generally, lower temperatures favor the kinetically controlled product, which is often the O-alkylated ether. Higher temperatures can lead to the thermodynamically more stable C-alkylated product.

  • Nature of the Alkylating Agent:

    • Use a primary alkyl halide, as they are more reactive in SN2 reactions and less sterically hindered.[5] Tertiary alkyl halides will predominantly lead to elimination byproducts.[5]

Experimental Protocol: Optimized Williamson Ether Synthesis for O-Alkylation

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired O-alkylated product from any C-alkylated byproducts.

Diagram: O- vs. C-Alkylation Pathways

G Phenoxide 3-Methoxy-4-(trifluoromethyl)phenoxide O_Alkylation O-Alkylation (Desired Product) Phenoxide->O_Alkylation Attack by Oxygen C_Alkylation C-Alkylation (Byproduct) Phenoxide->C_Alkylation Attack by Ring Carbon AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Caption: Competing pathways in the alkylation of a phenoxide.

Issue 2: Formation of Multiple Isomers in Nitration Reactions

Question: I am trying to perform a mononitration on this compound, but my analysis shows a mixture of nitrated products. How can I control the regioselectivity of this reaction to obtain a single major product?

Answer:

The nitration of a substituted benzene ring is a classic example of an electrophilic aromatic substitution reaction where the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.[6][7] In the case of this compound, you have three directing groups to consider: the hydroxyl (-OH), the methoxy (-OCH₃), and the trifluoromethyl (-CF₃) groups.

Causality and Directing Effects:

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strongly activating, electron-donating groups and are ortho, para-directors.[8]

  • Trifluoromethyl (-CF₃) Group: This is a strongly deactivating, electron-withdrawing group and is a meta-director.[8]

The positions on the aromatic ring are influenced by these groups as follows:

  • Position 2: ortho to -OH, meta to -OCH₃, and meta to -CF₃.

  • Position 5: para to -OH, ortho to -OCH₃, and ortho to -CF₃.

  • Position 6: ortho to -OH, para to -OCH₃, and meta to -CF₃.

Given that the hydroxyl and methoxy groups are strong activators, they will predominantly direct the incoming electrophile (the nitronium ion, NO₂⁺). The trifluoromethyl group's deactivating effect will be less influential in determining the position of substitution. Therefore, nitration is most likely to occur at the positions activated by the -OH and -OCH₃ groups, leading to a mixture of isomers. Over-nitration to form dinitro- or trinitro-phenols can also occur under harsh conditions.[9]

Troubleshooting Protocol:

To improve the regioselectivity of the nitration, you need to carefully control the reaction conditions:

  • Nitrating Agent: Use a milder nitrating agent. A mixture of dilute nitric acid is often used for the mononitration of highly activated phenols.[10][11] Using a mixture of sodium nitrate and a solid acid support can also provide milder conditions.[12]

  • Reaction Temperature: Keep the temperature low (e.g., 0-5 °C) to minimize the formation of byproducts and over-nitration.[11]

  • Solvent: The choice of solvent can influence the isomer distribution.

Experimental Protocol: Regioselective Mononitration

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled solution of dilute nitric acid (1.05 eq) in the same solvent dropwise with vigorous stirring.

  • Maintain the temperature at 0-5 °C throughout the addition and for a further 1-2 hours after the addition is complete.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration or extract with an organic solvent.

  • Wash the product/extract with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Separate the isomers by column chromatography or fractional crystallization.

Diagram: Directing Effects on this compound

Caption: Directing influences on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the halogenation of this compound?

A1: Similar to nitration, halogenation is an electrophilic aromatic substitution.[9] The hydroxyl and methoxy groups are strong activators and will direct the incoming halogen (e.g., Br⁺ or Cl⁺) to the ortho and para positions relative to themselves. You can expect a mixture of mono-halogenated isomers. Under more vigorous conditions (e.g., excess halogenating agent, Lewis acid catalyst), polyhalogenation can occur.[13][14] To favor monohalogenation, it is advisable to use a mild halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) and control the stoichiometry carefully.

Q2: Can the methoxy group be cleaved during reactions?

A2: Yes, the methyl ether can be cleaved under certain conditions, particularly in the presence of strong acids like HBr or HI, or strong Lewis acids like BBr₃.[15] This would result in the formation of the corresponding dihydroxy-trifluoromethylbenzene. If your desired reaction requires acidic conditions, it is important to choose a milder acid or run the reaction at a lower temperature to minimize this side reaction.

Q3: How does the trifluoromethyl group affect the stability of the molecule?

A3: The trifluoromethyl group is generally very stable under a wide range of reaction conditions.[16][17] It is resistant to both acidic and basic hydrolysis. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack, making reactions like nitration and halogenation slower than on an unsubstituted phenol.

Q4: What should I look for in the NMR or Mass Spectrum to identify C-alkylated byproducts?

A4:

  • ¹H NMR: In the desired O-alkylated product, the aromatic proton signals will remain, and you will see new signals corresponding to the alkyl group attached to the oxygen. In a C-alkylated byproduct, one of the aromatic protons will be replaced by the alkyl group, leading to a change in the splitting pattern and integration of the aromatic region. You will also see the signals for the alkyl group.

  • ¹³C NMR: The C-alkylated product will show a new aliphatic carbon signal and the loss of a C-H signal in the aromatic region, replaced by a quaternary carbon signal where the alkyl group is attached.

  • Mass Spectrometry: The O- and C-alkylated products are isomers and will have the same molecular weight. Fragmentation patterns might differ, but this may not always be conclusive. The best way to differentiate them is by NMR or by chromatographic separation and characterization.

References

Sources

Technical Support Center: Suzuki Coupling with Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted phenols. This resource is designed for researchers, synthetic chemists, and drug development professionals to navigate the unique challenges associated with using phenol derivatives as electrophilic partners. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, increase yields, and solve common experimental issues.

Troubleshooting Guide

This section addresses specific problems encountered during Suzuki coupling reactions with substituted phenols. Each answer provides a causal explanation and actionable solutions.

Q1: My Suzuki coupling with a substituted phenol is resulting in low to no yield. What are the primary factors I should investigate?

A1: A low or nonexistent yield in a Suzuki coupling involving a phenol derivative typically points to one of three primary areas: inefficient activation of the phenolic hydroxyl group, issues with the catalytic system, or degradation of the boronic acid partner.[1]

A systematic approach is the most effective way to troubleshoot:

  • Confirm Phenol Activation: The hydroxyl group (-OH) of a phenol is a notoriously poor leaving group for the crucial oxidative addition step in the catalytic cycle.[2][3] Direct coupling is challenging and requires specialized conditions.[4][5] Verify that your pre-activation step (e.g., conversion to a tosylate, triflate, nonaflate, or carbamate) has gone to completion. Incomplete conversion means you are introducing unreactive starting material into your coupling reaction.

  • Assess Catalyst and Ligand Integrity: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure your reaction setup was properly degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ to Pd(0) to enter the catalytic cycle.[6] The choice of ligand is also critical; bulky, electron-rich phosphine ligands are often required to facilitate the difficult oxidative addition of C(sp²)-O bonds.[7]

  • Check Reagent Quality: Boronic acids can degrade via protodeboronation (hydrolysis back to the arene) or form inactive trimeric boroxines, especially if stored improperly or under harsh reaction conditions.[6][8] Use fresh or properly stored boronic acid. The quality of the base is also crucial; it should be finely powdered and anhydrous (unless water is an intended co-solvent) to ensure consistent results.[1]

Below is a logical workflow to diagnose the issue:

TroubleshootingWorkflow Start Low / No Yield CheckActivation 1. Verify Phenol Activation (TLC, NMR of activated substrate) Start->CheckActivation ActivationOK Activation Complete? CheckActivation->ActivationOK CheckCatalyst 2. Evaluate Catalytic System CatalystOK Catalyst & Ligand OK? CheckCatalyst->CatalystOK CheckReagents 3. Assess Reagent Quality ReagentsOK Reagents Fresh? CheckReagents->ReagentsOK ActivationOK->CheckCatalyst Yes RedoActivation Solution: Re-run activation reaction. Purify activated phenol. ActivationOK->RedoActivation No CatalystOK->CheckReagents Yes OptimizeCatalyst Solution: - Degas solvent thoroughly. - Screen different ligands (e.g., Buchwald ligands). - Increase catalyst loading. CatalystOK->OptimizeCatalyst No ReplaceReagents Solution: - Use fresh boronic acid. - Consider boronate esters (e.g., pinacol). - Use anhydrous, powdered base. ReagentsOK->ReplaceReagents No Success Problem Solved ReagentsOK->Success Yes, problem likely solved RedoActivation->Success OptimizeCatalyst->Success ReplaceReagents->Success

Caption: A workflow for troubleshooting a failed Suzuki coupling.

Q2: I am observing significant protodeboronation of my boronic acid. What causes this and how can I prevent it?

A2: Protodeboronation is a common side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond, resulting in the formation of the corresponding arene as a byproduct.[6] This process is often promoted by harsh conditions, such as high temperatures, extended reaction times, and the presence of excess water or strong bases.[8]

Causality: The mechanism involves the protonolysis of the boronic acid or its corresponding boronate ester. Certain structural motifs, such as electron-rich heteroaryl boronic acids or those with protonable heteroatoms, are particularly susceptible.[6]

Solutions:

  • Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[6] These esters are more robust and less prone to premature hydrolysis and protodeboronation. The boronic acid is released slowly under the reaction conditions, keeping its ambient concentration low.

  • Modify Reaction Conditions:

    • Lower the Temperature: If possible, reduce the reaction temperature.

    • Reduce Water Content: While a small amount of water is often necessary, especially when using inorganic bases, excess water can accelerate protodeboronation. Try minimizing the amount of water or using a different solvent system.

    • Choose a Milder Base: A very strong base can facilitate decomposition. If using KOH or NaOH, consider switching to a weaker base like K₂CO₃ or K₃PO₄.[9]

  • Use Anhydrous Conditions: For particularly sensitive substrates, switching to anhydrous Suzuki coupling conditions with a boronate ester (like neopentyl glycol or MIDA esters) can completely suppress this side reaction.[6]

Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid. How can I minimize this?

A3: The formation of a biaryl product derived from the coupling of two boronic acid molecules (R-B(OH)₂) is known as homocoupling. This side reaction is typically promoted by the presence of Pd(II) species and oxygen.[6]

Causality: If the Pd(0) catalyst is oxidized to Pd(II) by residual air, or if a Pd(II) precatalyst is used without efficient reduction, the Pd(II) can react with two molecules of the organoboron reagent to produce the homocoupled product and regenerate Pd(0).[6]

Solutions:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. Common methods include:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst.

    • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert gas atmosphere.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective than relying on the in situ reduction of a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

Frequently Asked Questions (FAQs)

This section addresses broader, foundational questions about performing Suzuki couplings with phenol derivatives.

Q1: Why do phenols need to be "activated" for Suzuki coupling, and what are the most common activation strategies?

A1: Phenols are generally unreactive in the standard Suzuki-Miyaura coupling because the C-O bond is very strong and the hydroxide (-OH) is a poor leaving group.[2][3] The first and typically rate-limiting step of the catalytic cycle is the oxidative addition of the palladium catalyst into the electrophile's carbon-leaving group bond.[10][11] To make this step feasible for phenols, the hydroxyl group must first be converted into a better leaving group.

This "activation" transforms the phenol into an aryl sulfonate, carboxylate, or other derivative that is more susceptible to oxidative addition.

ActivationPathways cluster_0 Activation Reagents Phenol Phenol (Poor Leaving Group) TosCl Tosyl Chloride (TsCl) Phenol->TosCl Forms Tosylate Tf2O Triflic Anhydride (Tf₂O) Phenol->Tf2O Forms Triflate CarbamoylCl Carbamoyl Chloride Phenol->CarbamoylCl Forms Carbamate Activated Activated Phenol (Good Leaving Group) TosCl->Activated Tf2O->Activated CarbamoylCl->Activated

Caption: Common pathways for activating phenols for cross-coupling.

Activating GroupCommon ReagentReactivityNotes
Tosylate (-OTs) Tosyl chloride (TsCl)GoodCost-effective, stable, widely used. May require more forcing conditions.[12][13]
Triflate (-OTf) Triflic anhydride (Tf₂O)ExcellentHighly reactive, allowing for milder reaction conditions. More expensive.[6]
Mesylate (-OMs) Mesyl chloride (MsCl)ModerateLess reactive than tosylates, often requires specific, highly active catalysts.[13]
Carbamate (-OC(O)NR₂) N,N-Dialkylcarbamoyl chlorideGoodParticularly effective in nickel-catalyzed couplings.[2]
Phosphate (-OP(O)(OR)₂) Diethyl chlorophosphateGoodStable and effective, especially in nickel-catalyzed systems.[14]

Recently, methods for the in situ activation of phenols have been developed, avoiding the need to isolate the activated intermediate.[2][15][16]

Q2: How do I select the optimal base for my phenol-based Suzuki coupling?

A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[12] It activates the organoboron species to form a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.[10] The choice of base can significantly impact yield and should be optimized for your specific substrates.

BaseStrengthCommon Use Cases & Notes
K₂CO₃ / Na₂CO₃ ModerateA very common and good starting point. Often used in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).[17]
K₃PO₄ StrongHighly effective, especially for challenging or electron-rich substrates and with tosylate/mesylate leaving groups. Often used in anhydrous organic solvents like toluene or THF.[9][15]
Cs₂CO₃ StrongOften provides superior results for difficult couplings, including sterically hindered substrates (the "caesium effect"). More expensive.[9]
KF WeakUsed in specific cases; the fluoride ion is thought to play a unique role in activating the boronic acid.[12]
Organic Bases (e.g., TEA, DIPEA) WeakLess common for Suzuki couplings but can be useful for substrates with base-sensitive functional groups.[9]

For phenols activated as tosylates or mesylates, a stronger base like K₃PO₄ is often the most effective choice.[13][15]

Q3: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?

A3: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11][18]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (e.g., C-OTs) of the activated phenol derivative. This oxidizes the palladium from Pd(0) to Pd(II), forming a new organopalladium complex.

  • Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the Pd(II) complex, displacing the leaving group. This step requires activation by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.

SuzukiCycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr PdII_ArAr->Pd0 RE_label OA_label OA_label->PdII_ArX TM_label TM_label->PdII_ArAr ArAr Ar-Ar' (Product) RE_label->ArAr ArX Ar-X (Activated Phenol) ArB Ar'-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Tosylate

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl Tosylate (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, anhydrous, finely powdered, 3.0 mmol, 3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, ~5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl tosylate (1.0 equiv), arylboronic acid (1.2 equiv), base (3.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂), and phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[19]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[13] Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.[Link]
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.[Link]
  • Suzuki Coupling: Mechanism & Examples.NROChemistry.[Link]
  • Suzuki Coupling.Organic Chemistry Portal.[Link]
  • The catalytic mechanism of the Suzuki-Miyaura reaction.ChemRxiv.[Link]
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions.RSC Publishing.[Link]
  • Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activ
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.MDPI.[Link]
  • Progress of Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Phenol Derivatives.
  • Effect of different bases on the Suzuki-Miyaura coupling.
  • Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCID.
  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.PubMed.[Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 3-Methoxy-4-(trifluoromethyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the unique challenges posed by this sterically hindered phenol derivative. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

Understanding the Challenge: The Molecular Landscape of this compound

This compound presents a unique set of reactivity challenges primarily due to the electronic and steric properties of its substituents. The potent electron-withdrawing trifluoromethyl (-CF₃) group significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.[1] This enhanced acidity can be advantageous in reactions requiring phenoxide formation. However, the trifluoromethyl group, in concert with the adjacent methoxy group, creates considerable steric bulk around the phenolic oxygen and the ortho positions of the aromatic ring. This steric hindrance can impede the approach of reagents, leading to sluggish or failed reactions.

This guide will address common issues encountered in key transformations such as etherification, esterification, and cross-coupling reactions, providing actionable solutions grounded in mechanistic principles.

Section 1: Etherification Reactions - Overcoming Barriers to C-O Bond Formation

Etherification of this compound is a common synthetic step, but steric hindrance can significantly lower yields. Here, we address frequent problems and offer solutions for two primary etherification methods.

FAQ 1: My Williamson ether synthesis with this compound is failing or giving low yields. What can I do?

Answer:

The Williamson ether synthesis, while classic, often struggles with sterically hindered phenols. The nucleophilic attack of the phenoxide on the alkyl halide is sensitive to steric congestion. Here’s a troubleshooting guide:

Troubleshooting Williamson Ether Synthesis:

Issue Potential Cause Recommended Solution Scientific Rationale
No or low conversion Insufficiently strong base to form the phenoxide.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like DMF or THF.[1]The electron-withdrawing -CF₃ group stabilizes the phenoxide, but a strong base ensures complete deprotonation, maximizing the concentration of the nucleophile.
Slow reaction rate Steric hindrance impeding the Sₙ2 attack.Increase the reaction temperature. Consider using a more reactive alkylating agent, such as an alkyl triflate or tosylate, instead of a bromide or chloride.Higher temperatures provide the necessary activation energy to overcome the steric barrier. Alkyl triflates and tosylates are better leaving groups, accelerating the Sₙ2 reaction.
Side product formation (elimination) Using a sterically hindered alkyl halide and/or a strong, bulky base.Use a less hindered primary alkyl halide if possible. If a secondary halide is necessary, consider alternative methods like the Mitsunobu reaction.Strong, bulky bases can promote E2 elimination, especially with secondary alkyl halides.
Workflow for Williamson Ether Synthesis

Williamson Ether Synthesis Workflow cluster_prep Phenoxide Formation cluster_reaction Alkylation cluster_workup Work-up and Purification phenol This compound in Anhydrous DMF base Add NaH (portion-wise) at 0 °C phenol->base phenoxide Stir to form Sodium Phenoxide base->phenoxide alkyl_halide Add Alkyl Halide (dropwise) at 0 °C phenoxide->alkyl_halide reaction Warm to RT and stir until completion (TLC monitoring) alkyl_halide->reaction quench Quench with sat. aq. NH₄Cl reaction->quench extract Extract with Et₂O quench->extract purify Purify by Column Chromatography extract->purify

Caption: A generalized workflow for the Williamson ether synthesis of this compound.

FAQ 2: I am attempting a Mitsunobu reaction with a hindered secondary alcohol and this compound, but the reaction is extremely slow. How can I accelerate it?

Answer:

The Mitsunobu reaction is an excellent alternative for forming C-O bonds, especially with secondary alcohols, as it proceeds with inversion of stereochemistry.[2] However, sterically hindered substrates can dramatically slow down the reaction rate.[3][4]

Key Insight: A significant rate increase in the Mitsunobu reaction of sterically hindered phenols and alcohols can be achieved by using high concentrations combined with sonication.[3][4][5][6]

Protocol for Accelerated Mitsunobu Reaction:

  • High Concentration: Prepare the reaction mixture in a minimal amount of a suitable solvent (e.g., THF) to achieve a high concentration (e.g., 1.0 to 3.0 M with respect to the phenol).[4]

  • Sonication: Instead of magnetic stirring, which can be inefficient for viscous, high-concentration mixtures, place the reaction vessel in a sonication bath.[4] Sonication provides efficient mixing and can accelerate the reaction.

  • Reagent Addition: To a round-bottom flask, add this compound, the alcohol, and triphenylphosphine in THF.[4] Place the flask in a sonication bath.

  • Initiation: Slowly add the azodicarboxylate (e.g., DIAD or DEAD) to the sonicating mixture.

  • Monitoring: Monitor the reaction by TLC. A reaction that might take days under standard conditions can be completed in a much shorter timeframe.[3][4]

Section 2: Esterification - Navigating Acylation of a Hindered Phenol

Esterification of this compound can be challenging due to the steric hindrance around the hydroxyl group, which can make it a poor nucleophile.

FAQ 3: Standard esterification conditions (e.g., acyl chloride with pyridine) are giving me poor yields. What are more effective methods?

Answer:

For sterically hindered phenols, more potent acylation methods are often necessary.

Recommended Esterification Strategies:

Method Reagents Key Advantages Considerations
Steglich Esterification Carboxylic acid, DCC (or EDC), DMAPMild reaction conditions. Effective for hindered alcohols and phenols.Dicyclohexylurea (DCU) byproduct from DCC can complicate purification. Using water-soluble EDC can simplify work-up.
Yamaguchi Esterification Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, then add the phenol and DMAPExcellent for the synthesis of highly hindered esters.[7] Forms a mixed anhydride in situ, which is highly reactive.Requires stoichiometric amounts of the Yamaguchi acid chloride.
Benzotriazole Esters Carboxylic acid, HOBt, EDC, then add the phenol and DMAPForms a highly reactive benzotriazole ester intermediate, which efficiently acylates hindered alcohols.[8]The reaction may not proceed if both the acid and the phenol are severely sterically hindered.[8]

Section 3: C-N and C-O Cross-Coupling Reactions

Modern cross-coupling reactions offer powerful tools for forming C-N and C-O bonds with aryl electrophiles.

FAQ 4: I need to couple an amine with an aryl halide derivative of this compound. Which cross-coupling reaction is most suitable?

Answer:

The Buchwald-Hartwig amination is the premier choice for palladium-catalyzed C-N bond formation.[9][10][11] Its success heavily relies on the choice of ligand for the palladium catalyst.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent beta-hydride elimination.[12][13] The choice of ligand is critical and may require screening.

  • Base Selection: A strong, non-nucleophilic base is necessary. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[12][13]

  • Reaction Conditions: The reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents like toluene or dioxane.[13]

Mechanism of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L₂ Oxidative\nAddition\nComplex Ar-Pd(II)(L)₂-X Pd(0)L2->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination [Ar-Pd(II)(L)₂(HNR₂)]⁺X⁻ Oxidative\nAddition\nComplex->Amine\nCoordination + HNR₂ Deprotonation Ar-Pd(II)(L)₂(NR₂) Amine\nCoordination->Deprotonation + Base, - Base-H⁺X⁻ Product Ar-NR₂ Deprotonation->Product Reductive Elimination

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Methoxy-4-(trifluoromethyl)phenol. This guide is designed to provide in-depth, practical advice on catalyst selection for various chemical transformations involving this versatile intermediate. The unique electronic properties of this molecule—possessing both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group—present specific challenges and opportunities in catalysis. This document aims to be a living resource, addressing common issues and providing a clear rationale for experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do the substituents influence reactivity?

A1: this compound has three main sites for reactivity:

  • The Phenolic Hydroxyl Group: This is the most common site for reactions like etherification and esterification. The acidity of this group is increased by the electron-withdrawing trifluoromethyl group, making deprotonation easier.[1]

  • The Aromatic Ring: The ring can undergo electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This creates a complex interplay of directing effects that must be considered.

  • C-H Bonds: Direct C-H activation and functionalization are modern synthetic strategies that can be applied to the aromatic ring.

The methoxy group donates electron density into the ring, activating it towards electrophilic attack, while the trifluoromethyl group strongly withdraws electron density, deactivating the ring. The balance of these effects is crucial in determining reaction outcomes.

Q2: I am struggling with low yields in my O-alkylation (Williamson Ether Synthesis) of this compound. What catalyst and conditions should I use?

A2: Low yields in Williamson ether synthesis with this substrate are often due to incomplete deprotonation of the phenolic hydroxyl or side reactions.

  • Base Selection is Critical: While the trifluoromethyl group increases the acidity of the phenol, a sufficiently strong base is still necessary for complete phenoxide formation. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). For sterically hindered alkyl halides, a stronger, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) may be beneficial.

  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the base, leading to a more reactive "naked" phenoxide.[1]

  • Catalyst Considerations: While this reaction is often not catalytic in the traditional sense, phase-transfer catalysts can be highly effective, especially when using carbonate bases. Catalysts like tetra-n-butylammonium bromide (TBAB) or polyethylene glycol (PEG400) can significantly improve reaction rates and yields by facilitating the transfer of the phenoxide into the organic phase.[2][3]

Troubleshooting Low Yields in O-Alkylation:

Problem Potential Cause Recommended Solution
Low Conversion Incomplete deprotonation.Use a stronger base (e.g., NaH). Ensure anhydrous conditions.
Low reactivity of the alkyl halide.Add a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive iodide.
Side Product Formation C-alkylation of the aromatic ring.Use less polar solvents to favor O-alkylation.[1]
Elimination of the alkyl halide.Use a less hindered base and lower reaction temperatures.
Troubleshooting Guides for Specific Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for C-C and C-N bond formation. The choice of catalyst is paramount for success with this compound.

Issue: Catalyst deactivation or low turnover number in a Suzuki coupling.

Underlying Science: The trifluoromethyl group can influence the electronics of the palladium catalyst, and the methoxy group can potentially chelate to the metal center, altering its reactivity. The choice of ligand is critical to stabilize the active palladium species and facilitate the catalytic cycle.[4]

Troubleshooting Steps:

  • Ligand Selection: For electron-rich phenols, bulky, electron-rich phosphine ligands are often effective. Consider ligands such as SPhos, XPhos, or RuPhos, which are known to promote challenging couplings.

  • Palladium Precursor: While Pd(PPh3)4 can be effective, in situ generation of the active Pd(0) species from Pd(OAc)2 or Pd2(dba)3 with the appropriate ligand often provides more consistent results.[4]

  • Base and Solvent: The choice of base is crucial. K3PO4 or K2CO3 are commonly used. A mixed solvent system, such as toluene/water or dioxane/water, is often necessary to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equiv.), phenylboronic acid (1.2 equiv.), and K3PO4 (2 equiv.).

  • Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

  • Add degassed toluene and water (10:1 v/v).

  • Heat the reaction mixture to 100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst Selection Logic Diagram:

Caption: Catalyst system components for Suzuki coupling.

Direct C-H Trifluoromethylation

Directly adding a trifluoromethyl group to the aromatic ring is a highly desirable transformation.

Issue: Poor regioselectivity or low efficiency in C-H trifluoromethylation.

Underlying Science: The directing effects of the methoxy and trifluoromethyl groups are in opposition for some positions on the ring. The methoxy group directs ortho and para, while the trifluoromethyl group directs meta. This can lead to mixtures of isomers. The choice of catalyst and trifluoromethyl source is key to controlling regioselectivity.

Troubleshooting Steps:

  • Catalyst and Reagent Choice: Photoredox catalysis has emerged as a powerful method for trifluoromethylation.[5] Catalysts like Ru(bpy)3Cl2 or iridium-based photocatalysts, in combination with a CF3 source such as CF3I or Togni's reagent, can be effective.[5][6] Cobalt-based photocatalysts have also been shown to be effective for the C-H trifluoromethylation of arenes.[7][8]

  • Solvent and Additives: The reaction solvent can influence the reactivity and selectivity. Highly polar solvents are often used in photoredox catalysis. The addition of a base, such as Cs2CO3, may be necessary.[5]

  • Light Source: The wavelength and intensity of the light source are critical parameters in photoredox catalysis and must be optimized for the specific photocatalyst being used.

Experimental Workflow for C-H Trifluoromethylation:

C_H_Trifluoromethylation_Workflow Start Combine Substrate, Photocatalyst, and CF3 Source in Solvent Degas Degas the Reaction Mixture Start->Degas Irradiate Irradiate with Appropriate Wavelength Light Source Degas->Irradiate Monitor Monitor Reaction Progress (TLC, GC-MS, NMR) Irradiate->Monitor Monitor->Irradiate Continue if incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: Workflow for a typical photoredox C-H trifluoromethylation.

Catalytic Amination of the Phenolic Hydroxyl Group

Converting the phenol directly to an aniline is a highly atom-economical transformation.

Issue: Difficulty in achieving direct amination of the phenol.

Underlying Science: The direct displacement of a phenolic hydroxyl group with an amine is challenging due to the strength of the C-O bond. Specialized catalytic systems are required to facilitate this transformation. Rhodium-catalyzed amination has been shown to be an effective method.[9][10][11]

Catalyst and Conditions:

  • Catalyst: A rhodium catalyst, such as [Cp*RhCl2]2, is often used.[10]

  • Base: A base like Na2CO3 is typically required.[10]

  • Solvent and Temperature: High-boiling, non-polar solvents like heptane are used at elevated temperatures (e.g., 140 °C).[10]

The proposed mechanism involves the rhodium catalyst facilitating the keto-enol tautomerization of the phenol, which allows for a dehydrative condensation with the amine.[9][10]

Decision Tree for Catalyst Selection:

Catalyst_Decision_Tree Reaction_Type Desired Transformation? Etherification O-Alkylation/ Etherification Reaction_Type->Etherification O-Alkylation Cross_Coupling C-C or C-N Cross-Coupling Reaction_Type->Cross_Coupling Coupling CH_Func C-H Functionalization Reaction_Type->CH_Func C-H Func. Amination Direct Amination of -OH Reaction_Type->Amination Amination PTC Phase-Transfer Catalyst (e.g., TBAB, PEG400) Etherification->PTC Palladium Palladium Catalyst System (Pd Source + Ligand) Cross_Coupling->Palladium Photoredox Photoredox Catalyst (e.g., Ru, Ir, Co) CH_Func->Photoredox Rhodium Rhodium Catalyst (e.g., [Cp*RhCl2]2) Amination->Rhodium

Caption: Decision tree for initial catalyst selection.

References
  • Ábrányi-Balogh, P., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103–3115. [Link]
  • BenchChem. (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol. BenchChem Technical Support.
  • Chen, S., et al. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1144–1151. [Link]
  • Organic Chemistry Portal. (n.d.). Catalytic Amination of Phenols with Amines. Organic Chemistry Portal. [Link]
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Nishikata, T., et al. (2025).
  • Wang, Z., et al. (2023). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex.
  • Zhang, Z., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 957381. [Link]
  • Zheng, W., et al. (2020). Two-step etherification of phenolic-oil with methanol under catalysis of alumina-supported metal salts. New Journal of Chemistry, 44(23), 9789-9800. [Link]
  • Zhou, G., et al. (2015). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Phenolic Reactivity: A Comparative Analysis of 3-Methoxy-4-(trifluoromethyl)phenol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced World of Phenolic Building Blocks

Phenolic compounds are foundational pillars in the edifice of modern organic synthesis. Their prevalence as structural motifs in natural products, pharmaceuticals, and agrochemicals underscores their importance.[1] However, the utility of a phenol in a synthetic sequence is not monolithic; it is profoundly dictated by the nature of the substituents on the aromatic ring. These substituents, through inductive and resonance effects, modulate the electron density of both the hydroxyl group and the aromatic system, thereby governing the compound's acidity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack.

This guide provides an in-depth comparison of 3-Methoxy-4-(trifluoromethyl)phenol with two other archetypal phenolic compounds: the electron-rich Guaiacol (2-Methoxyphenol) and the electron-deficient 4-Chlorophenol . We will dissect how their distinct electronic profiles influence their performance in a key synthetic transformation—O-arylation—providing researchers with the causal insights needed to make informed experimental choices. The subject of our focus, this compound, presents a particularly compelling case study due to the presence of both a potent electron-donating group (EDG) and a powerful electron-withdrawing group (EWG), creating a unique "push-pull" electronic environment.

Physicochemical Properties: The Basis of Divergent Reactivity

The reactivity of a phenol is a direct consequence of its physical and chemical properties. The acidity (pKa), in particular, is a reliable indicator of the hydroxyl group's electron density and the stability of the corresponding phenoxide anion.[2]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundGuaiacol (2-Methoxyphenol)4-Chlorophenol
Structure

Molecular Formula C₈H₇F₃O₂C₇H₈O₂[3]C₆H₅ClO[4][5]
Molecular Weight 192.14 g/mol 124.14 g/mol [6]128.56 g/mol [7]
pKa ~7.9 (estimated)~9.989.41[4][8]
Appearance Off-white to light yellow solidColorless oil or crystalline solid[9]White to light brown crystalline solid[5][7]
Melting Point 58-62 °C28-32 °C43.5 °C[7][10]
Boiling Point ~235 °C (estimated)205 °C[3]220 °C[7][10]
Expert Analysis of Properties:

The key to understanding the divergent reactivity lies in the pKa values.

  • Guaiacol , with its electron-donating methoxy group, has the highest pKa (~9.98). The methoxy group donates electron density into the ring via resonance, destabilizing the negative charge on the resulting phenoxide. This makes the phenol less acidic but renders the hydroxyl oxygen more nucleophilic.

  • 4-Chlorophenol is more acidic (pKa 9.41) than Guaiacol. The chlorine atom is an electron-withdrawing group through induction, which helps to stabilize the phenoxide anion.[2][8]

  • This compound is the most acidic of the three. This is the direct result of the powerful inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) group, which strongly stabilizes the negative charge of the conjugate base. While the methoxy group is donating, its effect is overridden by the adjacent -CF₃ group in determining acidity. This enhanced acidity facilitates deprotonation to form the reactive phenoxide ion, often under milder basic conditions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L_n(Ar)Pd(II)-X ox_add->pd2_complex lig_exch Ligand Exchange pd2_complex->lig_exch Ar'-O⁻ pd2_phenoxide L_n(Ar)Pd(II)-OAr' lig_exch->pd2_phenoxide red_elim Reductive Elimination pd2_phenoxide->red_elim red_elim->pd0 Regeneration product Ar-O-Ar' red_elim->product invis1 invis2

Caption: General catalytic cycle for Pd-catalyzed O-arylation.

Experimental Insights and Performance Comparison

The following table summarizes representative outcomes, illustrating the practical implications of the phenols' electronic properties.

Table 2: Comparative Performance in O-Arylation Reactions

Phenol SubstrateAryl PartnerCatalyst/Base/ConditionsYieldCausality & InsightsReference
Guaiacol 4-bromotoluenePd₂(dba)₃, SPhos / NaOtBu, Toluene, 100 °C95%High Nucleophilicity: The EDG enhances the oxygen's nucleophilicity, driving the reaction to high yield. Requires a strong base due to higher pKa.J. Am. Chem. Soc. 2006, 128, 10694-10695 [11]
4-Chlorophenol Phenylboronic Acid (Chan-Lam)Cu(OAc)₂, Pyridine, CH₂Cl₂, RT82%Moderate Reactivity: The EWG reduces nucleophilicity, but the reaction still proceeds well under Chan-Lam conditions, which are often milder than Pd-catalyzed systems for certain substrates.Tetrahedron Lett. 1998, 39, 2933-2936
This compound 2-chloro-5-nitropyridinePd₂(dba)₃, Xantphos / Cs₂CO₃, Dioxane, 110 °C92%Balanced Reactivity: The high acidity allows the use of a milder base (Cs₂CO₃). The methoxy group ensures sufficient nucleophilicity for efficient coupling, overcoming the deactivating effect of the -CF₃ group on the oxygen.Org. Lett. 2008, 10, 4569-4572

Validated Experimental Protocol: Synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenol

This protocol provides a tangible example of applying these principles, detailing the synthesis of a diaryl ether using a fluorinated phenol. This procedure is adapted from established methodologies for Ullmann-type cross-coupling reactions. [12]

Materials:
  • 3-Hydroxyphenol (1.0 eq)

  • 1-Chloro-2-iodo-4-(trifluoromethyl)benzene (1.1 eq)

  • Copper(I) iodide (CuI, 0.2 eq)

  • 1,10-Phenanthroline (0.4 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Toluene (Anhydrous)

Step-by-Step Procedure:
  • Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cesium Carbonate (2.0 eq), Copper(I) iodide (0.2 eq), and 1,10-Phenanthroline (0.4 eq).

  • Reagent Addition: Add 3-Hydroxyphenol (1.0 eq) followed by anhydrous toluene via syringe. Stir the resulting suspension for 10 minutes at room temperature.

  • Coupling Partner: Add 1-chloro-2-iodo-4-(trifluoromethyl)benzene (1.1 eq) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and maintain stirring for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure diaryl ether product.

Experimental_Workflow start Start: Dry Schlenk Flask (Inert Atmosphere) add_solids 1. Add Solids: Cs₂CO₃, CuI, 1,10-Phenanthroline start->add_solids add_phenol 2. Add 3-Hydroxyphenol & Toluene add_solids->add_phenol add_halide 3. Add Aryl Iodide add_phenol->add_halide heat 4. Heat to 110 °C (18-24h) add_halide->heat workup 5. Cool & Filter (Dilute with EtOAc, filter through Celite) heat->workup extract 6. Liquid-Liquid Extraction (Wash with HCl, NaHCO₃, Brine) workup->extract isolate 7. Dry & Concentrate (Dry with Na₂SO₄, Rotovap) extract->isolate purify 8. Flash Chromatography isolate->purify end End: Pure Product purify->end

Caption: Workflow for the synthesis of a diaryl ether.

Conclusion: Strategic Selection of Phenolic Reagents

The choice between this compound, Guaiacol, and 4-Chlorophenol is a strategic decision that hinges on the specific demands of the synthetic transformation.

  • Choose Guaiacol when maximum nucleophilicity is required for a challenging coupling and the reaction conditions can accommodate a stronger base.

  • Choose 4-Chlorophenol when moderate reactivity is sufficient, or the chloro-substituent is a desired functional handle for subsequent diversification.

  • Choose this compound when a balance of properties is advantageous. Its high acidity permits the use of milder bases, potentially increasing functional group tolerance, while the methoxy group preserves adequate nucleophilicity for efficient reaction. Furthermore, the incorporation of the trifluoromethyl group can impart valuable properties such as enhanced metabolic stability and lipophilicity to the final molecule, a significant benefit in drug discovery programs. [13] Ultimately, a deep understanding of how electronic effects govern phenolic reactivity empowers the synthetic chemist to move beyond mere precedent and design more robust, efficient, and innovative synthetic routes.

References

  • Wikipedia. 4-Chlorophenol. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. Electrochemical C–H functionalization of phenols with electron-withdrawing groups. [Link]
  • ChemSynthesis. 4-Chlorophenol. [Link]
  • Wiley-VCH. Role of Phenols and Phenol Derivatives in the Synthesis of Nanoparticles. [Link]
  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • National Institutes of Health (NIH). 4-Methoxy-3-(trifluoromethyl)aniline. [Link]
  • Alpha Chemika. 4-CHLOROPHENOL For Synthesis. [Link]
  • Wikipedia. Phenol. [Link]
  • University of Calgary. Chapter 24: Phenols. [Link]
  • Organic Chemistry Portal.
  • Royal Society of Chemistry.
  • ChemBK. 2-Methoxyphenol. [Link]
  • National Institutes of Health (NIH).
  • PubChem. 4-Chlorophenol. [Link]
  • Eqipped. 2-Methoxyphenol For Synthesis. [Link]
  • Wikipedia. Guaiacol. [Link]
  • ACS Publications.
  • Wiley Online Library. Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. [Link]
  • ResearchGate.
  • National Institutes of Health (NIH). Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols. [Link]
  • ACS Publications.
  • ACS Publications. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. [Link]
  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
  • eScholarship, University of California.
  • University of Liverpool. Chapter 24: Phenols. [Link]
  • Google Patents. Derivatives of 4-(trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl)
  • ACS Publications.
  • Figshare. Facile O-Arylation of Phenols and Carboxylic Acids - Organic Letters. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. [Link]
  • ResearchGate. Facile O-Arylation of Phenols and Carboxylic Acids. [Link]
  • ResearchGate. Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. [Link]
  • Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
  • Google Patents.
  • National Institutes of Health (NIH).

Sources

A Comparative Guide to the Reactivity of Trifluoromethylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

The strategic incorporation of the trifluoromethyl (-CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4] Trifluoromethylphenols, in particular, serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[4][5] However, the positional isomerism of the -CF3 group on the phenol ring—ortho, meta, or para—dramatically influences the molecule's overall reactivity. This guide provides a comprehensive comparison of 2-, 3-, and 4-trifluoromethylphenol, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Influence of the Trifluoromethyl Group

The high electronegativity of the fluorine atoms in the trifluoromethyl group makes it a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[6] This effect profoundly impacts the acidity of the phenolic proton and modulates the electron density of the aromatic ring, thereby governing its susceptibility to both electrophilic and nucleophilic attack.[6]

Acidity and Nucleophilicity: A Tale of Two Effects

The acidity of the trifluoromethylphenols, quantified by their pKa values, is a critical determinant of their reactivity, especially in reactions involving the corresponding phenoxide ion. A lower pKa value indicates a stronger acid and, consequently, a more stable conjugate base (phenoxide).[6] This stability is paramount as it influences the nucleophilicity of the phenoxide in crucial synthetic transformations like Williamson ether synthesis.[6]

The acidity of the isomers follows the order: 2-trifluoromethylphenol > 4-trifluoromethylphenol > 3-trifluoromethylphenol .[6]

  • Ortho-isomer (2-trifluoromethylphenol): The proximity of the strongly electron-withdrawing -CF3 group to the hydroxyl group provides the most significant inductive stabilization to the resulting phenoxide ion, making it the most acidic of the three isomers.[6]

  • Para-isomer (4-trifluoromethylphenol): In this position, the -CF3 group exerts both a strong inductive effect and a resonance effect, leading to substantial stabilization of the phenoxide.

  • Meta-isomer (3-trifluoromethylphenol): The inductive effect is less pronounced at the meta position, resulting in the least acidic of the three isomers.[6]

This trend in acidity is inversely correlated with the nucleophilicity of the corresponding phenoxides. The more stable the phenoxide (lower pKa), the less nucleophilic it becomes. Therefore, the expected order of nucleophilicity for the phenoxides is: 3- > 4- > 2- .[6] This has significant practical implications for reactions where the phenoxide acts as the primary nucleophile.

Comparative Data Summary

The following table summarizes key quantitative data for the three isomers of trifluoromethylphenol, providing a clear basis for comparing their reactivity.

Property2-Trifluoromethylphenol3-Trifluoromethylphenol4-Trifluoromethylphenol
pKa ~7.98[6]8.83[6], 9.08[7]8.48[6], 8.675[8][9]
Hammett Constant (σ) of -CF3 σm = 0.43[6]σp = 0.54[6]

Reactivity in Key Chemical Transformations

The position of the trifluoromethyl group dictates the outcome and rate of various chemical reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group is a strong deactivating, meta-directing group.[6] The interplay between these two substituents governs the regioselectivity of EAS reactions.

For all three isomers, the potent activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it. However, the deactivating nature of the -CF3 group will influence the overall reaction rate, making all three isomers less reactive towards electrophiles than phenol itself.[6]

dot graph "" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.2", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

} }

Directive effects in electrophilic aromatic substitution of trifluoromethylphenols.

Nucleophilic Aromatic Substitution

While less common for phenols themselves, nucleophilic aromatic substitution (SNAr) can become relevant under specific conditions, particularly if additional electron-withdrawing groups are present on the ring. The strong electron-withdrawing nature of the -CF3 group can facilitate SNAr reactions by stabilizing the negatively charged Meisenheimer complex intermediate.

Experimental Protocol: Determination of pKa by Spectrophotometric Titration

This protocol outlines a reliable method for determining the pKa values of the trifluoromethylphenol isomers, a critical parameter for predicting their reactivity.[10]

Objective: To determine the acid dissociation constants (pKa) of 2-, 3-, and 4-trifluoromethylphenol using UV-Vis spectrophotometry.

Principle: The absorbance of a solution of a phenolic compound changes as a function of pH due to the different molar absorptivities of the protonated (phenol) and deprotonated (phenoxide) forms. By monitoring this change, the pKa can be determined.

Materials:

  • 2-, 3-, and 4-trifluoromethylphenol

  • UV-Vis Spectrophotometer

  • pH meter

  • Standard buffer solutions (pH 4, 7, 10)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Deionized water

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each trifluoromethylphenol isomer of a known concentration (e.g., 1 mM) in deionized water.

  • pH Adjustment: Prepare a series of solutions with varying pH values (e.g., from pH 2 to 12) containing a constant concentration of the phenol isomer. Use HCl and NaOH to adjust the pH.

  • Spectrophotometric Measurement: For each solution, record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).[11]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the acidic and basic forms.

    • Plot absorbance at this wavelength versus pH.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, use appropriate software for a more precise determination using the Henderson-Hasselbalch equation.

dot graph "" { graph [rankdir="TB", splines=true, overlap=false, nodesep="0.4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.15,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

} }

Workflow for the experimental determination of pKa values.

Conclusion

The reactivity of trifluoromethylphenol isomers is a nuanced interplay of inductive and resonance effects dictated by the position of the -CF3 group. The ortho-isomer is the most acidic, while the meta-isomer's corresponding phenoxide is the most nucleophilic. Understanding these differences is crucial for researchers and drug development professionals to effectively utilize these valuable synthetic intermediates. The provided data and experimental framework offer a solid foundation for navigating the chemistry of these important compounds.

References

  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenol - Benchchem.
  • An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)
  • 4-Trifluoromethylphenol CAS#: 402-45-9 - ChemicalBook.
  • 3-Trifluoromethylphenol CAS#: 98-17-9 - ChemicalBook.
  • 2-Trifluoromethyl-phenol - ChemBK.
  • from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint).
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W
  • 4-(Trifluoromethyl)phenol (CHEM021378) - ContaminantDB.
  • Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
  • Absolute pKa Determinations for Substituted Phenols | Journal of the American Chemical Society - ACS Public
  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
  • The Aqueous Photolysis of TFM and Related Trifluoromethylphenols.
  • 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem.
  • The Importance of Trifluoromethylated Arom
  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google P
  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google P
  • Absolute pKa Determinations for Substituted Phenols - Bucknell Digital Commons.
  • 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem.
  • Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols - Benchchem.
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents | Accounts of Chemical Research - ACS Public
  • An Accurate Approach for Computational pKa Determin
  • A Comparative Analysis of the Biological Activities of 2-Allyl-5-trifluoromethyl phenol and Its Positional Isomers - Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
  • An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids | The Journal of Organic Chemistry - ACS Public
  • Polytrifluoromethylation versus Polyfluorination of the Isomers of Kekule Benzene and Phenol: A Theoretical Study | Request PDF - ResearchG
  • Selection of Hammett constant σ + values for selected func- tional...
  • Why methoxy group acts similar to trifluoromethyl in nucleophilic arom
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
  • (PDF) The structure of ortho-(trifluoromethyl)
  • 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem.
  • 4-Trifluoromethylphenol | 402-45-9 - ChemicalBook.
  • 2-Trifluoromethylphenol | C7H5F3O | CID 67958 - PubChem - NIH.
  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism - ChemRxiv.
  • Hammett equ
  • 4-(Trifluoromethyl)-phenol - the NIST WebBook.
  • A Survey of Hammett Substituent Constants - YouTube.
  • 3-(Trifluormethyl)phenol - Wikipedia.
  • Nucleophilic Arom

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-4-(trifluoromethyl)phenol Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of Methoxy and Trifluoromethyl Groups in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of designing potent and selective therapeutic agents. The 3-methoxy-4-(trifluoromethyl)phenol core represents a privileged scaffold, combining two key pharmacophoric features: a methoxy (-OCH3) group and a trifluoromethyl (-CF3) group. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its high electronegativity and metabolic stability can enhance a molecule's lipophilicity, binding affinity to biological targets, and pharmacokinetic profile.[1] The methoxy group, an electron-donating substituent, can also influence the electronic environment of the phenolic ring and participate in crucial hydrogen bonding interactions with protein residues. This guide provides an in-depth analysis of the putative structure-activity relationship (SAR) of this compound derivatives, with a focus on their potential as kinase inhibitors, a class of enzymes frequently implicated in diseases such as cancer and inflammatory disorders.

Core Scaffold and Rationale for Kinase Inhibition

The this compound scaffold presents several key features that make it an attractive starting point for the design of kinase inhibitors. The phenolic hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of a kinase. The trifluoromethyl group, with its strong electron-withdrawing nature, can modulate the acidity of the phenolic proton, potentially enhancing its interaction with key residues in the kinase hinge region. Furthermore, the lipophilic character of the -CF3 group can facilitate penetration into the often-hydrophobic ATP binding site. The methoxy group can form additional hydrogen bonds and its position influences the overall electronic and steric profile of the molecule.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Modifications of the Phenolic Hydroxyl Group (R1)

The phenolic hydroxyl is a critical interaction point. Its derivatization is expected to have a significant impact on activity.

  • Etherification (R1 = -O-Alkyl/Aryl): Replacing the hydroxyl proton with an alkyl or aryl group would eliminate a key hydrogen bond donor. This is generally expected to decrease potency unless the ether substituent can engage in other favorable interactions within the binding pocket.

  • Esterification (R1 = -O-C(O)-R'): Similar to etherification, esterification would block the hydrogen-bonding capability of the hydroxyl group, likely leading to a reduction in inhibitory activity.

Substitutions on the Aromatic Ring (R2, R3, R4)

Introducing substituents on the phenyl ring can modulate the electronic properties, steric profile, and solubility of the derivatives, thereby influencing their kinase inhibitory potency and selectivity.

.dot graph SAR_Ring_Substitutions { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Core [label="this compound Core", pos="0,0!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="R2 Substitution (Position 2)", pos="-3,2!"]; R3 [label="R3 Substitution (Position 5)", pos="3,2!"]; R4 [label="R4 Substitution (Position 6)", pos="0,-3!"];

Core -- R2 [label=" Steric hindrance may decrease activity.\n Small electron-donating groups might be tolerated."]; Core -- R3 [label=" Introduction of H-bond acceptors/donors\n could increase potency and selectivity."]; Core -- R4 [label=" Bulky groups may clash with the solvent front.\n Halogen substitutions could enhance binding."]; } .dot Caption: Inferred SAR for substitutions on the aromatic ring.

  • Position 2 (R2): This position is ortho to the methoxy group. Bulky substituents at this position could lead to steric hindrance, potentially disrupting the optimal orientation of the molecule in the binding pocket and decreasing activity. Small, electron-donating groups might be tolerated.

  • Position 5 (R3): This position is para to the methoxy group and meta to the hydroxyl. Substituents here could extend into the solvent-exposed region of the ATP-binding site. Introducing groups capable of forming hydrogen bonds (e.g., -NH2, -C(O)NH2) could significantly enhance potency and selectivity.

  • Position 6 (R4): This position is ortho to the hydroxyl group. Large substituents are likely to be detrimental due to steric clashes. Small halogen atoms (e.g., F, Cl) at this position could increase potency through halogen bonding or by favorably modulating the pKa of the phenolic hydroxyl.

Comparative Performance with Alternative Scaffolds

To contextualize the potential of the this compound scaffold, it is useful to compare it with other established kinase inhibitor cores.

ScaffoldKey FeaturesPotential Advantages of this compoundPotential Disadvantages of this compound
Anilino-quinazoline Forms key hydrogen bonds with the kinase hinge region. Highly versatile for substitution.The phenolic hydroxyl may offer different H-bonding geometry. The CF3 group can enhance lipophilicity and metabolic stability.May have lower synthetic tractability for generating diverse libraries.
Indole Carboxamides Rigid scaffold that orients substituents for optimal interactions.More conformational flexibility might allow for binding to a wider range of kinase conformations.Potential for off-target effects due to the promiscuous nature of the phenol group.
Pyrrolopyrimidines Compact scaffold that can fit into smaller ATP-binding pockets.The substituted phenyl ring allows for extensive exploration of SAR.May be more challenging to synthesize.

Experimental Protocols for Evaluation

To validate the hypothesized SAR and quantify the kinase inhibitory activity of novel this compound derivatives, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of the compounds on the activity of a purified kinase enzyme.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Compound Dilution Series Incubation Incubate Compound with Kinase Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation Reaction_Start Add ATP to Initiate Reaction Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Stop_Reaction Add ADP-Glo™ Reagent Reaction_Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Read_Luminescence Measure Luminescence Signal_Generation->Read_Luminescence

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate peptide, and the test compound in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit, such as ADP-Glo™ (Promega). The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines that are dependent on the activity of the target kinase.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. The interplay between the methoxy and trifluoromethyl groups provides a unique electronic and steric environment that can be fine-tuned through further substitution to achieve high potency and selectivity. The SAR principles outlined in this guide, though inferred from related structures, provide a rational basis for the design of new derivatives. Future work should focus on the synthesis of a focused library of these compounds and their systematic evaluation against a panel of kinases to validate these hypotheses and identify lead compounds for further development.

References

Sources

A Comparative Guide to the Biological Activity of 3-Methoxy-4-(trifluoromethyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter the biological profile of a parent molecule. This guide offers an in-depth comparison of the biological activities of analogs of 3-Methoxy-4-(trifluoromethyl)phenol, a scaffold of significant interest. The presence of a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group on a phenolic ring creates a unique electronic and steric environment, often leading to potent and diverse biological effects.[1] This document will explore the anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities of various analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Impact of Methoxy and Trifluoromethyl Groups on Bioactivity

The trifluoromethyl group is a highly electron-withdrawing moiety that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Strategies such as replacing a hydrogen atom with a fluorine or adding a trifluoromethyl group are well-established methods for reducing metabolism and increasing the half-life of a drug candidate.[2] The methoxy group, while also influencing lipophilicity, can participate in hydrogen bonding and alter the electronic properties of the aromatic ring, thereby modulating receptor interactions.[3] The interplay of these two groups on a phenol backbone gives rise to a wide spectrum of biological activities.

Comparative Analysis of Biological Activities

The derivatives of phenols containing methoxy and trifluoromethyl groups have demonstrated a range of biological effects, primarily centered around their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The following sections summarize quantitative data from various experimental studies and explore the underlying mechanisms of action.

Anticancer Activity

Trifluoromethyl-containing phenols have shown considerable promise as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, leading to the suppression of cell proliferation and induction of apoptosis.[4]

Table 1: Anticancer Activity of Trifluoromethyl-Containing Phenol Analogs

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference
Trifluoromethyl-isoxazoles3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[4]
Trifluoromethyl-isoxazolesVarious Derivatives4T1 (Breast)3.11 - >200[4]
Trifluoromethyl-isoxazolesVarious DerivativesPC-3 (Prostate)7.93 - >200[4]
Methoxyflavone Analogs5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast)21.27[3]
Flavonol AnalogsCompound 322rν1 (Prostate)2.6[5]
Flavonol AnalogsCompound 822rν1 (Prostate)3.3[5]
Flavonol AnalogsCompound 1122rν1 (Prostate)4.0[5]

A key signaling pathway often implicated in the anticancer activity of these compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is hyperactivated in over 30% of human cancers.[4]

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Trifluoromethyl-phenol Analogs Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Add MTT Reagent (Incubate) B->C D 4. Solubilize Formazan Crystals with DMSO C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate Cell Viability and IC50 Value E->F

Caption: Workflow for the MTT cell viability assay.

Dopamine Transporter (DAT) Binding Assay

This assay measures the affinity of test compounds for the dopamine transporter.

Protocol:

  • Tissue Preparation: Prepare synaptosomes from rat brain tissue.

  • Binding Reaction: In a 96-well plate, combine the synaptosomal preparation, a radiolabeled ligand for DAT (e.g., [³H]WIN 35,428), and various concentrations of the test compound in a suitable buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow for binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. [6]

Conclusion

The analogs of this compound represent a versatile class of compounds with a broad spectrum of biological activities. The strategic combination of methoxy and trifluoromethyl groups on a phenolic core provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new drug candidates. The data presented in this guide highlights the potential of these analogs in anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for specific therapeutic targets.

References

  • Katz, J. L., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388–3398. [Link]
  • Alshammari, M. B., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. [Link]
  • Singh, N., et al. (2018). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. ACS Chemical Neuroscience, 9(7), 1731–1742. [Link]
  • Knez, D., et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 8, 592. [Link]
  • Hume, A. S., et al. (2012). Synthesis and biological evaluation of flavonol analogues as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(5), 2046–2049. [Link]
  • Alshammari, M. B., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. [Link]
  • Newman, A. H., et al. (2002). Structure-activity relationship comparison of (S)-2beta-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes and (R)-2beta-substituted 3beta-(3,4-dichlorophenyl)tropanes as dopamine transporter inhibitors. Journal of Medicinal Chemistry, 45(19), 4135–4145. [Link]
  • Kato, H., et al. (2015). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3568–3571. [Link]
  • Balboni, G., et al. (2013). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry, 56(21), 8675–8689. [Link]
  • Rodrigues, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 609. [Link]
  • Cirrincione, G., et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(14), 3237. [Link]
  • El-Gamal, M. I., et al. (2019). Natural products hybrids: 3,5,4'-Trimethoxystilbene-5,6,7-trimethoxyflavone chimeric analogs as potential cytotoxic agents against diverse human cancer cells. Cancers, 11(12), 1927. [Link]
  • El-Sayed, M. A., et al. (2021).
  • Badavath, V. N., et al. (2016). MAO inhibitory activity of 2-methoxy-4-(3-phenyl-4, 5-dihydro-1H-pyrazol-5-yl) phenol derivatives.
  • Tan, M. L., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(19), 6296. [Link]
  • Birceanu, O. (2009). Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey (Petromyzon marinus) & Rainbow Trout (Oncorhynchus mykiss). Scholars Commons @ Laurier. [Link]

Sources

A Comparative Guide: Methoxy vs. Hydroxy Trifluoromethylbenzenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic placement of substituents on an aromatic scaffold is a critical exercise in molecular design, profoundly influencing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its pharmacodynamic and toxicological properties. Among the most common modifications, the choice between a methoxy (-OCH3) and a hydroxyl (-OH) group on a trifluoromethylbenzene core represents a pivotal decision point. This guide provides a comparative analysis of these two functional groups, offering field-proven insights and experimental data to guide researchers in drug development.

Head-to-Head Physicochemical Properties

The fundamental differences between a methoxy and a hydroxyl group stem from their distinct electronic and steric properties. These differences translate into significant variations in lipophilicity, acidity, and hydrogen bonding capacity, which are foundational to a molecule's in vivo behavior.

PropertyMethoxy (-OCH3) Anisole AnalogHydroxy (-OH) Phenol AnalogRationale & Implications
Lipophilicity (cLogP) ~2.6-2.8~2.1-2.95[1]The methoxy group is generally more lipophilic due to the addition of a methyl group, which can enhance membrane permeability. However, the LogP of the phenol is highly dependent on pH.
Acidity (pKa) N/A (non-ionizable)~8.7 (meta-CF3)[1][2], ~9.4 (para-CF3)[3]The phenolic proton is acidic, making the molecule ionized at physiological pH. This ionization decreases lipophilicity and can impact cell penetration but may offer new interaction points.
Hydrogen Bonding H-bond acceptorH-bond donor and acceptorThe hydroxyl group's ability to both donate and accept hydrogen bonds provides stronger interactions with biological targets and water, affecting solubility and binding affinity.[4]
Electronic Effect (Hammett σp) -0.27 (Electron Donating)[5]-0.37 (Electron Donating)Both are electron-donating via resonance, but the hydroxyl group has a slightly stronger effect. This influences the reactivity of the aromatic ring and interactions with target proteins.
Electronic Effect (Hammett σm) +0.11 (Electron Withdrawing)[5]+0.12 (Electron Withdrawing)Inductively, both are electron-withdrawing at the meta position, with very similar strengths.[5]

The Critical Impact on ADME Profiles

The subtle physicochemical distinctions between methoxy and hydroxy groups lead to divergent metabolic fates and pharmacokinetic profiles.

Metabolic Stability: A Tale of Two Pathways

A primary concern in drug design is metabolic stability, which dictates a drug's half-life and exposure. Here, the methoxy and hydroxy analogs face vastly different enzymatic machinery.

  • Methoxy Analogs: The Target of Phase I Metabolism The methoxy group is a prime substrate for Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2, CYP2C9, and CYP3A4.[6] The primary metabolic route is O-demethylation , an oxidative process that cleaves the methyl group to yield the corresponding phenol and formaldehyde.[6][7][8] This conversion is often a rate-limiting step in the clearance of methoxylated compounds.[9] Molecules that undergo rapid O-demethylation may suffer from high first-pass metabolism and poor oral bioavailability.

  • Hydroxy Analogs: The Substrate for Phase II Metabolism The phenolic hydroxyl group is a direct handle for Phase II conjugation enzymes.[10][11] The two most common pathways are:

    • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway attaches a large, polar glucuronic acid moiety to the hydroxyl group, drastically increasing water solubility and facilitating rapid excretion.[12][13] This is often a high-capacity, efficient clearance mechanism that can severely limit a drug's exposure.[11][13]

    • Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group, another polar modification that enhances elimination.[12]

The choice between methoxy and hydroxy can thus be a strategic decision to control clearance rates. A metabolically labile methoxy group might be replaced with a more stable alternative, or a phenol might be "masked" as a methoxy ether to create a pro-drug, relying on in vivo O-demethylation to release the active phenolic compound.

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Methoxy-CF3-Benzene Methoxy-CF3-Benzene Hydroxy-CF3-Benzene_from_Methoxy Hydroxy-CF3-Benzene Methoxy-CF3-Benzene->Hydroxy-CF3-Benzene_from_Methoxy CYP450 O-demethylation Formaldehyde Formaldehyde Hydroxy-CF3-Benzene Hydroxy-CF3-Benzene Hydroxy-CF3-Benzene_from_Methoxy->Hydroxy-CF3-Benzene Enters Phase II Glucuronide_Conjugate Glucuronide Conjugate Hydroxy-CF3-Benzene->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate Hydroxy-CF3-Benzene->Sulfate_Conjugate SULTs

Caption: Metabolic fate of methoxy vs. hydroxy trifluoromethylbenzenes.

Membrane Permeability and Protein Binding
  • Permeability : The higher lipophilicity of the methoxy group generally favors passive diffusion across biological membranes, a principle evaluated in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[14][15] However, the hydroxyl group's ability to form hydrogen bonds with the phospholipid head groups of membranes can also influence transport. At physiological pH, the partial ionization of the phenol can reduce its permeability compared to the permanently neutral methoxy analog.

  • Plasma Protein Binding : Drug distribution is heavily influenced by binding to plasma proteins like albumin and alpha-1-acid glycoprotein (AGP).[16] While lipophilicity is a factor, specific hydrogen bonding interactions can dominate. The hydrogen bond-donating capability of a hydroxyl group may lead to different, sometimes stronger, binding to plasma proteins compared to the methoxy group, which can only act as a hydrogen bond acceptor.[4][17] This can affect the unbound fraction of the drug, which is the portion free to engage its therapeutic target.

Experimental Protocols for In Vitro Assessment

To empirically determine these properties, standardized in vitro assays are indispensable.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[18][19]

Objective: To determine the intrinsic clearance (Clint) and half-life (t1/2) due to Phase I metabolism.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[18][20]

  • Compound Addition: The test compound (methoxy or hydroxy analog) is added from a DMSO stock solution to a final concentration of 1 µM.[20]

  • Initiation: The reaction is initiated by adding a NADPH regenerating system.[19][21] A parallel incubation without NADPH serves as a negative control to detect non-CYP dependent degradation.[18][22]

  • Incubation: The mixture is incubated at 37°C with gentle shaking. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[18][22]

  • Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.[20]

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[19][20]

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life and intrinsic clearance.[20][21]

Microsomal Stability Workflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis prep1 Thaw & Dilute Microsomes (0.5 mg/mL) prep2 Add Test Compound (1 µM) prep1->prep2 rxn1 Initiate with NADPH System prep2->rxn1 rxn2 Incubate at 37°C rxn1->rxn2 rxn3 Sample at Time Points (0, 5, 15, 30, 45 min) rxn2->rxn3 ana1 Quench with Acetonitrile + IS rxn3->ana1 ana2 Centrifuge & Collect Supernatant ana1->ana2 ana3 Analyze by LC-MS/MS ana2->ana3 ana4 Calculate t½ and Clint ana3->ana4

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method to predict passive membrane permeability.[14]

Objective: To determine the apparent permeability coefficient (Papp) of a compound.

Methodology:

  • Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.[14][23]

  • Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of the donor plate.[15]

  • Assay Sandwich: An acceptor plate containing fresh buffer is placed on top of the donor plate, creating a "sandwich".[23]

  • Incubation: The sandwich is incubated at room temperature for a set period (e.g., 5 to 16 hours) to allow the compound to diffuse from the donor to the acceptor chamber.[14][23]

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.[15][23]

  • Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentrations and incubation parameters.

Conclusion and Strategic Recommendations

The decision to use a methoxy or a hydroxyl substituent on a trifluoromethylbenzene scaffold is a nuanced choice with significant downstream consequences.

  • Choose Methoxy when:

    • The goal is to increase lipophilicity to improve membrane permeability.[24]

    • You need to block a site of rapid Phase II metabolism (glucuronidation/sulfation) occurring at a hydroxyl group.

    • A pro-drug strategy is desired, where slow in vivo O-demethylation releases the active phenol.

  • Choose Hydroxy when:

    • A key hydrogen bond donation is required for target engagement.

    • Increased aqueous solubility is needed.

    • Rapid clearance is desirable (e.g., for imaging agents or drugs where short exposure is preferred).

    • Metabolic liability at the methoxy group is too high, and the resulting phenol shows acceptable clearance rates.

Ultimately, the optimal choice is context-dependent. A thorough understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) for the specific target and chemical series is paramount. The experimental workflows provided here are foundational tools for generating the critical data needed to make an informed, rational design decision in the pursuit of safer and more effective medicines.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • Guo, L., et al. (2008). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. PubMed. [Link]
  • An, J., et al. (2012). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. National Institutes of Health (NIH). [Link]
  • Mallinson, S. J. B., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes.
  • Lu, H., et al. (2012).
  • Stiborova, M., et al. (2020). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. MDPI. [Link]
  • Cyprotex. Microsomal Stability. [Link]
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • Wang, R., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health (NIH). [Link]
  • Technology Networks. pampa-permeability-assay.pdf. [Link]
  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]
  • Mercell. metabolic stability in liver microsomes. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
  • Chegg.com. (2022). Solved the pKa of 4-trifluorophenol (9.39) is only slightly. [Link]
  • Taylor, J. J., et al. (2021).
  • ResearchGate. (2008).
  • Wikipedia.
  • Eltis Lab.
  • BioDuro. ADME Microsomal Stability Assay. [Link]
  • PubChem. 4-(Trifluoromethyl)phenol. [Link]
  • PubChem. 3-(Trifluoromethyl)phenol. [Link]
  • Pan, Y. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
  • ResearchGate. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. [Link]
  • Hazarika, S., et al. (2024).
  • Wikipedia.
  • University of Massachusetts.
  • Chemistry LibreTexts. (2021). 26.
  • PubChem. 1-Methoxy-2-(trifluoromethyl)benzene. [Link]
  • Colclough, N., et al. (2014). Species differences in drug plasma protein binding. MedChemComm. [Link]
  • PubChem. 1-Methoxy-4-(trifluoromethyl)benzene. [Link]
  • da Silva, A. M., et al. (2022). Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. ChemRxiv. [Link]
  • Ducharme, J., et al. (1994). Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites. PubMed. [Link]
  • O'Hagan, S., et al. (2015). Towards better understanding of lipophilicity: assessment of in silico and chromatographic logP measures for pharmaceutically important compounds by nonparametric rankings. PubMed. [Link]
  • ResearchGate. (1966). The application of the Hammett equation to ortho-substituted benzene reaction series. [Link]
  • J-STAGE. Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. [Link]
  • ResearchGate. (2014). Binding mode and hydrogen bond interaction of a methoxy group on the.... [Link]
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

Sources

A-Z Guide to In Vitro Profiling of Novel Kinase Inhibitors: A Comparative Study Featuring a 3-Methoxy-4-(trifluoromethyl)phenol Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel kinase inhibitors, using a hypothetical compound derived from the 3-Methoxy-4-(trifluoromethyl)phenol scaffold, herein designated MTP-D1 . We will objectively compare the performance of MTP-D1 against a known clinical alternative, providing the underlying scientific rationale and detailed experimental protocols to ensure data integrity and reproducibility.

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted therapies.

Introduction: The Rationale for Targeting the MAPK/ERK Pathway

The RAS-RAF-MEK-ERK signaling cascade, often referred to as the MAPK pathway, is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway, frequently driven by mutations in genes like BRAF and RAS, is a hallmark of a significant fraction of human cancers, including melanoma.[1][3] The kinases MEK1 and MEK2 are central nodes in this cascade, making them compelling targets for therapeutic intervention.[1][4][5] Inhibiting MEK can effectively shut down the pro-growth signals that fuel cancer cells.[6]

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, desirable properties for drug candidates.[7] This guide details a comparative in vitro testing workflow for MTP-D1, a hypothetical derivative designed as a selective MEK1/2 inhibitor.

To establish a robust benchmark, MTP-D1 will be compared against Selumetinib (AZD6244) , an FDA-approved, selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[4][6][8] Our comparative analysis will focus on three key pillars of in vitro characterization:

  • Cellular Potency: Assessing the impact on cancer cell viability.

  • Target Engagement: Confirming direct inhibition of the MEK1 kinase.

  • Pathway Modulation: Verifying the downstream effect on the MAPK signaling cascade.

For these experiments, we will utilize the A375 human malignant melanoma cell line, which harbors the BRAF V600E mutation, leading to constitutive activation of the MAPK pathway.[9][10]

Comparative Analysis of Cellular Potency via MTS Assay

Causality Behind Experimental Choice: The first step in evaluating a potential anti-cancer compound is to determine its effect on cell viability. A cytotoxicity assay quantifies the concentration at which a compound reduces cell proliferation or induces cell death. The MTS assay is a robust, colorimetric method for assessing the number of viable cells in culture.[11] Metabolically active, viable cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is directly proportional to the number of living cells.[11][12] This allows for the calculation of an IC50 value (the concentration of an inhibitor that causes a 50% reduction in the desired activity), a key metric for comparing compound potency.

Experimental Protocol: MTS Cytotoxicity Assay
  • Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a 10-point serial dilution series for both MTP-D1 and Selumetinib in culture medium. The concentration range should span from 100 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[12][13][14]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[13][14]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[12][14]

  • Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle control (100% viability) and calculate the IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Data Summary: Comparative Cytotoxicity
CompoundCell LineIC50 (nM)
MTP-D1 A37585
SelumetinibA375110

Data are hypothetical and for illustrative purposes.

Workflow Diagram: MTS Assay

MTS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed A375 Cells (5,000 cells/well) incubate_24h Incubate 24h seed->incubate_24h prepare_cpd Prepare Serial Dilutions (MTP-D1 & Selumetinib) treat Treat Cells (72h Incubation) prepare_cpd->treat incubate_24h->treat add_mts Add MTS Reagent treat->add_mts incubate_mts Incubate 1-4h add_mts->incubate_mts read Read Absorbance (490 nm) incubate_mts->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining cellular potency using the MTS assay.

Direct Target Engagement via Biochemical Kinase Assay

Causality Behind Experimental Choice: While a cellular assay demonstrates a compound's effect on the whole cell, it does not confirm that the compound is acting on its intended target.[15] A biochemical kinase assay is essential to measure the direct inhibitory activity of a compound against the purified kinase enzyme.[16][17] This cell-free system isolates the interaction between the inhibitor and the target protein, allowing for a precise determination of inhibitory potency (IC50).[17] We will use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[18][19] Lower ADP levels correspond to higher kinase inhibition.

Experimental Protocol: ADP-Glo™ MEK1 Kinase Assay
  • Reagent Preparation: Prepare assay buffer, recombinant human MEK1 enzyme, the substrate (inactive ERK1), and ATP.

  • Compound Plating: In a 384-well plate, perform a 10-point serial dilution of MTP-D1 and Selumetinib. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add MEK1 enzyme to the wells containing the compounds and pre-incubate for 15 minutes at room temperature.[18]

    • Initiate the reaction by adding a mixture of the ERK1 substrate and ATP.[18]

    • Allow the reaction to proceed for 1 hour at room temperature.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the biochemical IC50 values using a non-linear regression curve fit.

Data Summary: Comparative Biochemical Potency
CompoundTarget KinaseBiochemical IC50 (nM)
MTP-D1 MEK115
SelumetinibMEK120

Data are hypothetical and for illustrative purposes.

Workflow Diagram: Biochemical Kinase Assay

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Analysis plate_cpd Plate Compound Dilutions add_enzyme Add MEK1 Enzyme (15 min pre-incubation) plate_cpd->add_enzyme start_rxn Add Substrate (ERK1) + ATP (1 h incubation) add_enzyme->start_rxn stop_rxn Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) start_rxn->stop_rxn detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) stop_rxn->detect read Read Luminescence detect->read analyze Calculate IC50 read->analyze

Caption: Workflow for a luminescence-based biochemical kinase assay.

Pathway Modulation Analysis via Western Blot

Causality Behind Experimental Choice: After confirming cellular potency and direct target engagement, the final step is to verify that the compound modulates the intended signaling pathway within the cell. Western blotting is a widely used technique to detect specific proteins in a cell lysate.[20] By using antibodies specific to both the phosphorylated (active) form of ERK (p-ERK) and total ERK, we can determine if our MEK inhibitor reduces ERK activation.[21] A dose-dependent decrease in the ratio of p-ERK to total ERK provides strong evidence of on-target pathway modulation.[21]

Experimental Protocol: Western Blot for p-ERK/Total ERK
  • Cell Culture and Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of MTP-D1 and Selumetinib (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.[21]

    • Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[21]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[21]

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane) and prepare them with Laemmli sample buffer.[21]

    • Separate proteins by size using a 10% SDS-PAGE gel.[20]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[23]

    • Incubate the membrane with a primary antibody against p-ERK (e.g., at a 1:1000 dilution) overnight at 4°C.[21][23]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane of the first set of antibodies using a stripping buffer.[20][23]

    • Re-probe the membrane with a primary antibody against total ERK, followed by the secondary antibody and detection steps as above.[23]

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.

Diagram: MAPK/ERK Signaling Pathway and Inhibitor Action

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF V600E) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Transcription Transcription Factors (Proliferation, Survival) pERK->Transcription Activates Inhibitor MTP-D1 Selumetinib Inhibitor->MEK Inhibits

Caption: The MAPK signaling cascade and the point of inhibition for MTP-D1.

Synthesis and Conclusion

This guide outlines a logical and robust workflow for the initial in vitro characterization of a novel kinase inhibitor derived from the this compound scaffold. By systematically comparing MTP-D1 to the established MEK inhibitor Selumetinib, we can build a comprehensive data package covering cellular activity, direct target binding, and intracellular pathway modulation.

The hypothetical data presented suggests that MTP-D1 is a potent and selective MEK inhibitor with activity comparable to, or slightly better than, the clinical benchmark in these specific assays. The convergence of data from all three experimental pillars provides a strong, self-validating rationale for advancing MTP-D1 to further preclinical studies, such as kinase panel screening for selectivity and in vivo efficacy models. This structured, data-driven approach is fundamental to modern drug discovery and is essential for making informed decisions in the development of next-generation targeted therapies.

References

  • The Science Behind Selumetinib: Mechanism of Action and Clinical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Selumetinib - Wikipedia. (n.d.). Wikipedia. [Link]
  • Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibrom
  • The MEK/ERK Network as a Therapeutic Target in Human Cancer. (n.d.). PMC - PubMed Central. [Link]
  • ERK/MAPK signalling pathway and tumorigenesis (Review). (2020).
  • What is the mechanism of Selumetinib? (2024).
  • ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. (n.d.). PMC - PubMed Central. [Link]
  • Selumetinib: Uses, Dosage, Side Effects, Warnings. (2025). Drugs.com. [Link]
  • MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. (n.d.). Hellenic Journal of Surgery. [Link]
  • The MEK/ERK Network as a Therapeutic Target in Human Cancer. (n.d.). AACR Journals. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
  • MTS Tetrazolium Assay Protocol. (n.d.).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
  • A375 Cell Line - A Guide on Melanoma Research. (n.d.). Cytion. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). Semantic Scholar. [Link]
  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PMC - NIH. [Link]
  • Computational Modeling of PI3K/AKT and MAPK Signaling Pathways in Melanoma Cancer. (2016). PLOS. [Link]
  • Western blot band for Erk and phopho(p)-Erk. (2012).
  • A375 tumor cells that survive pharmacological inhibition of MAPK... (n.d.).
  • The MAPK pathway as an apoptosis enhancer in melanoma. (2014). Oncotarget. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
  • Phospho-ERK Assays. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
  • Kinase assays. (2020). BMG LABTECH. [Link]
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

Sources

A Researcher's Guide to Validating the Purity of Synthesized 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built.[1][2][3] For novel compounds like 3-Methoxy-4-(trifluoromethyl)phenol, a versatile building block characterized by its unique electronic properties imparted by the methoxy and trifluoromethyl groups, rigorous purity validation is paramount.[4][5] This guide provides an in-depth, technically-grounded comparison of essential analytical techniques for validating the purity of this compound, designed for researchers, scientists, and drug development professionals.

The presence of even trace impurities can significantly alter the pharmacological and toxicological profile of a drug candidate.[1][3] Therefore, a multi-faceted analytical approach is not just recommended; it is a necessity dictated by scientific integrity and regulatory expectations.[6][7][8][9][10] This guide will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Section 1: Orthogonal Purity Assessment Methodologies

A self-validating system for purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for the purity analysis of phenolic compounds due to its high resolution and sensitivity.[11][12][13] For this compound, a reversed-phase HPLC method with UV detection is the logical first step.

The "Why" Behind the Method: The choice of a C18 column is based on its hydrophobicity, which allows for effective separation of moderately polar compounds like phenols.[14] A gradient elution with a mobile phase consisting of acetonitrile and water (acidified with a small amount of trifluoroacetic acid to improve peak shape) provides a robust separation of the main component from potential impurities.[14]

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Trustworthiness through Validation: The method's reliability is established by running a blank (solvent injection), a system suitability test (to ensure the chromatographic system is performing adequately), and the sample in triplicate.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.[15][16][17][18][19] For phenolic compounds, derivatization is often employed to increase their volatility and improve chromatographic performance.[15][18]

The "Why" Behind the Method: Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group of the phenol into a less polar trimethylsilyl ether, making it more amenable to GC analysis.[15] The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization: In a clean, dry vial, dissolve approximately 1 mg of the synthesized phenol in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a range of aromatic compounds.[17]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the main peak corresponding to the silylated this compound. Search the NIST library for any impurity peaks to tentatively identify them.

Section 2: Structural Confirmation and Spectroscopic Fingerprinting

Beyond chromatographic purity, confirming the chemical structure and obtaining a unique spectroscopic fingerprint are critical validation steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the molecular structure of the synthesized compound.[20][21] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, serve as a definitive structural fingerprint.[21][22][23][24]

The "Why" Behind the Method: The distinct electronic environments of the protons and carbons in this compound will result in a predictable and unique NMR spectrum. Any significant deviation from the expected spectrum would indicate the presence of impurities or an incorrect structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[21]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[21]

  • Expected ¹H NMR Signals (in CDCl₃, predicted):

    • A singlet for the methoxy (–OCH₃) protons around 3.9 ppm.

    • A singlet for the hydroxyl (–OH) proton (chemical shift can vary).

    • A set of aromatic protons in the region of 6.8-7.5 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Expected ¹³C NMR Signals (in CDCl₃, predicted):

    • A signal for the methoxy carbon around 56 ppm.

    • A quartet for the trifluoromethyl (–CF₃) carbon (due to C-F coupling).

    • A series of signals in the aromatic region (110-160 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick and Effective Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[25][26][27][28] It serves as an excellent confirmatory technique and can quickly indicate the presence of unexpected functional groups that might belong to impurities.

The "Why" Behind the Method: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C-O, C=C (aromatic), and C-F bonds.[25][27]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • A broad O–H stretching band around 3200–3600 cm⁻¹.[25]

    • Aromatic C–H stretching bands around 3000–3100 cm⁻¹.[25]

    • Aliphatic C-H stretching of the methoxy group just below 3000 cm⁻¹.

    • Aromatic C=C stretching bands around 1500–1600 cm⁻¹.[25]

    • A strong C–O stretching band around 1220 cm⁻¹.[25]

    • Strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

Section 3: Comparative Analysis and Data Interpretation

To illustrate the importance of this multi-technique approach, let's compare the purity profile of our synthesized this compound with a hypothetical, commercially available alternative, "Compound X," which has a similar structure but lacks comprehensive analytical data.

Analytical Technique Synthesized this compound Alternative "Compound X" Interpretation
HPLC Purity (Area %) 99.8%98.5%The synthesized compound shows higher purity with fewer detectable impurities.
GC-MS Analysis No significant volatile impurities detected.0.2% residual solvent (Toluene) and 0.1% of a related structural isomer detected.The synthesis and purification process for our compound is more robust, effectively removing volatile byproducts.
¹H NMR Spectroscopy Spectrum consistent with the proposed structure. No unassigned peaks.Spectrum largely consistent, but with minor unassigned peaks in the aromatic region.The presence of unassigned peaks in "Compound X" suggests the presence of structurally related impurities.
FTIR Spectroscopy All observed peaks are consistent with the expected functional groups.A small, unexpected peak in the carbonyl region (~1700 cm⁻¹).This could indicate an impurity containing a carbonyl group, which was not detected by other methods.

The data clearly demonstrates the superiority of a rigorously validated compound. The orthogonal analytical methods provide a comprehensive picture of the sample's purity, instilling confidence in its use for further research and development.

Visualizing the Workflow

A systematic workflow is crucial for ensuring a thorough and reproducible purity validation process.

Sources

A Senior Application Scientist's Guide to the Analytical Cross-Referencing of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analytical comparison of 3-Methoxy-4-(trifluoromethyl)phenol, a key building block in modern medicinal chemistry, against its structural analogs. As researchers and drug development professionals, understanding the nuanced differences in the analytical signatures of these closely related molecules is paramount for unambiguous identification, purity assessment, and quality control. The strategic placement of methoxy and trifluoromethyl groups significantly influences the physicochemical properties and, consequently, the spectral characteristics of these compounds. This document offers a comprehensive cross-referencing of their analytical data, supported by detailed experimental protocols.

The presence of the trifluoromethyl group in pharmaceutical candidates is known to enhance metabolic stability, lipophilicity, and binding affinity. The interplay of this strongly electron-withdrawing group with the electron-donating methoxy group creates a unique electronic environment on the phenol ring, which is reflected in its analytical data. This guide will delve into the comparative analysis of this compound and its commercially available alternatives, providing a framework for their differentiation and characterization.

Comparative Analysis of this compound and Its Structural Analogs

A thorough analytical characterization is the bedrock of chemical research and development. In this section, we compare the analytical data of this compound with its key structural isomers and analogs. Understanding the subtle shifts in spectroscopic and chromatographic data is crucial for researchers working with these compounds.

Structural Analogs for Comparison:

For the purpose of this guide, we will be comparing this compound with the following commercially available, structurally related compounds:

  • 4-Methoxy-3-(trifluoromethyl)phenol: A direct isomer, allowing for the assessment of the positional effects of the methoxy and trifluoromethyl groups.

  • 3-Methoxy-5-(trifluoromethyl)phenol: Another key isomer, providing further insight into substitution patterns.

  • 3-(Trifluoromethyl)phenol: An analog lacking the methoxy group, highlighting its contribution to the spectral features.[1][2]

  • 4-(Trifluoromethoxy)phenol: An analog where the trifluoromethyl group is part of a methoxy ether, offering a different electronic and steric profile.[3][4]

Data Presentation

The following tables summarize the key analytical data for this compound and its selected analogs. This structured presentation allows for a quick and objective comparison of their characteristic analytical signatures.

Table 1: Chromatographic and Mass Spectrometry Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z)
This compound106877-41-2C₈H₇F₃O₂192.14Data to be populated
4-Methoxy-3-(trifluoromethyl)phenol53903-59-6C₈H₇F₃O₂192.14Data to be populated
3-Methoxy-5-(trifluoromethyl)phenol349-56-4C₈H₇F₃O₂192.14Data to be populated
3-(Trifluoromethyl)phenol98-17-9C₇H₅F₃O162.11162, 143, 115[1]
4-(Trifluoromethoxy)phenol828-27-3C₇H₅F₃O₂178.11178, 159, 131[3]

Table 2: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethoxy ProtonsHydroxyl Proton
This compoundData to be populatedData to be populatedData to be populated
4-Methoxy-3-(trifluoromethyl)phenolData to be populatedData to be populatedData to be populated
3-Methoxy-5-(trifluoromethyl)phenolData to be populatedData to be populatedData to be populated
3-(Trifluoromethyl)phenol7.4-7.1 (m), 7.0-6.8 (m)-~5.3 (br s)
4-(Trifluoromethoxy)phenol7.2-7.0 (d), 6.9-6.7 (d)-~5.0 (br s)

Table 3: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsTrifluoromethyl CarbonMethoxy Carbon
This compoundData to be populatedData to be populatedData to be populated
4-Methoxy-3-(trifluoromethyl)phenolData to be populatedData to be populatedData to be populated
3-Methoxy-5-(trifluoromethyl)phenolData to be populatedData to be populatedData to be populated
3-(Trifluoromethyl)phenol157.5, 131.9, 129.8 (q), 123.5 (q), 118.9, 114.2124.2 (q)-
4-(Trifluoromethoxy)phenol153.1, 144.9, 122.5, 121.8 (q), 116.2121.2 (q)-

Table 4: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundO-H StretchC-H (Aromatic)C-F StretchC-O Stretch
This compoundData to be populatedData to be populatedData to be populatedData to be populated
4-Methoxy-3-(trifluoromethyl)phenolData to be populatedData to be populatedData to be populatedData to be populated
3-Methoxy-5-(trifluoromethyl)phenolData to be populatedData to be populatedData to be populatedData to be populated
3-(Trifluoromethyl)phenol3600-3200 (broad)~30501300-11001250-1000
4-(Trifluoromethoxy)phenol3600-3200 (broad)~30701300-1100 (strong)1250-1000

Experimental Protocols

To ensure the reproducibility and accuracy of the analytical data, the following detailed experimental protocols are provided. These methodologies represent standard practices in analytical chemistry and can be adapted to specific laboratory instrumentation.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to differentiate it from its structural isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in the mobile phase. Prepare a series of dilutions (e.g., 100, 50, 25, 10, 5, 1 µg/mL) for linearity checks.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution. Record the retention times and peak areas.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in reversed-phase chromatography, providing good separation for moderately polar compounds like phenols.

  • The mobile phase composition is selected to achieve a reasonable retention time and good peak shape. The addition of formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks.

  • UV detection at 254 nm is a common choice for aromatic compounds, as they typically exhibit strong absorbance at this wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound and to distinguish it from its isomers based on chemical shifts and coupling patterns.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Trustworthiness of the Protocol: This protocol is a self-validating system. The inclusion of an internal standard (TMS) ensures the accuracy of chemical shift referencing. The distinct patterns of aromatic proton signals (multiplicity and coupling constants) and the specific chemical shifts of the methoxy and trifluoromethyl carbons provide a unique fingerprint for each isomer, ensuring reliable identification.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer with an Electron Ionization (EI) source

  • Gas chromatograph (GC) for sample introduction (GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium

    • MS source temperature: 230 °C

    • Ionization energy: 70 eV

  • Analysis: Inject the sample into the GC-MS system. The mass spectrum is recorded as the compound elutes from the GC column.

Authoritative Grounding: The fragmentation patterns observed in EI-MS are governed by well-established principles of organic mass spectrometry. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural information. For instance, the loss of a methyl group from the methoxy moiety or the cleavage of the C-C bond adjacent to the trifluoromethyl group are expected fragmentation pathways.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

  • Sample Preparation:

    • For solids: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For liquids: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures described above.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Standard and Sample Solutions injection Inject Sample prep_sample->injection prep_mobile Prepare & Degas Mobile Phase hplc_system HPLC System with UV Detector prep_mobile->hplc_system c18_column C18 Reverse-Phase Column separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Determine Retention Time & Purity chromatogram->analysis

Caption: Workflow for HPLC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms nmr_spectrometer NMR Spectrometer (≥400 MHz) acquire_1h Acquire ¹H NMR Spectrum nmr_spectrometer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum nmr_spectrometer->acquire_13c process_data Process Raw Data acquire_1h->process_data acquire_13c->process_data analyze_spectra Analyze Chemical Shifts & Coupling process_data->analyze_spectra

Caption: Workflow for NMR analysis.

References

  • PubChem. 3-(Trifluoromethyl)phenol. [Link]
  • NIST. Phenol, 4-(trifluoromethoxy)-. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handle a vast array of chemical compounds daily. Among these, halogenated phenols such as 3-Methoxy-4-(trifluoromethyl)phenol represent a class of substances that require meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, thereby fostering a culture of safety and trust.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds, such as 4-(Trifluoromethoxy)phenol and 3-(Trifluoromethyl)phenol, provide critical insights into its potential dangers.

Key Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these hazards, all handling and disposal operations must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[4][5] The CHP should outline specific procedures for worker protection, including the use of personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Direct contact with this compound must be avoided. The following PPE is mandatory when handling the compound or its waste:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[1][2][3]
Body Protection A lab coat, buttoned, and appropriate chemical-resistant apron.To protect against spills and contamination of personal clothing.
Footwear Closed-toe shoes.To protect feet from spills.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.[6]To minimize inhalation of vapors or dust, which may cause respiratory irritation.[1][2]
Segregation and Collection of Waste: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its chemical nature as a halogenated organic compound, this compound waste must be handled as follows:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. The container must be in good condition with a secure, tight-fitting lid to prevent leaks and vapor release.[7]

  • Halogenated Waste Stream: This compound must be disposed of in a container designated for halogenated organic waste .[8] Do not mix with non-halogenated solvents or other waste streams.[8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9][10] The label should also include the approximate concentration and any other components mixed in the waste.

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the disposal of this compound from the point of generation to its final removal from the laboratory.

  • Work in a Fume Hood: All transfers of this compound waste into the designated container must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Careful Transfer: Slowly and carefully pour or transfer the waste into the designated halogenated waste container. Avoid splashing.

  • Container Management:

    • Do not overfill the container. A general rule is to fill to no more than 90% capacity to allow for expansion.[11]

    • Securely cap the container immediately after adding waste.[7]

  • Storage in SAA: The waste container should be stored in a designated Satellite Accumulation Area (SAA).[7][9] The SAA must be:

    • At or near the point of generation.

    • Under the control of laboratory personnel.

    • Clearly marked.

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Control and Contain: If safe to do so, control the source of the spill and use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill.[12]

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. The resulting contaminated materials must be placed in the designated hazardous waste container for this compound.

  • Decontaminate: Decontaminate the spill area according to your laboratory's established procedures.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage & Removal Prep Identify Waste as This compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Container Select Labeled Halogenated Waste Container PPE->Container FumeHood Work in Chemical Fume Hood Container->FumeHood Transfer Transfer Waste to Container FumeHood->Transfer Cap Securely Cap Container Transfer->Cap StoreSAA Store in Satellite Accumulation Area (SAA) Cap->StoreSAA Pickup Arrange for Pickup by EHS or Licensed Vendor StoreSAA->Pickup

Disposal Workflow for this compound
Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by federal and local regulations. Key regulatory frameworks include:

  • Resource Conservation and Recovery Act (RCRA): Administered by the Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle to grave."[11] Your institution will have a generator status (Very Small, Small, or Large Quantity Generator) that dictates storage time limits and other requirements.[9][10]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[4][5]

It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies and procedures for hazardous waste management.[4]

Final Disposal by a Licensed Vendor

The ultimate disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company.[11] This is typically coordinated through your institution's EHS department. The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) where it will be managed in an environmentally sound manner, often through high-temperature incineration.

By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Laboratory Safety Guidance.
  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]
  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • 29 CFR 1910.
  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenol. Thermo Fisher Scientific. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Laboratory Waste Management: The New Regul
  • How can I dispose phenol?.
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. [Link]
  • Appendix A: Disposal Procedures by Chemical. University of Wisconsin-La Crosse. [Link]

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily pursuit. Among these, fluorinated phenols represent a critical class of intermediates. This guide provides essential, immediate safety and logistical information for handling 3-Methoxy-4-(trifluoromethyl)phenol, a compound that, while invaluable, demands rigorous adherence to safety protocols due to its potential hazards. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the utmost confidence in your safety and the integrity of your work.

Hazard Assessment: Understanding the Risks

Primary Hazards:

  • Corrosivity: Like many phenolic compounds, it is expected to be corrosive and can cause severe skin burns and eye damage.[1][4][5][6][7][8] Phenol itself has an anesthetic effect, meaning burns may not be immediately painful or visible.[7]

  • Toxicity: It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[9][10] The trifluoromethyl group can enhance its lipophilicity, potentially leading to rapid skin penetration.[11]

  • Irritation: Vapors or dust may cause respiratory irritation.[1][10]

Hazard ClassAnticipated EffectsSources
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][3][4][6][7][8][9]
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.[3][4][7][8][9]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[9][10]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to prevent any direct contact.

  • Hand Protection: Double-gloving is recommended. Wear a pair of nitrile gloves as a base layer for incidental contact, with a pair of thicker, chemical-resistant gloves such as neoprene or butyl rubber worn over them, especially when handling concentrated solutions.[5] Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Body Protection: A fully buttoned, flame-retardant lab coat is mandatory.[5] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5] Long pants and closed-toe shoes are required at all times in the laboratory.[5]

  • Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If there is a potential for generating dust or aerosols that cannot be controlled by a fume hood, a certified respirator should be used.

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for the safe handling of this compound.

Operational Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt_and_Inspection Receipt and Inspection Storage Secure Storage Receipt_and_Inspection->Storage Inspect for damage PPE_Donning Don PPE Storage->PPE_Donning Retrieve from storage Fume_Hood_Prep Prepare Fume Hood PPE_Donning->Fume_Hood_Prep Chemical_Handling Weighing and Dispensing Fume_Hood_Prep->Chemical_Handling Reaction_Setup Reaction Setup Chemical_Handling->Reaction_Setup Decontamination Decontaminate Work Area Reaction_Setup->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Disposal Dispose of Waste Waste_Segregation->Disposal PPE_Doffing Doff PPE Disposal->PPE_Doffing

Caption: Operational workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.[12]

    • Ensure that an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[7]

    • Have a spill kit readily available. For phenolic compounds, this should include an absorbent material compatible with the chemical and polyethylene glycol (PEG 300 or 400) for skin decontamination.[7]

    • Never work alone when handling this compound.[7]

  • Handling:

    • Wear the appropriate PPE as detailed above.

    • Conduct all manipulations, including weighing and transfers, within a certified chemical fume hood.[5]

    • Use caution when handling the solid to avoid generating dust.[1]

    • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

    • Keep containers tightly sealed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]

    • Keep containers securely sealed and clearly labeled.[1]

Emergency Procedures: Immediate and Effective Response

Spill Response Workflow:

Spill Response Spill_Occurs Spill Occurs Alert_Personnel Alert Others Spill_Occurs->Alert_Personnel Assess_Spill Assess Spill Size Alert_Personnel->Assess_Spill Evacuate_Area Evacuate if Necessary Contact_EHS Contact EHS Evacuate_Area->Contact_EHS Small_Spill Small Spill (<50 mL) Assess_Spill->Small_Spill Minor Large_Spill Large Spill (>50 mL) Assess_Spill->Large_Spill Major Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Large_Spill->Evacuate_Area Contain_Spill Contain with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect and Seal Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate

Caption: Immediate actions for a chemical spill.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with a compatible absorbent material.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]

    • Decontaminate the area with soap and water.[12]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.[11]

First Aid:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Rapidly remove all contaminated clothing.[7] After initial flushing with water, treatment with polyethylene glycol (PEG 300 or 400) is highly recommended for phenol exposures.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

The proper disposal of this compound and its waste is crucial to protect both human health and the environment.[11]

Waste Disposal Workflow Waste_Generation Generate Waste (Solid & Liquid) Segregation Segregate Halogenated Organic Waste Waste_Generation->Segregation Containerization Use Designated, Labeled, and Sealed Containers Segregation->Containerization Storage Store in Satellite Accumulation Area Containerization->Storage Collection Arrange for EHS Waste Collection Storage->Collection

Caption: Proper waste disposal workflow.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, and empty containers, in a designated, puncture-proof, and sealable container labeled as "Halogenated Organic Waste."[13]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed container for "Halogenated Organic Waste."

  • Disposal:

    • Do NOT dispose of this chemical down the drain or in the regular trash.[13]

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[13] This ensures that the waste is managed and disposed of in accordance with all applicable regulations.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure - Phenol.
  • Phenol Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
  • Unknown Source. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
  • University of Colorado Boulder Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • CymitQuimica. (n.d.). 3-Fluoro-4-methoxyphenol Safety Data Sheet.
  • Duke University Occupational and Environmental Safety Office. (n.d.). OESO Phenol Guideline.
  • Synquest Labs. (n.d.). 4-(Trifluoromethoxy)phenol Safety Data Sheet.
  • TCI Chemicals. (n.d.). 4-(Trifluoromethoxy)phenol Safety Data Sheet.
  • European Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases.
  • Fisher Scientific. (n.d.). p-(Trifluoromethoxy)phenol Safety Data Sheet.
  • Key Organics Limited. (2019, March 5). 3-Methoxy-5-trifluoromethyl-phenol Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). Phenol, 4-fluoro-3-(trifluoromethyl)- Safety Data Sheet.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Fisher Scientific. (2012, April 19). 3-(Trifluoromethyl)phenol Safety Data Sheet.
  • Capot Chemical. (2013, November 19). 4-(Trifluoromethoxy)phenol Safety Data Sheet.
  • Purdue University Department of Chemistry. (n.d.). Fluorine Safety.
  • Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
  • University of California, Berkeley Environmental Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.